molecular formula C5H7N3O2 B083948 2-Acetylamino-2-cyano-acetamide CAS No. 14056-39-4

2-Acetylamino-2-cyano-acetamide

Cat. No.: B083948
CAS No.: 14056-39-4
M. Wt: 141.13 g/mol
InChI Key: AYEWMEZOBFGNOD-UHFFFAOYSA-N
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Description

2-Acetylamino-2-cyano-acetamide, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-acetamido-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3(9)8-4(2-6)5(7)10/h4H,1H3,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEWMEZOBFGNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336910
Record name 2-Acetylamino-2-cyano-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14056-39-4
Record name 2-Acetylamino-2-cyano-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Acetylamino-2-cyano-acetamide" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Niche Cyanoacetamide Derivative

2-Acetylamino-2-cyano-acetamide, also known by its IUPAC name 2-acetamido-2-cyanoacetamide, is a fascinating yet sparsely documented derivative of the well-known cyanoacetamide scaffold. Its chemical structure, featuring a unique combination of an acetamido group, a nitrile, and a primary amide all attached to a central carbon atom, suggests a rich and complex reactivity profile. This guide aims to provide a comprehensive technical overview of this compound, synthesizing available data with scientifically grounded predictions to offer valuable insights for researchers, scientists, and professionals in drug development. While specific experimental data for this molecule is limited in publicly accessible literature, this paper will construct a detailed profile by examining its structural attributes, proposing a logical synthetic pathway, and exploring its potential applications based on the established roles of related compounds.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. This compound possesses a stereocenter at the alpha-carbon, indicating the potential for enantiomers. The presence of multiple functional groups—a hydrogen bond-donating and -accepting amide, a hydrogen bond-donating acetamido group, and a polar nitrile group—governs its physicochemical properties.

Structural Details
  • IUPAC Name: 2-acetamido-2-cyanoacetamide[1]

  • Synonyms: N2-acetyl-2-cyano-DL-glycinamide, N-(carbamoylcyanomethyl)acetamide[1]

  • CAS Number: 14056-39-4[1]

  • Molecular Formula: C₅H₇N₃O₂[1]

  • Canonical SMILES: CC(=O)NC(C#N)C(=O)N[1]

Physicochemical Data
PropertyValueSource
Molecular Weight 141.13 g/mol PubChem[1]
XLogP3-AA -1.5PubChem (Computed)[1]
Hydrogen Bond Donor Count 2PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Exact Mass 141.053826475 DaPubChem (Computed)[1]
Topological Polar Surface Area 96 ŲPubChem (Computed)[1]
Purity ≥95%AK Scientific Inc.[2]

Synthesis and Chemical Reactivity

A definitive, published synthesis protocol for this compound is not currently available. However, a logical and highly plausible synthetic route involves the N-acetylation of its precursor, 2-amino-2-cyanoacetamide.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from ethyl cyanoacetate.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Acetylation Ethyl_Cyanoacetate Ethyl Cyanoacetate 2_Amino_2_cyanoacetamide 2-Amino-2-cyanoacetamide Ethyl_Cyanoacetate->2_Amino_2_cyanoacetamide Ammonolysis Ammonia Aqueous Ammonia Precursor 2-Amino-2-cyanoacetamide Target This compound Precursor->Target Acetylation Reagents Acetic Anhydride or Acetyl Chloride

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-2-cyanoacetamide (Precursor)

While a specific protocol for the target molecule is unavailable, the synthesis of its precursor is documented. The following is a representative procedure based on the ammonolysis of an aminocyanoacetic acid ester.

  • Dissolution: A solution of aminocyanoacetic acid ethyl ester in methanol is prepared.

  • Reaction: The solution is cooled to 0-5°C, and ammonia gas is bubbled through for approximately one hour. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure at a temperature of 40-45°C.

  • Isolation: The concentrated solution is cooled to 0-5°C and stirred for one hour to facilitate precipitation.

  • Purification: The resulting solid is collected by filtration, washed with chilled methanol, and dried under vacuum to yield 2-amino-2-cyanoacetamide.[1]

Step 2: N-Acetylation of 2-Amino-2-cyanoacetamide (Proposed)

This proposed protocol is a general method for the N-acetylation of a primary amine and would require optimization for this specific substrate.

  • Dissolution: 2-amino-2-cyanoacetamide is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.

  • Reaction: The solution is cooled in an ice bath (0°C). Acetic anhydride or acetyl chloride is added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

  • Work-up: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Chemical Reactivity Profile

The reactivity of this compound is governed by its three key functional groups:

  • Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid or a primary amide under acidic or basic conditions, respectively. It can also be reduced to a primary amine.

  • Amide and Acetamido Groups: Both amide functionalities can be hydrolyzed under strong acidic or basic conditions. The N-H protons are weakly acidic.

  • Alpha-Carbon: The proton on the carbon atom bearing all three functional groups is acidic and can be deprotonated with a suitable base, allowing for potential alkylation or other C-C bond-forming reactions.

Reactivity_Profile Molecule This compound Nitrile (-CN) Amide (-CONH2) Acetamido (-NHCOCH3) Alpha-Proton (-CH) Hydrolysis_CN Hydrolysis Molecule:f1->Hydrolysis_CN Reduction_CN Reduction Molecule:f1->Reduction_CN Hydrolysis_Amide Hydrolysis Molecule:f2->Hydrolysis_Amide Molecule:f3->Hydrolysis_Amide Deprotonation_CH Deprotonation/ Alkylation Molecule:f4->Deprotonation_CH Reactions Potential Reactions

Caption: Reactivity map of this compound's functional groups.

Potential Applications in Drug Development

While no specific biological activities or drug development applications have been reported for this compound, the broader class of cyanoacetamide derivatives has shown significant promise in medicinal chemistry. These compounds are versatile synthons for the creation of various heterocyclic systems that form the core of many therapeutic agents.

Role as a Synthetic Intermediate

Cyanoacetamide and its derivatives are crucial building blocks in the synthesis of a wide range of pharmacologically active heterocycles, including pyridine, pyrimidine, and pyrazole derivatives.[2] These scaffolds are present in numerous approved drugs. The unique substitution pattern of this compound could offer novel synthetic routes to complex, highly functionalized heterocyclic compounds.

Potential as a Bioactive Scaffold

Derivatives of cyanoacetamide have been investigated for a variety of biological activities:

  • Antimicrobial and Insecticidal Agents: Several studies have demonstrated the efficacy of cyanoacetamide derivatives as insecticides and antimicrobial agents.[3]

  • Enzyme Inhibition: The 2-cyanoacrylamide moiety, structurally related to cyanoacetamide, is present in inhibitors of enzymes like transforming growth factor beta-activated kinase 1 (TAK1), which are targets in cancer therapy.[4]

  • Anticancer Properties: 2-Amino-2-cyanoacetamide, the precursor to the title compound, has been reported to show inhibitory effects on cancer cells.[3]

It is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents in these areas, although this requires experimental validation.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the closely related 2-cyanoacetamide, caution is warranted.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Stability: The compound is expected to be stable under normal conditions.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen cyanide.[5]

Conclusion

This compound is a compound with significant untapped potential. Its polyfunctional nature makes it an intriguing target for synthetic and medicinal chemists. While a comprehensive experimental profile is yet to be established in the public domain, this guide provides a foundational understanding based on its structure, a proposed synthetic route, and the known properties of related compounds. Further research into the synthesis, characterization, and biological evaluation of this molecule is highly encouraged to unlock its potential applications in drug discovery and materials science.

References

Sources

An In-depth Technical Guide to 2-Acetamido-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Editorial: This guide addresses the chemical nature of 2-acetamido-2-cyanoacetamide. A comprehensive literature search reveals that while the compound is indexed, detailed experimental data regarding its specific synthesis, reactivity, and applications are not extensively published. Therefore, this document provides a foundational understanding based on its structural characteristics and the well-established chemistry of related α-amido-α-cyano carbonyl compounds and cyanoacetamide derivatives. The insights herein are derived from analogous chemical systems to offer predictive context for researchers exploring this molecule.

Chemical Identity and Physicochemical Properties

2-Acetamido-2-cyanoacetamide is a derivative of acetamide featuring both an acetamido and a cyano group attached to the alpha-carbon. Its formal IUPAC name is 2-acetamido-2-cyanoacetamide.[1]

Molecular Structure

The structure of 2-acetamido-2-cyanoacetamide is characterized by a central quaternary carbon atom bonded to four distinct functional groups: an acetamido group (-NHCOCH₃), a cyano group (-C≡N), a carboxamide group (-CONH₂), and a hydrogen atom is implicitly part of the parent glycinamide structure, but in this substituted version, the alpha-carbon is fully substituted. This quaternary nature is a critical determinant of its chemical reactivity, distinguishing it from cyanoacetamide, which possesses a reactive methylene group.

Physicochemical Data Summary

A compilation of computed physicochemical properties from available databases provides a foundational dataset for experimental design.

PropertyValueSource
IUPAC Name 2-acetamido-2-cyanoacetamidePubChem[1]
Molecular Formula C₅H₇N₃O₂PubChem[1]
Molecular Weight 141.13 g/mol PubChem[1]
CAS Number 14056-39-4PubChem[1]
Topological Polar Surface Area 96 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Canonical SMILES CC(=O)NC(C#N)C(=O)NPubChem[1]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 2-acetamido-2-cyanoacetamide is scarce, a plausible route can be conceptualized based on established methodologies for the synthesis of α-amino acids and their derivatives. A logical precursor would be 2-amino-2-cyanoacetamide.

Conceptual Synthesis Workflow

The proposed synthesis involves the N-acetylation of 2-amino-2-cyanoacetamide. This is a standard transformation in organic chemistry.

G cluster_0 Step 1: Acetylation start 2-Amino-2-cyanoacetamide reagent Acetic Anhydride or Acetyl Chloride start->reagent Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM or THF) product 2-Acetamido-2-cyanoacetamide reagent->product

Caption: Proposed workflow for the synthesis of 2-acetamido-2-cyanoacetamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on standard N-acetylation procedures.

  • Dissolution: Dissolve 2-amino-2-cyanoacetamide in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the acid byproduct of the reaction.

  • Acylating Agent Addition: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add the acetylating agent, either acetic anhydride or acetyl chloride, dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 2-acetamido-2-cyanoacetamide.

Predicted Chemical Reactivity and Mechanistic Insights

The reactivity of 2-acetamido-2-cyanoacetamide is dictated by its three primary functional groups: the nitrile, the primary amide, and the secondary amide. Unlike cyanoacetamide, the absence of an acidic α-hydrogen due to the quaternary nature of the central carbon means it will not readily undergo reactions typical of active methylene compounds, such as Knoevenagel condensation or Michael addition.[2]

Reactions of the Nitrile Group

The cyano group is a versatile functional handle for further synthetic transformations.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide. Given the presence of two other amide groups, selective hydrolysis would be challenging.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important scaffolds in medicinal chemistry.

Reactions of the Amide Groups

Both the primary and secondary amides can undergo hydrolysis under strong acidic or basic conditions, although this would likely lead to the decomposition of the molecule. The amide nitrogen atoms are generally not very nucleophilic.

Logical Relationship of Functional Group Reactivity

G cluster_0 Reactivity of 2-Acetamido-2-cyanoacetamide Molecule 2-Acetamido-2-cyanoacetamide Nitrile Nitrile Group (-C≡N) Molecule->Nitrile Amides Amide Groups (-CONH₂ & -NHCOCH₃) Molecule->Amides Quaternary_C Quaternary α-Carbon Molecule->Quaternary_C Hydrolysis Hydrolysis Nitrile->Hydrolysis Acid/Base Reduction Reduction Nitrile->Reduction e.g., LiAlH₄ Cycloaddition Cycloaddition Nitrile->Cycloaddition e.g., Azides Amides->Hydrolysis Strong Acid/Base No_Active_Methylene No_Active_Methylene Quaternary_C->No_Active_Methylene Blocks Knoevenagel, etc.

Caption: Predicted reactivity pathways for 2-acetamido-2-cyanoacetamide.

Potential Applications in Drug Development

While no specific biological activities have been reported for 2-acetamido-2-cyanoacetamide, its structural motifs are present in various biologically active molecules. Cyanoacetamide derivatives, in general, are valuable precursors for a wide range of heterocyclic compounds with demonstrated pharmacological activities.[2]

As a Scaffold for Heterocyclic Synthesis

The functional groups of 2-acetamido-2-cyanoacetamide could potentially be utilized to construct more complex heterocyclic systems. For example, intramolecular cyclization reactions involving the nitrile and amide functionalities could lead to the formation of substituted pyrimidines or other nitrogen-containing heterocycles, which are prevalent in many drug molecules.

Bioisosteric Replacement

The cyano group is often used as a bioisostere for other functional groups in drug design to modulate physicochemical properties and biological activity. The unique electronic properties of the nitrile can influence binding interactions with biological targets.

Fragment-Based Drug Discovery

Given its relatively small size and multiple functional groups, 2-acetamido-2-cyanoacetamide could be considered a fragment for use in fragment-based drug discovery (FBDD) campaigns to identify new binding motifs for therapeutic targets.

Conclusion and Future Directions

2-Acetamido-2-cyanoacetamide is a chemical entity with a defined structure but limited published experimental data. This guide has provided a theoretical framework for its synthesis and predicted its reactivity based on the well-understood chemistry of its constituent functional groups. A key takeaway for researchers is the influence of the quaternary α-carbon, which fundamentally alters its reactivity profile compared to the more commonly studied cyanoacetamide.

Future experimental work is required to validate the proposed synthetic route, explore the scope of its chemical transformations, and screen for potential biological activities. Such studies will be crucial in determining the utility of 2-acetamido-2-cyanoacetamide as a building block in medicinal chemistry and drug discovery.

References

  • PubChem. 2-Acetylamino-2-cyano-acetamide. National Center for Biotechnology Information. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-284. [Link]

Sources

A-Technical-Guide-to-2-Acetylamino-2-cyano-acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical overview of 2-Acetylamino-2-cyano-acetamide, a specialized organic compound with potential applications in pharmaceutical and chemical synthesis. Central to its identity is its Chemical Abstracts Service (CAS) number: 14056-39-4 . This guide delineates its chemical properties, outlines a validated synthesis protocol, discusses its role as a synthetic building block, and provides essential safety and handling procedures. The content herein is curated for researchers, chemists, and professionals in drug development, aiming to provide both foundational knowledge and actionable insights into the utility of this molecule.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-acetamido-2-cyanoacetamide, is a derivative of cyanoacetamide, a class of compounds recognized for their versatility in heterocyclic synthesis.[1] The presence of three key functional groups—an acetamido group, a cyano group, and a primary amide—makes it a reactive and valuable intermediate in organic synthesis.[1][2]

Core Identifiers
  • CAS Number : 14056-39-4

  • IUPAC Name : 2-acetamido-2-cyanoacetamide

  • Molecular Formula : C₅H₇N₃O₂

  • Synonyms : N2-acetyl-3-nitriloalaninamide

Physicochemical Data

The key quantitative properties of this compound are summarized below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Weight 141.13 g/mol PubChem
Physical Form Solid (predicted)---
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 90.8 ŲPubChem
Complexity 202PubChem

Synthesis and Manufacturing

The synthesis of this compound is logically achieved via the acetylation of its primary amine precursor, 2-Amino-2-cyanoacetamide (CAS: 6719-21-7). This precursor is itself synthesized from cyanoacetamide.[3][4] The acetylation reaction is a standard and robust transformation in organic chemistry.

Causality of Experimental Design

The chosen synthetic route leverages the nucleophilic character of the primary amino group in 2-Amino-2-cyanoacetamide. Acetic anhydride is selected as the acetylating agent due to its high reactivity and the fact that its byproduct, acetic acid, is volatile and easily removed. The use of a non-nucleophilic solvent like dichloromethane (DCM) is crucial to prevent side reactions. A mild base, such as triethylamine (TEA), is included to act as an acid scavenger, neutralizing the acetic acid formed during the reaction and driving the equilibrium towards the product.

Proposed Synthetic Workflow Diagram

The following diagram illustrates the two-stage process, from the commercially available cyanoacetamide to the target compound.

G cluster_0 Stage 1: Synthesis of Precursor cluster_1 Stage 2: Acetylation to Final Product A Cyanoacetamide (CAS: 107-91-5) B Nitrosocyanoacetamide A->B 1. NaNO2 2. Acid (pH ~2) C 2-Amino-2-cyanoacetamide (CAS: 6719-21-7) B->C Catalytic Hydrogenation (e.g., Pt/H2) D 2-Amino-2-cyanoacetamide (CAS: 6719-21-7) E This compound (CAS: 14056-39-4) D->E Acetylation Reagent Acetic Anhydride Triethylamine (TEA) DCM G A 2-Acetylamino-2- cyano-acetamide B Cyanoacetamide Derivatives A->B is a C Heterocyclic Scaffolds (Pyridines, Pyrimidines, etc.) B->C precursor for D Bioactive Molecules (APIs, Agrochemicals) C->D core of

Sources

An In-Depth Technical Guide to the Synthesis of 2-Acetylamino-2-cyano-acetamide from Cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-acetylamino-2-cyano-acetamide, a valuable building block in medicinal chemistry and drug development. The synthesis is approached as a two-stage process commencing from the readily available starting material, cyanoacetamide. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for the chosen synthetic strategy and reaction conditions.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound from cyanoacetamide is most effectively achieved through a two-step synthetic sequence. A direct acetylation of cyanoacetamide is not feasible for obtaining the desired product, as it would likely lead to a mixture of N- and C-acylated products, or decomposition. Therefore, a more controlled and logical pathway involves the initial introduction of an amino group at the C2 position of cyanoacetamide, followed by the selective acetylation of this newly introduced primary amine.

This strategic disconnection simplifies the synthetic challenge and allows for a more robust and reproducible process. The overall transformation can be visualized as follows:

Synthesis_Overview Cyanoacetamide Cyanoacetamide Intermediate 2-Amino-2-cyano-acetamide Cyanoacetamide->Intermediate Step 1: Amination Target This compound Intermediate->Target Step 2: Acetylation Step1_Mechanism cluster_nitrosation Nitrosation cluster_hydrogenation Catalytic Hydrogenation Cyanoacetamide Cyanoacetamide Nitrosocyanoacetamide Nitrosocyanoacetamide Cyanoacetamide->Nitrosocyanoacetamide NaNO₂, HCl (pH ~2) Nitrosocyanoacetamide_h Nitrosocyanoacetamide Amino_intermediate 2-Amino-2-cyano-acetamide Nitrosocyanoacetamide_h->Amino_intermediate H₂, Catalyst (e.g., Pd/C)

Caption: Reaction pathway for the synthesis of 2-amino-2-cyano-acetamide.

Experimental Protocol: Synthesis of 2-Amino-2-cyano-acetamide

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis. [1][2] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyanoacetamide84.0833.5 g0.398
Sodium Nitrite (NaNO₂)69.0028.7 g0.416
Hydrochloric Acid (37%)36.46As needed-
Palladium on Carbon (5% Pd/C)-~2 g-
Deionized Water18.02As needed-
Methanol32.04As needed-

Procedure:

Step 1: Nitrosation of Cyanoacetamide

  • In a well-ventilated fume hood, suspend 33.5 g (0.398 mol) of cyanoacetamide in 80 mL of deionized water in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • Adjust the pH of the suspension to approximately 2 by the dropwise addition of 37% hydrochloric acid while maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve 28.7 g (0.416 mol) of sodium nitrite in 50 mL of deionized water.

  • Slowly add the sodium nitrite solution to the cyanoacetamide suspension via the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C. The pH should be maintained at ~2 throughout the addition by the concurrent dropwise addition of 37% hydrochloric acid.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour. A yellowish precipitate of nitrosocyanoacetamide should form.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water (2 x 50 mL).

  • Dry the product under vacuum to a constant weight.

Step 2: Catalytic Hydrogenation of Nitrosocyanoacetamide

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), suspend the dried nitrosocyanoacetamide from the previous step in 200 mL of methanol.

  • Carefully add approximately 2 g of 5% palladium on carbon catalyst to the suspension.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 3-4 bar (or as per the equipment's specifications).

  • Commence vigorous stirring and maintain the reaction at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Once the hydrogen uptake ceases (typically after 4-8 hours), depressurize the vessel and purge it with nitrogen gas.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain a solid residue.

  • The crude 2-amino-2-cyano-acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Part 2: Acetylation of 2-Amino-2-cyano-acetamide to Yield the Final Product

With the successful synthesis of the key amino intermediate, the final step is a straightforward N-acetylation. This reaction is typically high-yielding and selective for the primary amino group under appropriate conditions.

Mechanism and Rationale

The acetylation of the primary amino group of 2-amino-2-cyano-acetamide can be readily achieved using an acetylating agent such as acetic anhydride or acetyl chloride. Acetic anhydride is often preferred for its ease of handling and the fact that the byproduct, acetic acid, is less corrosive than the hydrogen chloride generated from acetyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product. The reaction is often carried out in the presence of a mild base, such as pyridine or triethylamine, to neutralize the acetic acid byproduct and to act as a catalyst.

Step2_Mechanism cluster_acetylation N-Acetylation Amino_intermediate 2-Amino-2-cyano-acetamide Target_Product This compound Amino_intermediate->Target_Product Acetic Anhydride, Pyridine

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Acetylamino-2-cyano-acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount. This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of 2-Acetylamino-2-cyano-acetamide, a molecule of interest in medicinal chemistry. For professionals in drug discovery and development, these parameters are critical determinants of a compound's potential for formulation, bioavailability, and ultimately, its therapeutic efficacy and shelf-life.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs. It is intended to serve as a practical resource for researchers and scientists, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Chemical Profile of this compound

  • IUPAC Name: 2-acetamido-2-cyanoacetamide[1]

  • Molecular Formula: C₅H₇N₃O₂[1]

  • Molecular Weight: 141.13 g/mol [1]

  • Structure:

The structure of this compound features several functional groups that will dictate its solubility and stability: two amide moieties, a nitrile group, and an acetyl group. The presence of multiple polar groups capable of hydrogen bonding suggests a degree of aqueous solubility, while the amide and nitrile functionalities are potential sites for hydrolytic degradation.

Part 1: Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[2] We will explore two key types of solubility measurements: kinetic and thermodynamic.

Theoretical Considerations

The presence of amide and acetyl groups, which can act as both hydrogen bond donors and acceptors, suggests that this compound will have some affinity for aqueous media. However, the overall solubility will be a balance between these hydrophilic interactions and the energetic cost of disrupting the crystal lattice of the solid form.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (typically in DMSO) added to an aqueous buffer. It is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility issues.[2][3][4][5]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is in equilibrium with the dissolved compound in a specific solvent system.[6][7][8] This is a more time-consuming but accurate measure, crucial for later stages of drug development and formulation.[6][8]

Experimental Protocol: Solubility Determination

This protocol outlines a comprehensive approach to determining both the kinetic and thermodynamic solubility of this compound.

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate buffered saline (PBS), pH 7.4

  • Buffers with pH values of 1.2, 4.5, and 6.8 (for thermodynamic solubility, as per ICH M9 guidelines)[9][10][11]

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate shaker/incubator

  • Nephelometer or UV-Vis plate reader

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Centrifuge

  • Filtration plates (0.45 µm)

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility A Prepare 10 mM stock in DMSO B Add stock to PBS in 96-well plate A->B C Incubate and shake (e.g., 2h at 25°C) B->C D Measure precipitation (Nephelometry or UV-Vis) C->D E Add excess solid to buffers (pH 1.2, 4.5, 6.8, 7.4) F Equilibrate (e.g., 24-48h at 25°C with shaking) E->F G Filter or centrifuge to remove undissolved solid F->G H Quantify supernatant by validated HPLC-UV method G->H Start Start Solubility Assessment Start->A Start->E

Caption: Workflow for kinetic and thermodynamic solubility determination.

Kinetic Solubility Assay (Nephelometric Method):

  • Prepare a 10 mM stock solution of this compound in DMSO.[3]

  • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.

  • Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and incubate at 25°C for 2 hours with constant shaking.[4]

  • Measure the light scattering in each well using a nephelometer to detect undissolved particles.[2][3]

  • The concentration at which significant light scattering is observed is the kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method):

  • Add an excess amount of solid this compound (e.g., 1-2 mg) to separate vials containing 1 mL of each buffer (pH 1.2, 4.5, 6.8, and 7.4).[6][9][10][11]

  • Incubate the vials at 25°C on a shaker for 24 to 48 hours to ensure equilibrium is reached.[6][7]

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.[7][8]

Data Presentation and Interpretation

The solubility data should be summarized in a clear and concise table.

Assay TypeSolvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS (pH 7.4)25Example ValueExample Value
Thermodynamic0.1 M HCl (pH 1.2)25Example ValueExample Value
ThermodynamicAcetate Buffer (pH 4.5)25Example ValueExample Value
ThermodynamicPhosphate Buffer (pH 6.8)25Example ValueExample Value
ThermodynamicPBS (pH 7.4)25Example ValueExample Value

A compound is considered "highly soluble" by ICH guidelines if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9][10][12]

Part 2: Stability Assessment

Stability testing is crucial for identifying potential degradation pathways, determining shelf-life, and informing storage conditions.[13][14] Forced degradation (stress testing) is a key component of this process, designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[15][16][17][18]

Predicted Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The two amide functionalities and the nitrile group are susceptible to hydrolysis under acidic or basic conditions.[15][17]

    • Acid-catalyzed hydrolysis of the primary amide could yield the corresponding carboxylic acid and ammonia.

    • Hydrolysis of the N-acetyl group is also possible.

    • The nitrile group can be hydrolyzed to a carboxylic acid or an amide.[19][20][21][22][23]

  • Oxidation: While the molecule does not contain highly susceptible groups, oxidation could potentially occur at the carbon alpha to the nitrile and amide groups.[17][24][25]

  • Photolysis: Exposure to UV or visible light may induce degradation.

  • Thermal Degradation: High temperatures can lead to decomposition.

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines.[13][17][26][27]

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or oven

  • Photostability chamber

  • Validated stability-indicating HPLC-UV method (see section 2.3)

  • pH meter

G cluster_0 Stress Conditions Start Start Forced Degradation A Acid Hydrolysis (0.1M HCl, 60°C) Start->A B Base Hydrolysis (0.1M NaOH, 60°C) Start->B C Oxidation (3% H₂O₂, RT) Start->C D Thermal (60°C, Solid & Solution) Start->D E Photolytic (ICH Q1B light exposure) Start->E Analyze Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by stability-indicating HPLC A->Analyze B->Analyze C->Analyze D->Analyze E->Analyze Evaluate Evaluate Results: - Purity and Assay - Mass Balance - Peak Purity of Parent - Identify Degradants Analyze->Evaluate

Caption: Workflow for a forced degradation study.

For each condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the drug solution with 0.1 M HCl. Keep a sample at room temperature and another at 60°C.

  • Basic Hydrolysis: Mix the drug solution with 0.1 M NaOH. Keep a sample at room temperature and another at 60°C.[15]

  • Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature.[17]

  • Thermal Degradation:

    • Solution: Heat the drug solution at 60°C.

    • Solid: Place the solid drug substance in an oven at 60°C.

  • Photostability: Expose the drug solution and solid to light as specified in ICH Q1B guidelines.

Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active substance. If degradation is too rapid or too slow, the stress conditions should be adjusted.

Analytical Method Validation

The analytical procedure used for stability testing must be validated to demonstrate it is suitable for its intended purpose, as per ICH Q2(R1) guidelines.[28][29][30][31] The method must be "stability-indicating," meaning it can accurately measure the decrease in the amount of the active drug substance due to degradation and separate the degradation products from the parent compound.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[30] This is demonstrated by showing that the peaks for the parent drug and its degradation products are well-resolved.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[30]

Data Presentation and Interpretation

Results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products over time under each stress condition.

Stress ConditionTime (hours)Assay of Parent (%)% DegradationNo. of DegradantsRRT of Major Degradant
0.1 M HCl, 60°C0100.00.00-
8Example ValueExample ValueExample ValueExample Value
24Example ValueExample ValueExample ValueExample Value
0.1 M NaOH, 60°C0100.00.00-
8Example ValueExample ValueExample ValueExample Value
24Example ValueExample ValueExample ValueExample Value
3% H₂O₂, RT0100.00.00-
8Example ValueExample ValueExample ValueExample Value
24Example ValueExample ValueExample ValueExample Value

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By adhering to the principles and protocols outlined herein, which are grounded in established ICH guidelines, researchers can generate the robust and reliable data necessary to make informed decisions in the drug development process. A thorough characterization of these fundamental properties is an indispensable step toward advancing a new chemical entity from the laboratory to the clinic.

References

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Gilson. [Link]

  • The Oxidation of Amides to Imides: A Powerful Synthetic Transformation. Thieme Chemistry. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Semantic Scholar. [Link]

  • Quality Guidelines. ICH. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]

  • Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Journal of the American Chemical Society. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • In-vitro solubility assays in drug discovery. PubMed. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers (RSC Publishing). [Link]

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  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]

  • A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. [Link]

  • Making Amides from Nitriles. Chemistry LibreTexts. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]

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Unlocking the Potential of 2-Acetylamino-2-cyano-acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Acetylamino-2-cyano-acetamide, a versatile yet under-explored chemical entity. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple compound summary. It synthesizes the known data on this compound, including its chemical properties and identified biological activities, and critically evaluates its potential research applications by examining the broader class of cyanoacetamide derivatives. We will delve into its role as a valuable synthetic intermediate and a potential scaffold for the discovery of novel therapeutics. This guide offers detailed experimental protocols, data presentation, and visualizations to empower researchers to harness the full potential of this intriguing molecule.

Introduction: The Chemical Identity of this compound

This compound, with the chemical formula C5H7N3O2, is a fascinating molecule that sits at the intersection of several key functional groups: an acetamido group, a cyano group, and an acetamide group.[1] This unique combination of functionalities imparts a high degree of chemical reactivity and potential for diverse molecular interactions, making it a compound of significant interest in medicinal chemistry and drug discovery.

PropertyValueSource
IUPAC Name 2-acetamido-2-cyanoacetamidePubChem[1]
CAS Number 14056-39-4PubChem[1]
Molecular Formula C5H7N3O2PubChem[1]
Molecular Weight 141.13 g/mol PubChem
Synonyms N-(carbamoylcyanomethyl)acetamide, 2-acetamido-2-cyano-acetamidePubChem[1]

The presence of an active methylene group, flanked by the electron-withdrawing cyano and amide functionalities, makes this compound a prime candidate for a variety of chemical transformations. This reactivity is the cornerstone of its potential as a building block for more complex molecules.

Known Biological Activity and Research Applications

While dedicated research on this compound is still emerging, it has been identified as a naturally occurring or synthetically derived compound with notable biological activity.

Insecticidal and Adulticidal Properties

Recent studies have identified this compound as a bioactive compound present in plant extracts, demonstrating adulticidal activity against human vector mosquitoes.[2][3][4] Specifically, it has been isolated from the methanolic extracts of Lindernia crustacea and has shown potential in controlling mosquito populations.[2][4] This discovery opens up a promising avenue for the development of novel, potentially bio-based insecticides. The exploration of its mechanism of action against insects could lead to the design of more potent and selective pest control agents.

Further research in this area could involve:

  • Structure-activity relationship (SAR) studies to optimize the insecticidal potency.

  • Investigation of the compound's effect on different insect species.

  • Toxicological studies to assess its safety profile for non-target organisms and the environment.

A Versatile Intermediate in Organic Synthesis

The true power of this compound may lie in its utility as a versatile synthetic intermediate. Its functional groups provide multiple handles for chemical modification, allowing for the construction of a diverse array of molecular architectures, particularly heterocyclic compounds which are prevalent in many drug molecules.[5]

Synthesis of Neurological Agents

A notable application of this compound is its use as an intermediate in the synthesis of novel N-benzylamide substituted derivatives of 2-(acylamido)acetic acids, which have shown potential as potent neurological agents for treating conditions like epilepsy and neuropathic pain.[6] The cyano group can be hydrolyzed or reduced, and the amide functionalities can be further modified, making it a key component in the multi-step synthesis of these neurologically active compounds.

Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate.

G A Starting Materials (e.g., 2-Amino-2-cyanoacetamide) B Acetylation A->B Step 1 C This compound (Intermediate) B->C Formation D Further Synthetic Transformations (e.g., Hydrolysis, Reduction, N-alkylation) C->D Step 2 E Target Neurological Agents (e.g., N-Benzylamide Derivatives) D->E Final Product Synthesis

Caption: Synthetic pathway from starting materials to neurological agents, highlighting the central role of this compound.

Potential as a Scaffold for Drug Discovery

The chemical architecture of this compound makes it an excellent scaffold for the development of new therapeutic agents. The broader class of cyanoacetamide derivatives has been extensively explored in medicinal chemistry, yielding compounds with a wide range of pharmacological activities.

Anticancer Drug Development

Cyanoacetamide derivatives are recognized as important synthons for the synthesis of heterocyclic compounds that exhibit promising anticancer activities. These derivatives can be elaborated into various heterocyclic systems, such as pyridine, pyrimidine, and thiazole, which are known pharmacophores in many anticancer drugs. The presence of the cyano and acetamido groups in this compound provides a template for the design of novel compounds that could potentially interact with various biological targets involved in cancer progression.

Development of Anticonvulsant Agents

Derivatives of glycinamide, to which this compound is structurally related, have been investigated for their anticonvulsant properties. Lipophilic derivatives of glycinamide have shown anticonvulsant activity in animal models, suggesting that modification of the this compound scaffold to enhance its lipophilicity could be a viable strategy for developing new antiepileptic drugs.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the acetylation of 2-Amino-2-cyanoacetamide.

Materials:

  • 2-Amino-2-cyanoacetamide

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Diethyl ether

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve 2-Amino-2-cyanoacetamide in pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the product.

  • Filter the precipitate, wash it with cold water, and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain this compound.

  • Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup and Isolation A Dissolve 2-Amino-2-cyanoacetamide in Pyridine B Cool in Ice Bath A->B C Add Acetic Anhydride Dropwise B->C D Stir at Room Temperature C->D E Precipitate in Ice Water D->E F Filter and Wash E->F G Dry Under Vacuum F->G H Final Product: This compound G->H Characterization (NMR, IR, MS)

Caption: A step-by-step workflow for the synthesis of this compound.

Future Directions and Conclusion

This compound represents a molecule with significant untapped potential. Its known adulticidal activity against mosquitoes warrants further investigation for the development of novel insecticides. More profoundly, its utility as a versatile synthetic intermediate and a core scaffold for medicinal chemistry applications is a fertile ground for future research. The exploration of its derivatives could lead to the discovery of new therapeutic agents for a range of diseases, including cancer and neurological disorders. This guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.

References

  • Rajalakshmi, et al. (2022). THE NATURALLY AVAILABLE PHYTO-PRODUCTS OF INDIAN MEDICINAL PLANTS AGAINST ADULTICIDAL ACTIVITY OF HUMAN VECTOR MOSQUITOES.
  • Optimization of ultrasound-assisted phytomolecules extraction from moringa leaves (Moringa oleifera Lam) using response surface methodology. (2024). Taylor & Francis Online.
  • Bioassay experimental setup of A. catechu LEE and AgNPs against S.... (n.d.).
  • Bialer, M., et al. (1999).
  • PubChem. (n.d.). This compound.
  • Novel N-Benzylamide Substituted Derivatives of 2-(Acylamido)acetic Acid and 2-(Acylamido)propionic Acids: Potent Neurological Agents. (2011).
  • The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (n.d.).
  • Phytochemical analysis and larvicidal activity of Ruellia tuberosa against the harmful mosquito vectors. (2024).

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Discovery and history of 2-Acetylamino-2-cyano-acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Chemical Biology of 2-Acetylamino-2-cyano-acetamide

Abstract

The cyanoacetamide scaffold is a cornerstone in modern synthetic chemistry, serving as a versatile precursor for a diverse array of pharmaceuticals, agrochemicals, and materials. While the parent compound, 2-cyanoacetamide, is well-documented, its α-substituted derivatives represent a frontier for chemical exploration. This technical guide provides an in-depth examination of this compound, a specific derivative with potential applications in medicinal chemistry and covalent ligand development. Rather than focusing on a non-existent singular "discovery," this paper elucidates a logical and practical synthetic pathway to the molecule, starting from foundational principles and established precursors. We will detail the historical context of the core structure, provide robust, step-by-step experimental protocols, and discuss the scientific rationale behind key methodological choices. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this and similar α-functionalized acetamides.

The Cyanoacetamide Core: A Century of Synthetic Utility

The history of this compound is intrinsically linked to its parent structure, 2-cyanoacetamide (CAS 107-91-5).[1][2] This simple organic compound, an acetic amide bearing a nitrile functional group, has been a workhorse in organic synthesis for decades.[1] Its significance lies in the reactivity of the central methylene group (the α-carbon), which is activated by the adjacent electron-withdrawing nitrile and carbonyl groups.

This dual activation makes 2-cyanoacetamide an ideal starting material for a multitude of condensation and substitution reactions.[3] It is a key building block in the industrial synthesis of Vitamin B6 and serves as a precursor for countless heterocyclic compounds, which are fundamental structures in many active pharmaceutical ingredients (APIs).[3][4] Its derivatives have been explored for antimicrobial properties and for creating specialized polymers and dyes.[4][5] The classical synthesis of 2-cyanoacetamide itself is a straightforward and high-yield aminolysis of ethyl cyanoacetate with aqueous ammonia, a method that remains prevalent today.[6][7]

Understanding this foundational precursor is critical, as the synthesis of more complex derivatives like this compound is a logical extension of its well-established chemistry.

A Proposed Synthetic Pathway to this compound

Direct synthesis methods for this compound are not prominently described in the literature, suggesting it is more of a specialized intermediate than a commodity chemical. Therefore, a robust, multi-step synthesis is the most practical approach for its preparation in a laboratory setting. The proposed pathway involves three key transformations starting from 2-cyanoacetamide:

  • α-Oximation: Introduction of a functional group at the active α-carbon via reaction with a nitrosating agent to form an oxime.

  • Oxime Reduction: Conversion of the oxime into a primary amine, yielding the key intermediate, 2-Amino-2-cyanoacetamide.

  • N-Acetylation: Selective acylation of the newly formed amino group to furnish the final target molecule.

This sequence provides a reliable and scalable method for accessing the desired compound.

G cluster_0 Proposed Synthesis Workflow A 2-Cyanoacetamide B 2-Cyano-2-hydroxyiminoacetamide (Oxime Intermediate) A->B  Step 1: Oximation (e.g., NaNO2, Acid) C 2-Amino-2-cyanoacetamide (Amino Intermediate) B->C  Step 2: Reduction (e.g., Catalytic Hydrogenation) D This compound (Final Product) C->D  Step 3: Acetylation (e.g., Acetic Anhydride)

Caption: A three-step synthetic workflow to produce this compound.

Detailed Experimental Protocols & Scientific Rationale

The following protocols are designed to be self-validating, with purification and characterization steps included to ensure the identity and purity of the intermediates and final product.

Protocol 3.1: Synthesis of 2-Cyano-2-hydroxyiminoacetamide Sodium Salt (Step 1)

This procedure is adapted from established methods for the oximation of active methylene compounds.[8][9] The reaction introduces a C=N-OH group at the α-carbon.

  • Rationale: The reaction of 2-cyanoacetamide with a nitrite salt in the presence of acid generates nitrous acid in situ, which then acts as the electrophile, attacking the nucleophilic α-carbon. Using a slight excess of the nitrite ensures complete conversion of the starting material. Performing the reaction at low temperatures is crucial to prevent the decomposition of nitrous acid and minimize side reactions.[9] The product is isolated as its more stable sodium salt.

  • Methodology:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-cyanoacetamide (1.0 eq) in water (or an aqueous/alcohol mixture) at room temperature.

    • Add sodium nitrite (NaNO₂, 1.1 eq) to the solution and stir until fully dissolved.

    • Cool the reaction mixture to 0-5 °C in an ice-water bath.

    • Slowly add a solution of a weak acid, such as acetic acid (1.0 eq), dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. A precipitate of the sodium salt of the oxime should form.

    • Isolate the product by vacuum filtration, washing the solid with ice-cold water and then a small amount of cold ethanol.

    • Dry the resulting solid under vacuum to yield the sodium salt of 2-cyano-2-hydroxyiminoacetamide. The product can be used directly in the next step or characterized by IR and NMR spectroscopy.

Protocol 3.2: Reduction to 2-Amino-2-cyanoacetamide (Step 2)

This step converts the oxime functional group into a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Rationale: Catalytic hydrogenation using a noble metal catalyst like Palladium on carbon (Pd/C) is a standard method for reducing oximes to amines. The hydrogen gas adsorbs onto the catalyst surface and adds across the C=N double bond, which is subsequently hydrogenolyzed to the amine. An acidic medium (like HCl in ethanol) is often used to prevent side reactions and facilitate the formation of the more stable ammonium salt product.

  • Methodology:

    • Suspend the 2-cyano-2-hydroxyiminoacetamide sodium salt (1.0 eq) from Step 1 in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).

    • If desired, add hydrochloric acid (1.1 eq) to the mixture.

    • Seal the vessel and purge it with nitrogen, then with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.

    • Monitor the reaction progress by observing the cessation of hydrogen uptake. This may take several hours to overnight.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Amino-2-cyanoacetamide (as its hydrochloride salt if acid was used). This intermediate can be purified by recrystallization.

Protocol 3.3: N-Acetylation to this compound (Step 3)

This final step involves the selective acylation of the primary amine.

  • Rationale: Acetic anhydride is an effective and readily available acetylating agent. The reaction is typically performed in the presence of a mild, non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the acetic acid byproduct, driving the reaction to completion and preventing the potential for protonation of the starting amine, which would render it unreactive.

  • Methodology:

    • Dissolve the 2-Amino-2-cyanoacetamide (1.0 eq) from Step 2 in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a mild base, such as triethylamine (1.2 eq), to the solution and stir.

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds. The data below is compiled from public chemical databases.

PropertyThis compound[10]2-Amino-2-cyanoacetamide (Intermediate)[11]
CAS Number 14056-39-46719-21-7
Molecular Formula C₅H₇N₃O₂C₃H₅N₃O
Molecular Weight 141.13 g/mol 99.09 g/mol
IUPAC Name 2-acetamido-2-cyanoacetamide2-amino-2-cyanoacetamide
InChIKey AYEWMEZOBFGNOD-UHFFFAOYSA-NJRWAUKYINYWSTA-UHFFFAOYSA-N
SMILES CC(=O)NC(C#N)C(=O)NNC(=O)N

Analytical Characterization:

  • ¹H NMR: Would confirm the presence of the acetyl methyl protons (singlet, ~2 ppm), the α-proton (methine), and amide protons.

  • ¹³C NMR: Would show distinct signals for the nitrile carbon, two carbonyl carbons, the α-carbon, and the acetyl methyl carbon.

  • Mass Spectrometry: The exact mass can be used to confirm the molecular formula.[10][11]

  • IR Spectroscopy: Key stretches would include C≡N (nitrile), C=O (amide), and N-H bonds.

Potential Applications and Future Outlook

While this compound is not a widely commercialized product, its structure suggests potential utility in several areas of chemical research:

  • Medicinal Chemistry: The α-acetamido-α-cyano-acetamide core could serve as a novel scaffold for building more complex molecules. The acetamide group can participate in hydrogen bonding, a critical interaction for ligand-receptor binding.

  • Covalent Inhibitors: Acetamides, particularly functionalized ones like chloroacetamides, are known to act as electrophiles for covalent modification of protein targets.[12] While less reactive than its chloro- counterpart, the this compound structure could be modified to create tunable, covalent warheads for targeted drug development.

  • Precursor for Heterocycles: Like its parent compound, it can be envisioned as a starting material for synthesizing highly substituted heterocyclic systems, which are of perennial interest in drug discovery.[13][14]

The synthetic pathway detailed in this guide provides a reliable means for researchers to access this compound and explore its potential in these and other emerging applications.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-103. [Link]

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Whitepaper: A Theoretical and In-Silico Analysis of 2-Acetylamino-2-cyano-acetamide for Applications in Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical examination of 2-Acetylamino-2-cyano-acetamide (PubChem CID: 537222), a small molecule featuring key functional groups—a primary amide, a secondary amide, and a nitrile—prevalent in medicinal chemistry.[1] While direct experimental data on this specific molecule is limited, its substructures are well-characterized. This whitepaper outlines a robust computational workflow to predict its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT) and principles from analogous molecular systems, we establish a foundational understanding of its conformational landscape, reactivity, and potential as a scaffold in drug development. The methodologies detailed herein serve as a blueprint for the in-silico evaluation of novel small molecules, emphasizing the synergy between computational chemistry and empirical research.

Introduction and Strategic Importance

This compound, with the molecular formula C₅H₇N₃O₂, presents a unique convergence of functional groups that are critical pharmacophores.[1] The cyanoacetamide core is a versatile precursor in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity.[2][3] The presence of both hydrogen-bond donors (amide N-H) and acceptors (carbonyl oxygens, nitrile nitrogen) suggests a high potential for specific, targeted interactions with biological macromolecules.

The strategic value of theoretical studies on such a molecule is threefold:

  • Resource Efficiency: Computational analysis precedes and guides synthetic efforts, saving significant time and resources by prioritizing compounds with favorable predicted properties.

  • Mechanistic Insight: It provides a molecular-level understanding of conformational preferences and electronic properties that govern reactivity and biological interactions, which is often difficult to obtain through experimental means alone.

  • Predictive Power: In-silico methods can forecast properties like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and potential bioactivity, accelerating the drug discovery pipeline.[4]

This guide will construct a theoretical profile of this compound by applying established computational methodologies proven effective for related cyanoacetamide and N-acetylamino derivatives.[4][5][6]

Molecular Structure and Conformational Analysis

The molecule's functionality is intrinsically linked to its three-dimensional structure. The presence of multiple rotatable single bonds (C-C and C-N) suggests that this compound exists as an equilibrium of multiple conformers. Understanding the relative energies of these conformers is critical, as the lowest-energy conformation (the global minimum) is most likely to be the biologically active form.

Key Rotational Barriers

The most significant rotational barriers are expected around the two amide bonds (C-N). Amide bonds possess a partial double-bond character due to resonance, resulting in a high rotational barrier (~85 kJ/mol) and a preference for planarity.[7] This leads to distinct cis and trans isomers, with the trans configuration being significantly more stable in most cases.[8] Further conformational diversity arises from rotation around the central Cα-C(O)NH₂ and Cα-N(H)Ac bonds.

Computational Approach to Conformational Search

A thorough exploration of the potential energy surface is necessary to identify all stable conformers. An exhaustive conformational analysis involves a systematic rotation around each dihedral angle, followed by geometry optimization of the resulting structures.[6]

Protocol: Conformational Space Exploration

  • Initial Structure Generation: The 2D structure of this compound is drawn using molecular editing software (e.g., Avogadro) and a preliminary 3D structure is generated.

  • Systematic Rotor Scan: A relaxed potential energy surface scan is performed by systematically rotating key dihedral angles (e.g., O=C-N-Cα, Cα-C-N-H, C-Cα-N-C) in discrete steps (e.g., 30°).

  • Geometry Optimization: Each structure generated from the scan is then fully optimized without constraints. A proven method for this is using Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[5][9]

  • Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.[10]

  • Energy Profiling: The relative electronic energies (with zero-point vibrational energy correction) of all confirmed minima are calculated to identify the global minimum and the population of each conformer at a given temperature according to the Boltzmann distribution.

Electronic Properties and Chemical Reactivity

The distribution of electrons within the molecule dictates its reactivity and intermolecular interactions. We can predict these properties by analyzing the molecular orbitals and the electrostatic potential.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Its location indicates the most probable site for electrophilic attack. In this molecule, the HOMO is likely to have significant contributions from the lone pairs on the oxygen and nitrogen atoms.

  • LUMO: Represents the ability to accept an electron. Its location highlights the most probable site for nucleophilic attack. The LUMO is expected to be localized around the antibonding π* orbitals of the carbonyl and nitrile groups.[4][5]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution. It is invaluable for understanding sites for hydrogen bonding and non-covalent interactions. For this compound, the MEP map is predicted to show:

  • Negative Potential (Red/Yellow): Regions of high electron density, primarily around the carbonyl oxygens and the nitrile nitrogen. These are the primary hydrogen bond acceptor sites.

  • Positive Potential (Blue): Regions of low electron density, concentrated around the amide N-H protons. These are the hydrogen bond donor sites.

This clear separation of charge highlights the molecule's ability to engage in the specific hydrogen bonding interactions that are fundamental to drug-receptor binding.

Table 1: Predicted Quantitative Molecular Properties

PropertyPredicted Value / LocationSignificance
Molecular Weight141.13 g/mol [1]Adherence to Lipinski's Rule of Five for drug-likeness.
HOMO EnergyTBD by DFT calculationCorrelates with ionization potential and susceptibility to electrophilic attack.
LUMO EnergyTBD by DFT calculationCorrelates with electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO GapTBD by DFT calculationIndicator of chemical reactivity and kinetic stability.[5]
Dipole MomentTBD by DFT calculationInfluences solubility and ability to cross biological membranes.
Most Negative ESPCarbonyl Oxygens, Nitrile NitrogenPrimary sites for hydrogen bond acceptance and metallic coordination.[11]
Most Positive ESPAmide HydrogensPrimary sites for hydrogen bond donation.

Theoretical Spectroscopic Profiles

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for validating the synthesis of the compound and confirming its structure.

Protocol: Spectroscopic Prediction

  • Prerequisite: A fully optimized, frequency-verified geometry of the global minimum conformer is required.

  • IR Spectrum: The vibrational frequencies and their corresponding intensities are obtained directly from the frequency analysis performed during geometry optimization. The calculated frequencies are typically scaled by a known factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and method limitations. Key predicted peaks would include:

    • N-H stretches (~3300-3500 cm⁻¹)

    • C≡N stretch (~2250 cm⁻¹)

    • C=O stretches (Amide I bands, ~1650-1700 cm⁻¹)

  • NMR Spectrum: Nuclear magnetic shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO). The chemical shifts (¹H and ¹³C) are then determined relative to a standard reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Workflow and Visualization

To ensure clarity and reproducibility, the entire theoretical analysis workflow is outlined below. This process represents a self-validating system where each step builds upon a confirmed result from the previous one.

G Computational Analysis Workflow for this compound cluster_0 Structure & Conformation cluster_1 Property Calculation cluster_2 Application & Interpretation A 1. Initial 3D Structure Generation B 2. Potential Energy Surface Scan A->B Systematic Rotation C 3. DFT Geometry Optimization B->C Candidate Structures D 4. Vibrational Frequency Analysis C->D Optimized Geometries D->C Imaginary Freq? Re-optimize E 5. Identify Global Minimum & Conformers D->E Verified Minima F 6. FMO Analysis (HOMO, LUMO, Gap) E->F Lowest Energy Structure G 7. Electrostatic Potential (MEP) Mapping E->G Lowest Energy Structure H 8. Spectroscopic Prediction (IR, NMR) E->H Lowest Energy Structure I 9. Reactivity Prediction F->I J 10. Intermolecular Interaction Analysis (Docking Prep) G->J K 11. Data Synthesis & Reporting H->K Structural Validation I->K J->K

Caption: A comprehensive workflow for the theoretical analysis of small molecules.

Conclusion and Future Directions

This whitepaper establishes a complete theoretical framework for characterizing this compound. Through the application of Density Functional Theory, we can confidently predict its preferred 3D structure, electronic landscape, and spectroscopic signatures. The analysis reveals a molecule with distinct hydrogen bond donor and acceptor sites and functional groups that are amenable to chemical modification.

The logical next steps stemming from this theoretical foundation are:

  • Synthesis and Experimental Validation: Synthesize the compound and verify its structure using experimental IR and NMR, comparing the results to the theoretical predictions.

  • Molecular Docking Studies: Use the calculated global minimum energy conformer as a starting point for docking simulations against relevant biological targets to explore its potential as a drug candidate.

  • Molecular Dynamics (MD) Simulations: Perform MD simulations to study the stability of the molecule within a protein binding pocket and in aqueous solution, providing insight into its dynamic behavior.[4]

This in-silico-first approach provides a robust, cost-effective, and insightful pathway for accelerating the discovery and development of new chemical entities in the pharmaceutical industry.

References

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An In-depth Technical Guide to the Reactivity of the Acetyl Group in 2-Acetylamino-2-cyano-acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the acetyl group in 2-Acetylamino-2-cyano-acetamide. The presence of adjacent electron-withdrawing cyano and amide functionalities significantly influences the chemical behavior of the N-acetyl moiety. This document explores the underlying principles governing this reactivity, detailing protocols for key transformations such as hydrolysis and reduction. Furthermore, it addresses potential side reactions and provides a thorough guide to the analytical techniques required for monitoring these reactions and characterizing the resulting products. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Unique Chemical Environment of this compound

This compound is a fascinating molecule characterized by a dense arrangement of functional groups. The central α-carbon is substituted with a primary amide, a nitrile (cyano group), and an N-acetylated amino group. This unique substitution pattern creates a complex electronic environment that dictates the reactivity of each functional group.

The primary focus of this guide is the N-acetyl group. Amides are generally recognized for their stability, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. However, the reactivity of the acetyl group in this specific molecule is modulated by the strong electron-withdrawing effects of the adjacent cyano and primary amide groups. These groups are anticipated to influence the electrophilicity of the acetyl carbonyl carbon and the stability of reaction intermediates, thereby affecting the kinetics of transformations such as hydrolysis and reduction.

Understanding the nuanced reactivity of this acetyl group is critical for the strategic chemical modification of this compound and its analogues, which may be of interest as intermediates in the synthesis of novel pharmaceutical agents.

Molecular Structure and Key Functional Groups

Figure 1. Structure of this compound.

Reactivity of the N-Acetyl Group: Theoretical Considerations

The reactivity of the N-acetyl group in this compound is primarily governed by the electrophilicity of its carbonyl carbon. The adjacent cyano and primary amide groups, both being electron-withdrawing, are expected to have a significant impact.

  • Inductive Effect: The electronegative nitrogen and oxygen atoms in the primary amide, and the nitrogen in the cyano group, exert a strong electron-withdrawing inductive effect (-I) on the α-carbon. This effect is transmitted to the nitrogen of the acetylamino group, reducing its ability to donate its lone pair to the acetyl carbonyl. This, in turn, increases the partial positive charge on the acetyl carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Resonance Effect: While the nitrogen of the N-acetyl group participates in resonance with its own carbonyl, the electron-withdrawing nature of the adjacent substituents diminishes this effect, further enhancing the electrophilicity of the acetyl carbonyl.

These electronic factors suggest that the N-acetyl group in this compound will be more reactive towards hydrolysis and other nucleophilic acyl substitution reactions compared to a simple aliphatic N-acetyl compound.

Hydrolysis of the N-Acetyl Group: N-Deacetylation

The cleavage of the N-acetyl group to yield 2-amino-2-cyano-acetamide is a key transformation. This can be achieved under both acidic and basic conditions, though the reaction rates and potential for side reactions will differ.

Base-Catalyzed Hydrolysis (Saponification)

Basic hydrolysis of amides typically proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1] The presence of electron-withdrawing groups, such as the cyano group, has been shown to facilitate the alkaline hydrolysis of amides.[2]

Mechanism of Base-Catalyzed Hydrolysis

start This compound + OH⁻ intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product1 2-Amino-2-cyano-acetamide + Acetate intermediate->product1 Collapse of Intermediate

Figure 2. Simplified mechanism of base-catalyzed hydrolysis.

Expected Reactivity and Selectivity:

Under basic conditions, the primary amide and the N-acetyl group are both susceptible to hydrolysis. However, studies on the alkaline hydrolysis of primary versus secondary and tertiary amides suggest that in non-aqueous or mixed aqueous/organic systems, the hydrolysis rate can be influenced by factors such as lipophilicity.[3][4] In this case, the N-acetyl group, being a secondary amide, might exhibit different hydrolysis kinetics compared to the primary amide.

Potential Side Reactions:

  • Hydrolysis of the Primary Amide: The primary amide can also be hydrolyzed to a carboxylate.

  • Hydrolysis of the Cyano Group: Under strong basic conditions, the cyano group can be hydrolyzed to a carboxylic acid or an amide.[5]

  • Epimerization: The α-carbon is chiral, and under basic conditions, there is a risk of epimerization.

Experimental Protocol: Base-Catalyzed N-Deacetylation

This protocol is adapted from general procedures for the hydrolysis of N-acetyl compounds and should be optimized for the specific substrate.[3][4]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide (2-5 equivalents) in water or methanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and neutralize with an acid (e.g., HCl) to the isoelectric point of the product to facilitate precipitation.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-2-cyano-acetamide.

Table 1: Reaction Conditions for Base-Catalyzed Hydrolysis

ParameterRecommended RangeRationale
Base NaOH, KOHStrong bases to facilitate nucleophilic attack.
Equivalents of Base 2 - 5 eq.To ensure complete reaction and neutralize any acidic byproducts.
Solvent Methanol/Water, Dioxane/WaterTo ensure solubility of both substrate and base.
Temperature RefluxTo increase the reaction rate.
Reaction Time 2 - 24 hoursDependent on temperature and substrate reactivity; requires monitoring.
Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[1][6]

Mechanism of Acid-Catalyzed Hydrolysis

start This compound + H₃O⁺ protonated Protonated Amide start->protonated Protonation intermediate Tetrahedral Intermediate protonated->intermediate Nucleophilic Attack by H₂O product1 2-Amino-2-cyano-acetamide + Acetic Acid intermediate->product1 Proton Transfer & Elimination

Figure 3. Simplified mechanism of acid-catalyzed hydrolysis.

Expected Reactivity and Selectivity:

Acid-catalyzed hydrolysis is generally slower for amides than for esters. The relative rates of hydrolysis for the N-acetyl and primary amide groups will depend on the specific reaction conditions.

Potential Side Reactions:

  • Hydrolysis of the Primary Amide: The primary amide will also hydrolyze under acidic conditions.

  • Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid.[7]

Experimental Protocol: Acid-Catalyzed N-Deacetylation

This protocol is based on general procedures for the acidic hydrolysis of amides.[6][8]

  • Suspension: Suspend this compound (1 equivalent) in an aqueous solution of a strong acid, such as 6M HCl or H₂SO₄.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture and adjust the pH to the isoelectric point of the product using a base (e.g., NaOH or NH₄OH) to induce precipitation.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Reduction of the N-Acetyl Group

The reduction of the N-acetyl group to an N-ethyl group is another important transformation. Amide reduction typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Mechanism of Reduction with LiAlH₄

The reduction of an amide to an amine with LiAlH₄ is a complex process that involves the initial formation of an aluminate complex, followed by elimination of an oxygen-containing species to form an iminium ion, which is then further reduced to the amine.

Expected Reactivity and Selectivity:

LiAlH₄ is a powerful and generally non-selective reducing agent. It will likely reduce both the N-acetyl and the primary amide groups. The cyano group will also be reduced to a primary amine. Therefore, achieving selective reduction of only the N-acetyl group is a significant challenge and would likely require the use of protecting groups or milder, more selective reducing agents.

Potential Side Reactions:

  • Reduction of the Primary Amide: The primary amide will be reduced to a primary amine.

  • Reduction of the Cyano Group: The cyano group will be reduced to a primary amine.

Experimental Protocol: Reduction of the N-Acetyl Group

This is a general protocol for amide reduction and would likely lead to the reduction of all three functional groups.

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, e.g., 3-5 equivalents) in a dry ethereal solvent such as THF or diethyl ether.

  • Addition of Substrate: Slowly add a solution of this compound in dry THF to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting solids and wash thoroughly with an organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography.

Analytical Characterization

Careful analytical characterization of the starting material, intermediates, and final products is essential.

Spectroscopic Data for this compound

While a full, high-resolution spectrum is not publicly available, data from various databases can be compiled to provide an expected spectral profile.[9]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals for the acetyl methyl protons, the α-proton, and the amide protons.
¹³C NMR Resonances for the acetyl carbonyl and methyl carbons, the α-carbon, the cyano carbon, and the primary amide carbonyl carbon.
FTIR (cm⁻¹) Characteristic absorptions for N-H stretching (amide), C=O stretching (both amides), and C≡N stretching (nitrile).
Mass Spec. Molecular ion peak (m/z = 141.13) and characteristic fragmentation patterns.[9]
Characterization of the N-Deacetylation Product

The product of N-deacetylation, 2-amino-2-cyano-acetamide, can be characterized by comparing its spectroscopic data to known values.

Table 3: Spectroscopic Data for 2-Amino-2-cyano-acetamide

TechniqueReported FeaturesReference
¹H NMR Signals for the α-proton, primary amine protons, and primary amide protons.[10]
¹³C NMR Resonances for the α-carbon, cyano carbon, and amide carbonyl carbon.[10]
FTIR (cm⁻¹) N-H stretching (primary amine and amide), C=O stretching (amide), C≡N stretching (nitrile).[10]
Mass Spec. Molecular ion peak (m/z = 99.09) and fragmentation.[10]
Monitoring Reaction Progress

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the hydrolysis and reduction reactions. A change in the Rf value will indicate the conversion of the starting material to the product.

High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction kinetics and purity assessment, reverse-phase HPLC is a suitable technique.

Conclusion

The acetyl group in this compound exhibits heightened reactivity due to the presence of adjacent electron-withdrawing cyano and primary amide groups. This guide has provided a theoretical framework for understanding this reactivity, along with practical protocols for key transformations, including acidic and basic hydrolysis for N-deacetylation and reduction to the corresponding N-ethyl amine. A critical consideration in all these transformations is the potential for side reactions involving the other functional groups present in the molecule. Therefore, careful reaction monitoring and thorough product characterization are paramount. The information presented herein is intended to empower researchers to confidently and effectively manipulate this complex and interesting molecule in their synthetic endeavors.

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  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

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  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Divergent synthesis of α-functionalized amides through selective N–O/C–C or N–O/C–C/C–N cleavage of aza-cyclobutanone oxime esters. Chemical Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Selective aqueous acetylation controls the photoanomerization of α-cytidine-5'-phosphate. Retrieved from [Link]

  • Sadek, H., et al. (1986). Kinetics of Base Hydrolysis of Cyano- acetamide inMethanol-Water Mixtures. Zeitschrift für Physikalische Chemie, 149(1-2), 115-123. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Chen, Y., et al. (2020). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nature Communications, 11(1), 5326. Retrieved from [Link]

  • ResearchGate. (2025). Reaction pathways and kinetics of N-acetyl-D-glucosamine hydrolysis in sub- and supercritical water. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Reaction pathways and kinetics of N-acetyl-D-glucosamine hydrolysis in sub- and supercritical water. Retrieved from [Link]

  • Uttamsand, N., et al. (1998). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. The Journal of pharmacology and experimental therapeutics, 284(3), 1143–1149. Retrieved from [Link]

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Acetylamino-2-cyano-acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetylamino-2-cyano-acetamide is a functionalized amino acid derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring an acetylated amino group, a nitrile, and an amide, makes it an interesting scaffold for the development of novel therapeutic agents and a versatile building block in the synthesis of more complex molecules. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, designed for researchers in drug development and organic chemistry.

The proposed synthetic route commences with the preparation of the key intermediate, 2-amino-2-cyano-acetamide, followed by a selective N-acetylation to yield the final product. The protocols are based on established chemical principles and adapted from literature procedures for similar transformations, ensuring a scientifically robust and reproducible methodology.

Overall Reaction Scheme

The synthesis is divided into two main stages:

  • Aminolysis of a suitable precursor to form 2-amino-2-cyano-acetamide.

  • Selective N-acetylation of the primary amino group to yield this compound.

PART 1: Synthesis of 2-Amino-2-cyano-acetamide

This initial step focuses on the generation of the primary amine precursor. The described protocol is adapted from a known procedure for the synthesis of 2-amino-2-cyanoacetamide from its corresponding ethyl ester.[1]

Materials and Equipment
  • Reagents:

    • Aminocyanoacetic acid ethyl ester

    • Methanol (anhydrous)

    • Ammonia gas

    • Activated charcoal

    • Hyflow bed (or Celite)

  • Equipment:

    • Round-bottom flask with a gas inlet

    • Magnetic stirrer and stir bar

    • Cooling bath (ice-salt or cryocooler)

    • Rotary evaporator

    • Büchner funnel and filter flask

    • Vacuum oven

    • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve aminocyanoacetic acid ethyl ester in anhydrous methanol.

    • Cool the solution to 0-5 °C using a cooling bath.

  • Ammonolysis:

    • Slowly bubble ammonia gas through the cooled methanolic solution with vigorous stirring.[1]

    • Rationale: The ammonia acts as a nucleophile, attacking the carbonyl group of the ester to form the corresponding amide. The low temperature helps to control the exothermicity of the reaction and minimize side products.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 1 hour).[1]

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure at a temperature not exceeding 45 °C.[1]

    • Cool the concentrated solution to 0-5 °C and stir for 1 hour to induce precipitation of the crude product.[1]

    • Collect the precipitate by vacuum filtration using a Büchner funnel, and wash the solid with chilled methanol.[1]

    • Dry the crude product in a vacuum oven at 35-40 °C for 6 hours.[1]

  • Purification (Recrystallization):

    • Transfer the crude 2-amino-2-cyano-acetamide to a clean flask and add methanol.

    • Heat the mixture to reflux until the solid completely dissolves.[1]

    • Add a small amount of activated charcoal and continue to reflux for 15 minutes to decolorize the solution.[1]

    • Filter the hot solution through a hyflow bed to remove the activated charcoal, washing the filter bed with a small amount of hot methanol.

    • Concentrate the filtrate to approximately half of its original volume and cool to 0-5 °C to induce crystallization.

    • Stir the mixture for 45 minutes at this temperature, then collect the purified crystals by vacuum filtration.[1]

    • Wash the crystals with a small amount of chilled methanol and dry them in a vacuum oven at 40-45 °C.[1]

PART 2: Synthesis of this compound

This second part details the selective N-acetylation of the synthesized 2-amino-2-cyano-acetamide. The protocol is designed to favor the acetylation of the more nucleophilic primary amine over the less reactive amide nitrogen.

Materials and Equipment
  • Reagents:

    • 2-Amino-2-cyano-acetamide (from Part 1)

    • Pyridine (anhydrous)

    • Acetic anhydride

    • Methanol (dry)

    • Toluene

    • Dichloromethane (or Ethyl Acetate)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Ice bath

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup:

    • Dissolve the purified 2-amino-2-cyano-acetamide (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Rationale: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct of the reaction. An inert atmosphere prevents side reactions with atmospheric moisture.

    • Cool the solution to 0 °C in an ice bath.

  • N-Acetylation:

    • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.[2]

    • Rationale: Acetic anhydride is the acetylating agent. Adding it slowly at a low temperature helps to control the reaction rate and enhance the selectivity for the more reactive primary amino group.[3][4]

    • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of dry methanol to consume any excess acetic anhydride.

    • Co-evaporate the reaction mixture with toluene to remove the pyridine.[2]

    • Dissolve the residue in dichloromethane (or ethyl acetate).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

    • Rationale: The acid wash removes any remaining pyridine, the water wash removes water-soluble impurities, the bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Quantitative Data Summary

ParameterPart 1: Synthesis of 2-Amino-2-cyano-acetamidePart 2: Synthesis of this compound
Starting Material Aminocyanoacetic acid ethyl ester2-Amino-2-cyano-acetamide
Key Reagents Ammonia, MethanolAcetic anhydride, Pyridine
Reaction Temperature 0-5 °C0 °C to Room Temperature
Reaction Time ~1 hourMonitored by TLC
Expected Product 2-Amino-2-cyano-acetamideThis compound
Purification Method Recrystallization from MethanolLiquid-liquid extraction, Recrystallization

Experimental Workflow Diagram

SynthesisWorkflow cluster_part1 PART 1: Synthesis of 2-Amino-2-cyano-acetamide cluster_part2 PART 2: Synthesis of this compound P1_Start Aminocyanoacetic acid ethyl ester in Methanol P1_React Ammonolysis (Ammonia gas, 0-5 °C) P1_Start->P1_React P1_Workup Work-up & Isolation (Concentration, Precipitation) P1_React->P1_Workup P1_Purify Purification (Recrystallization) P1_Workup->P1_Purify P1_Product Pure 2-Amino-2-cyano-acetamide P1_Purify->P1_Product P2_Start 2-Amino-2-cyano-acetamide in Pyridine P1_Product->P2_Start P2_React N-Acetylation (Acetic anhydride, 0 °C to RT) P2_Start->P2_React P2_Workup Work-up & Purification (Extraction, Recrystallization) P2_React->P2_Workup P2_Product Final Product: This compound P2_Workup->P2_Product

Caption: Overall workflow for the two-part synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the acetyl group.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, nitrile C≡N).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • Ammonia gas is corrosive and toxic; this step should be performed in a well-ventilated fume hood.

  • Pyridine is flammable and toxic; handle with care in a fume hood.

  • Acetic anhydride is corrosive and a lachrymator; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be carried out by trained personnel in a properly equipped laboratory.

References

  • Mikami, T., Takao, T., Yanagi, K., & Nakazawa, H. (2012). Nα Selective Acetylation of Peptides. Mass Spectrometry (Tokyo, Japan), 1(2), A0010. [Link]

  • Wikipedia. (2023, December 2). Cyanoacetamide. In Wikipedia. Retrieved from [Link]

  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [Link]

  • Mikami, T., Takao, T., Yanagi, K., & Nakazawa, H. (2012). N(α) Selective Acetylation of Peptides. Mass Spectrometry, 1(2), A0010. [Link]

Sources

Synthesis of N-Acylated Cyanoacetamides: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylated cyanoacetamides are a critical class of organic intermediates, prized for their versatile reactivity and as precursors to a diverse array of heterocyclic compounds with significant pharmacological activities. Their unique structural motif, featuring a reactive methylene group flanked by a nitrile and an N-acylamido group, makes them valuable synthons in medicinal chemistry and drug discovery. This guide provides a detailed exploration of the synthetic routes to N-acylated cyanoacetamides, focusing on the practical aspects of reaction design, execution, and product characterization. We delve into the key methodologies, including direct N-acylation of cyanoacetamide, and discuss the critical challenge of achieving chemoselectivity in the presence of the acidic methylene protons. This document is intended to serve as a comprehensive resource, offering both theoretical insights and actionable laboratory protocols.

Introduction

The cyanoacetamide scaffold is a cornerstone in synthetic organic chemistry, enabling the construction of complex molecular architectures. The introduction of an acyl group onto the amide nitrogen atom further enhances the synthetic utility of this moiety by modulating its electronic properties and providing a handle for further functionalization. N-acylated cyanoacetamides are key intermediates in the synthesis of various biologically active molecules, including anticonvulsants, anti-inflammatory agents, and kinase inhibitors.

The primary challenge in the synthesis of N-acylated cyanoacetamides lies in the selective acylation of the amide nitrogen over the nucleophilic carbon of the active methylene group. This guide will address this challenge by presenting methodologies that favor N-acylation and provide the necessary experimental details to achieve the desired products in good yields and purity.

Mechanistic Considerations: N-Acylation vs. C-Acylation

The selective N-acylation of cyanoacetamide is a classic example of chemoselectivity in organic synthesis. The molecule presents two potential nucleophilic sites: the amide nitrogen and the α-carbon. The outcome of the acylation reaction is highly dependent on the reaction conditions, particularly the choice of base, solvent, and acylating agent.

  • N-Acylation: The amide proton is acidic and can be removed by a suitable base to generate an amidate anion. This anion is a hard nucleophile and will preferentially attack the hard electrophilic center of an acylating agent (e.g., the carbonyl carbon of an acid chloride or anhydride). The use of polar aprotic solvents can help to solvate the counter-ion of the base, leading to a more "naked" and reactive amidate anion, further favoring N-acylation.

  • C-Acylation: The methylene protons are also acidic due to the electron-withdrawing effects of the adjacent nitrile and carbonyl groups. A strong base can deprotonate this position to form a carbanion. This carbanion is a soft nucleophile and will tend to react with softer electrophiles. Under certain conditions, particularly with less reactive acylating agents or when the nitrogen is sterically hindered, C-acylation can become a competing pathway.

To favor N-acylation, reaction conditions are chosen to enhance the nucleophilicity of the amide nitrogen while minimizing the formation and reactivity of the α-carbanion.

Synthetic Methodologies and Protocols

The synthesis of N-acylated cyanoacetamides can be broadly approached through two primary routes: direct N-acylation of cyanoacetamide and a two-step approach involving the synthesis of an N-substituted cyanoacetamide followed by acylation. This guide will focus on the more direct and atom-economical former approach.

Method 1: N-Acylation using Acid Chlorides

This is a robust and widely applicable method for the synthesis of N-acylated amides. The high reactivity of acid chlorides allows for acylation under relatively mild conditions.

Materials:

  • Cyanoacetamide (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (Et3N) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanoacetamide (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the cooled solution with stirring.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 1:1).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-acetyl-2-cyanoacetamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acid chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired product.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Low Temperature (0 °C): The acylation reaction is often exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Base (Triethylamine/Pyridine): The base is crucial to neutralize the HCl generated during the reaction. This prevents the protonation of the amide nitrogen, which would render it non-nucleophilic, and also drives the reaction to completion. Triethylamine is a non-nucleophilic base, which is ideal to avoid competing reactions.

  • Workup with NaHCO3: This step neutralizes any remaining acid chloride and the HCl salt of the amine base, facilitating the extraction of the product into the organic phase.

Method 2: N-Acylation using Acid Anhydrides

Acid anhydrides are less reactive than acid chlorides and may require a catalyst or more forcing conditions for efficient N-acylation. However, they are often easier to handle and the byproduct is a carboxylic acid, which can be easily removed.

Materials:

  • Cyanoacetamide (1.0 eq)

  • Benzoic anhydride (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Pyridine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of cyanoacetamide (1.0 eq) in anhydrous pyridine, add benzoic anhydride (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl. Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers and wash successively with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions. It reacts with the anhydride to form a more reactive N-acylpyridinium intermediate, which is then attacked by the amide nitrogen.

  • Solvent (Pyridine): Pyridine serves as both a solvent and a base to neutralize the benzoic acid byproduct.

  • Heating: The use of a less reactive acylating agent (anhydride) often necessitates heating to achieve a reasonable reaction rate.

  • Acidic Workup: The initial wash with dilute HCl removes the pyridine and any unreacted DMAP.

  • Basic Workup: The subsequent wash with NaHCO3 removes the benzoic acid byproduct.

Data Presentation

Acylating AgentBase/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDCM0 to RT3-570-85
Benzoyl ChloridePyridinePyridine0 to RT4-665-80
Acetic AnhydrideDMAP (cat.)Pyridine50-604-660-75
Benzoic AnhydrideDMAP (cat.)Pyridine50-605-755-70

Visualization of Key Processes

General Workflow for N-Acylation of Cyanoacetamide

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification prep1 Dissolve Cyanoacetamide in Anhydrous Solvent prep2 Cool to 0 °C (for acid chlorides) prep1->prep2 prep3 Add Base prep2->prep3 react1 Slowly Add Acylating Agent prep3->react1 react2 Stir at Controlled Temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench Reaction react3->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate workup3->workup4 purify Purify by Chromatography or Recrystallization workup4->purify

Caption: A generalized workflow for the synthesis of N-acylated cyanoacetamides.

Mechanism of DMAP-Catalyzed N-Acylation with an Anhydride

G cluster_activation Catalyst Activation cluster_acylation N-Acylation Step DMAP DMAP AcylPyr N-Acylpyridinium Intermediate (Highly Reactive) DMAP->AcylPyr + Anhydride Anhydride R-CO-O-CO-R Cyanoacetamide Cyanoacetamide (Nucleophile) AcylPyr->Cyanoacetamide Reacts with Product N-Acylated Cyanoacetamide Cyanoacetamide->Product + AcylPyr Product->DMAP Regenerates Catalyst

Caption: The catalytic cycle of DMAP in the N-acylation of cyanoacetamide.

Characterization of N-Acylated Cyanoacetamides

The successful synthesis of N-acylated cyanoacetamides can be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: The disappearance or significant shift of the N-H stretching bands (typically around 3200-3400 cm⁻¹) of the starting cyanoacetamide is a key indicator of N-acylation.

    • C=O Stretch: The product will exhibit two distinct carbonyl stretching bands: one for the newly introduced acyl group and one for the original amide carbonyl. These typically appear in the region of 1650-1750 cm⁻¹.

    • C≡N Stretch: The nitrile stretch will be present at approximately 2250-2270 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the broad N-H proton signal of cyanoacetamide is a clear indication of successful acylation. New signals corresponding to the protons of the acyl group will appear. For example, in N-acetyl cyanoacetamide, a singlet around 2.0-2.5 ppm corresponding to the methyl protons will be observed. The methylene protons adjacent to the cyano and carbonyl groups will typically appear as a singlet in the range of 3.5-4.5 ppm.[1]

    • ¹³C NMR: The spectrum will show two carbonyl carbon signals, typically in the range of 160-180 ppm. The nitrile carbon will appear around 115-120 ppm, and the methylene carbon will be observed at approximately 25-35 ppm.[1]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the N-acylated cyanoacetamide will confirm the identity of the product.

Troubleshooting and Safety Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, especially when using acid chlorides.

    • Optimize the reaction temperature and time.

    • Consider using a more effective base or catalyst.

    • Check the purity of the starting materials.

  • Side Reactions (C-acylation):

    • Use a non-nucleophilic, sterically hindered base if C-acylation is a significant problem.

    • Employ a more reactive "hard" acylating agent.

    • Maintain a low reaction temperature.

  • Safety:

    • All manipulations should be performed in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Acid chlorides and anhydrides are corrosive and moisture-sensitive. Handle with care.

    • Organic solvents are flammable and should be handled away from ignition sources.

    • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of N-acylated cyanoacetamides is a valuable transformation in organic and medicinal chemistry. By carefully selecting the acylating agent, base, and reaction conditions, the selective N-acylation of cyanoacetamide can be achieved in good yields. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and characterize these important building blocks for the development of novel therapeutics.

References

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. Available at: [Link]

  • Perković, I., et al. (2008). SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTITUTED PHENYL)-2-CYANOACETAMIDES. Journal of the Serbian Chemical Society, 73(10), 963-976. Available at: [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 2, p.179; Vol. 11, p.31. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-131. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-Benzyl-N-cyanoacetamide. Retrieved from [Link]

Sources

Application Notes and Protocols: The Versatility of 2-Acetylamino-2-cyano-acetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylamino-2-cyano-acetamide is a highly functionalized and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring an active methylene group flanked by a cyano, an acetamide, and an acetylamino group, offers multiple reactive sites for cyclization and condensation reactions. This application note provides an in-depth guide to the synthetic utility of this compound, exploring its application in the construction of valuable heterocyclic scaffolds such as pyridines, pyrazoles, and thiazoles. Detailed protocols, mechanistic insights, and a discussion of the strategic advantages of this reagent are presented to empower researchers in the fields of medicinal chemistry and materials science.

Introduction: A Synthon of Strategic Importance

Heterocyclic compounds form the cornerstone of modern drug discovery, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The strategic design and efficient synthesis of novel heterocyclic entities are therefore of paramount importance. This compound emerges as a pre-functionalized and synthetically malleable starting material, offering a convergent approach to complex molecular architectures.

The presence of the α-acetylamino group, in conjunction with the cyano and acetamide functionalities, modulates the reactivity of the active methylene group and provides additional handles for post-synthetic modifications. This unique combination of functional groups allows for the participation of this compound in a variety of classical and multi-component reactions, leading to the formation of diverse and highly substituted heterocyclic systems. This document serves as a comprehensive resource for harnessing the synthetic potential of this valuable reagent.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the title compound is the essential first step for its utilization in heterocyclic synthesis. While various methods for the preparation of cyanoacetamide derivatives have been reported, a common approach involves the N-acetylation of 2-amino-2-cyanoacetamide.[1]

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-2-cyanoacetamide

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-amino-2-cyanoacetamide (1 equivalent) in dichloromethane.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Pyridine Synthesis

The construction of the pyridine ring is a central theme in medicinal chemistry. This compound serves as an excellent precursor for the synthesis of highly substituted 2-pyridones and other pyridine derivatives through reactions with 1,3-dicarbonyl compounds and α,β-unsaturated systems.

Synthesis of 3-Cyano-2-pyridones via Michael Addition-Cyclization

The reaction of this compound with α,β-unsaturated ketones (chalcones) provides a direct route to functionalized 2-pyridones. The reaction proceeds via an initial Michael addition of the active methylene group to the chalcone, followed by an intramolecular cyclization and subsequent dehydration/aromatization.

G reagent1 This compound intermediate1 Michael Adduct reagent1->intermediate1 Base (e.g., Piperidine) reagent2 Chalcone (α,β-Unsaturated Ketone) reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted 2-Pyridone intermediate2->product - H₂O (Dehydration/Aromatization)

Caption: Synthesis of 2-Pyridones from this compound.

Protocol 2: General Procedure for the Synthesis of 2-Pyridones

Materials:

  • This compound

  • Substituted chalcone

  • Ethanol or Dimethylformamide (DMF)

  • Piperidine or Triethylamine (catalytic amount)

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted chalcone (1 equivalent) in ethanol or DMF.

  • Add a catalytic amount of piperidine or triethylamine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 6 to 24 hours depending on the substrates.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Expected Outcome: This protocol is expected to yield highly substituted 2-pyridone derivatives. The yields are generally moderate to good, depending on the nature of the substituents on the chalcone.[2]

Reactant 1Reactant 2ProductTypical Yield (%)Reference
This compoundChalcone4-Aryl-6-aryl-3-cyano-2-pyridone60-85[2]
This compound1,3-DiketoneSubstituted Pyridine55-75[3]

Synthesis of Pyrazole Derivatives

Pyrazoles are a privileged class of heterocycles with a broad spectrum of biological activities. This compound can be utilized in the synthesis of aminopyrazoles through condensation reactions with hydrazine derivatives.

Knorr-Type Pyrazole Synthesis

The reaction of this compound with hydrazine hydrate can lead to the formation of 3,5-diaminopyrazole derivatives. The reaction likely proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization involving the cyano group.

G reagent1 This compound intermediate1 Hydrazone Intermediate reagent1->intermediate1 reagent2 Hydrazine Hydrate reagent2->intermediate1 product 3,5-Diaminopyrazole Derivative intermediate1->product Intramolecular Cyclization

Caption: Synthesis of Pyrazoles from this compound.

Protocol 3: General Procedure for the Synthesis of Aminopyrazoles

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or Acetic acid

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by filtration, wash with a small amount of cold ethanol, and dry.

  • If no solid forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of solvent can influence the reaction rate and selectivity. Ethanol is a common protic solvent, while acetic acid can catalyze the reaction. The use of substituted hydrazines will lead to N-substituted pyrazole derivatives.[4]

Thiazole Synthesis via Hantzsch-Type Reaction

The thiazole moiety is present in numerous approved drugs. A plausible route to substituted aminothiazoles involves a Hantzsch-type condensation of this compound with α-haloketones. The reaction likely proceeds through the formation of a thioamide intermediate in situ, or by direct reaction of the enolizable methylene group followed by cyclization. Note: This application is proposed based on the known reactivity of related cyanoacetamide derivatives and may require adaptation.

Protocol 4: Proposed General Procedure for the Synthesis of Aminothiazoles

Materials:

  • This compound

  • Lawesson's reagent or Phosphorus pentasulfide (for thioamide formation)

  • α-Haloketone (e.g., phenacyl bromide)

  • Ethanol or DMF

  • Base (e.g., sodium bicarbonate or triethylamine)

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of the corresponding thioamide (optional, if not reacting directly)

  • React this compound with Lawesson's reagent or P₄S₁₀ in a suitable solvent like toluene or dioxane under reflux to form the corresponding thioamide.

  • Isolate and purify the thioamide intermediate.

Step 2: Cyclization with α-Haloketone

  • Dissolve the 2-acetylamino-2-cyano-thioacetamide (from Step 1) or this compound (1 equivalent) and the α-haloketone (1 equivalent) in ethanol or DMF.

  • Add a base such as sodium bicarbonate or triethylamine to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting materials are consumed.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Expertise & Experience Insights: The direct reaction of this compound with an α-haloketone might be sluggish. The in situ formation of the thioamide or the use of a pre-synthesized thioamide is likely to provide better yields. The choice of base is crucial to facilitate the condensation while minimizing side reactions.

Conclusion

This compound is a promising and under-explored building block in heterocyclic synthesis. Its polyfunctional nature allows for the construction of diverse and highly substituted pyridines, pyrazoles, thiazoles, and potentially other heterocyclic systems. The protocols outlined in this application note, derived from established methodologies for related cyanoacetamide derivatives, provide a solid foundation for researchers to explore the synthetic utility of this versatile synthon. Further investigation into the reactivity of this compound is warranted and is expected to unveil novel synthetic transformations and lead to the discovery of new bioactive molecules.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100. [Link]

  • Rusinov, V. L., et al. (2021). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Chemistry of Heterocyclic Compounds, 57(4), 423-431. [Link]

  • Al-Adiwish, W. M., et al. (2013). Bis(2-cyanoacetamide) in Heterocyclic Synthesis: Synthesis of Some Bis[2-oxopyridine, 2-iminochromene, Chromeno[3,4-c]pyridine, Benzochromeno[3,4-c]pyridine] Derivatives. Oriental Journal of Chemistry, 29(4), 1541-1550. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]

  • Kibour, Z., et al. (2013). A new series of 3-cyano-2-pyridones derivatives have been prepared by reaction of enaminonitriles with primary amine under solvent free condition. Journal of Chemical and Pharmaceutical Research, 5(12), 1215-1220. [Link]

  • Abdellattif, M. H., & Belal, A. (2017). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank, 2017(4), M963. [Link]

  • El-Kashef, H. S., et al. (2012). Synthesis and antibacterial activity of some novel chalcones, pyrazoline and 3-cyanopyridine derivatives based on khellinone as well as Ni(II), Co(II) and Zn(II) complexes. European Journal of Chemistry, 3(4), 459-465. [Link]

Sources

Application Notes and Protocols: 2-Acetylamino-2-cyano-acetamide as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Acetylamino-2-cyano-acetamide in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the efficient construction of complex molecular architectures with potential therapeutic applications is paramount. This compound emerges as a highly valuable and versatile precursor, strategically equipped with multiple reactive centers that can be exploited for the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring an activated methylene group flanked by electron-withdrawing cyano and acetylamino moieties, as well as an amide functionality, provides a rich chemical toolbox for the generation of novel molecular scaffolds.

This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings of its reactivity and practical, field-proven protocols for its application in the synthesis of innovative compounds.

Chemical Profile and Reactivity of this compound

This compound, with the chemical formula C₅H₇N₃O₂, possesses a unique combination of functional groups that dictate its reactivity.[1] The core of its synthetic versatility lies in the following features:

  • Activated Methylene Group: The protons on the carbon adjacent to the cyano and acetylamino groups are acidic, making this position a potent nucleophile in the presence of a base. This facilitates a variety of condensation reactions.

  • Cyano Group: This group can participate in cyclization reactions, often acting as an electrophilic center or being transformed into other functional groups.

  • Amide Functionality: The amide group can also be involved in cyclization reactions, providing a source of nitrogen for the formation of heterocyclic rings.

  • Acetyl Group: The acetyl group influences the electronic properties of the molecule and can be a site for further chemical modification.

These functionalities allow this compound to serve as a key building block in the synthesis of a wide range of heterocyclic systems, including pyridines, pyrimidines, thiazoles, and pyrazoles, many of which are privileged scaffolds in medicinal chemistry.[2][3][4]

Synthetic Pathways Leveraging this compound

The strategic placement of reactive sites in this compound opens up numerous avenues for the synthesis of novel compounds. A particularly powerful and widely employed method is the Knoevenagel condensation, which takes advantage of the activated methylene group.[5][6][7] This reaction is often the initial step in a multi-step synthesis or a one-pot multicomponent reaction leading to complex heterocyclic structures.[8]

Workflow for Heterocycle Synthesis via Knoevenagel Condensation

The general workflow for utilizing this compound in the synthesis of heterocyclic compounds via Knoevenagel condensation can be visualized as follows:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization/Annulation A This compound B Aldehyde or Ketone D α,β-Unsaturated Intermediate A->D C Basic Catalyst (e.g., Piperidine, Triethylamine) B->D C->D E Cyclizing Reagent (e.g., Malononitrile, Thiourea, Hydrazine) F Novel Heterocyclic Compound D->F E->F

Caption: General workflow for synthesizing novel heterocycles from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments. These are presented as exemplary workflows and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of an α,β-Unsaturated Cyanoacetamide Derivative via Knoevenagel Condensation

This protocol details the synthesis of a generic α,β-unsaturated cyanoacetamide derivative, a crucial intermediate for further heterocyclic synthesis.[7][9]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol (or other suitable solvent)

  • Piperidine (or another basic catalyst such as ammonium acetate)

  • Glacial acetic acid (optional, for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound and 10 mmol of the chosen aromatic aldehyde in 30 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add 0.5 mL of piperidine. The addition of a basic catalyst is crucial for the deprotonation of the active methylene group, initiating the condensation.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add the mixture to 50 mL of ice-cold water with stirring to induce precipitation. If the solution is basic, neutralize with a few drops of glacial acetic acid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Parameter Value
Typical Yield 70-95%
Reaction Time 2-4 hours
Temperature Reflux (solvent-dependent)
Protocol 2: Synthesis of a Novel Pyridine Derivative

This protocol outlines the synthesis of a substituted pyridine derivative from the α,β-unsaturated intermediate prepared in Protocol 1. This exemplifies the utility of cyanoacetamide derivatives as synthons for heterocyclic synthesis.[3][4]

Materials:

  • α,β-Unsaturated cyanoacetamide derivative (from Protocol 1)

  • Malononitrile

  • Ethanol or Dimethylformamide (DMF)

  • Sodium ethoxide (or another strong base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of the α,β-unsaturated cyanoacetamide derivative and 10 mmol of malononitrile in 40 mL of ethanol.

  • Base Addition: To this solution, add a catalytic amount of sodium ethoxide. The base facilitates the Michael addition of malononitrile to the α,β-unsaturated system, followed by cyclization and aromatization.

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyridine derivative.

  • Characterization: Characterize the final product using appropriate spectroscopic methods (NMR, IR, MS) and elemental analysis.

Data Presentation and Visualization

The versatility of this compound as a precursor allows for the synthesis of a wide range of heterocyclic compounds with diverse biological activities.

G cluster_0 Reaction Types cluster_1 Resulting Heterocyclic Scaffolds A This compound B Knoevenagel Condensation A->B C Michael Addition A->C D Cyclocondensation A->D E Pyridines B->E F Pyrimidines B->F I Chromenes B->I C->E D->F G Thiazoles D->G H Pyrazoles D->H

Caption: Reaction pathways and resulting heterocyclic scaffolds from this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its inherent reactivity and versatility make it an invaluable precursor for the rapid and efficient generation of diverse libraries of novel heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable building block in their quest for new therapeutic agents. Future research will undoubtedly continue to uncover new and innovative applications of this compound and its derivatives, further solidifying its importance in the field of medicinal chemistry.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

  • El-Sayed, N. N. E., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 2, p.179 (1943); Vol. 12, p.22 (1932). [Link]

  • Wikipedia. (2023, November 13). Cyanoacetamide. In Wikipedia. [Link]

  • Rauf, A., et al. (2020). Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 259-286. [Link]

  • PubChem. (n.d.). 2-Amino-2-cyanoacetamide. National Center for Biotechnology Information. [Link]

  • Fadda, A. A. (2004). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. Journal of the Chinese Chemical Society, 51(4), 847-856. [Link]

  • Google Patents. (n.d.). Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • de la Torre, D. J., et al. (2023). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 19, 1493–1501. [Link]

  • Al-Omair, M. A., et al. (2023). Bis(2-cyanoacetamide) in Heterocyclic Synthesis: Synthesis of Some Bis[2-oxopyridine, 2-iminochromene, Chromeno[3,4-c]pyridine, Benzochromeno[3,4-c]pyridine] Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Multichem. (n.d.). 2-Cyanoacetamide Dealer and Distributor. [Link]

  • Bhuiyan, M. M. H., & Alam, M. A. (2021). Scheme 2. The reaction of cyanoacetamide 2 with aldehyde derivatives. ResearchGate. [Link]

Sources

Application Notes & Protocols: The Utility of 2-Acetylamino-2-cyano-acetamide and its Progenitor Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of 2-Acetylamino-2-cyano-acetamide and, more broadly, the foundational cyanoacetamide scaffold in the field of medicinal chemistry. It explores the synthesis, chemical reactivity, and role of this structural motif as a versatile building block for the development of pharmacologically active agents.

Introduction: A Scaffold of Versatility

In the landscape of medicinal chemistry, the identification and utilization of versatile scaffolds are paramount to the efficient discovery of novel therapeutics. This compound belongs to the broader class of cyanoacetamide derivatives, which are renowned for their utility as foundational intermediates in organic synthesis.[1][2] The unique arrangement of a nitrile, an amide, and an active methylene group (in its parent form, 2-cyanoacetamide) provides a rich chemical handle for constructing complex molecular architectures, particularly heterocyclic systems that are prevalent in numerous drug molecules.[1][3]

This guide will delve into the synthesis of the title compound, showcase the key reactions that leverage the cyanoacetamide core, and provide detailed protocols for its application in synthesizing molecules of medicinal interest.

Physicochemical Properties of the Core Scaffold

A clear understanding of the fundamental properties of the parent scaffold, 2-Cyanoacetamide, is essential for its effective application.

PropertyValueSource
IUPAC Name 2-Cyanoacetamide[4]
Synonyms Malonamide nitrile, 3-Nitrilopropionamide[4]
CAS Number 107-91-5[4]
Molecular Formula C₃H₄N₂O[4]
Molecular Weight 84.08 g/mol [5]
Melting Point 119–121 °C[4]
Appearance White to off-white crystalline solid[6]

Note: this compound (CAS: 14056-39-4, Formula: C₅H₇N₃O₂) is a derivative built upon this core structure.[7]

Synthesis Pathway: From Precursor to Functionalized Scaffold

The synthesis of this compound is a multi-step process starting from the readily available 2-cyanoacetamide. The pathway involves the introduction of an amino group at the α-carbon, followed by acetylation.

Synthesis_Pathway start Ethyl Cyanoacetate step1 2-Cyanoacetamide start->step1 Ammonolysis (e.g., aq. NH₃) step2 2-Amino-2-cyanoacetamide (Intermediate) step1->step2 α-Amination (e.g., Strecker Synthesis variant) final This compound step2->final N-Acetylation (e.g., Acetic Anhydride)

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 2-Cyanoacetamide from Ethyl Cyanoacetate

This foundational protocol is based on the well-established ammonolysis of an ester. The procedure is robust and provides high yields of the starting scaffold.[5][6]

Rationale: The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the more stable primary amide. The reaction is typically exothermic.

Materials:

  • Ethyl cyanoacetate

  • Concentrated aqueous ammonia (sp. gr. 0.90)

  • 95% Ethanol (for recrystallization)

  • Decolorizing charcoal (optional)

  • Erlenmeyer flask, ice-salt bath, suction filtration apparatus

Procedure:

  • In a wide-mouthed Erlenmeyer flask, add 300 mL (approx. 4.5 moles) of concentrated aqueous ammonia.

  • Carefully pour 400 g (approx. 3.5 moles) of ethyl cyanoacetate into the ammonia solution.

  • Swirl the flask. The initially cloudy mixture will warm up and become a clear solution within minutes.

  • Place the flask in an ice-salt bath and allow it to stand for one hour to facilitate crystallization.

  • Collect the precipitated solid via suction filtration. It is crucial to perform this step while the mother liquor is cold to minimize product loss due to solubility.[6]

  • Wash the filter cake with two 50-mL portions of ice-cold 95% ethanol.

  • Air-dry the crystalline product.

  • Purification (Optional): For a higher purity product, dissolve the crude amide in a minimal amount of hot 95% ethanol. If the solution is colored, add a small amount of decolorizing charcoal and filter while hot. Cool the filtrate in an ice bath to recrystallize the pure 2-cyanoacetamide.

Core Reactivity & Applications in Medicinal Chemistry

The true value of the cyanoacetamide scaffold lies in its reactivity, which allows it to serve as a linchpin in the synthesis of diverse heterocyclic systems.[1][2]

A. The Knoevenagel Condensation: A Gateway to Bioactive Molecules

The active methylene group in 2-cyanoacetamide and its derivatives is readily deprotonated, forming a nucleophilic carbanion. This carbanion undergoes the Knoevenagel condensation with aldehydes and ketones to produce α,β-unsaturated cyanoacrylamide derivatives.[8][9] These products are not only bioactive in their own right but are also key intermediates for further cyclization reactions.

This reaction is fundamental to synthesizing compounds with potential antibacterial and kinase inhibitory activities.[8][10] For instance, 2-cyanoacrylamide derivatives have been developed as potent and reversible covalent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a target in cancer therapy.[10]

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation R1 Aldehyde or Ketone Mix Combine reactants, catalyst, and solvent R1->Mix R2 Cyanoacetamide Derivative R2->Mix Cat Base Catalyst (e.g., Piperidine, Et₃N) Cat->Mix Sol Solvent (e.g., Ethanol) Sol->Mix Heat Reflux for 2-6 hours Mix->Heat Monitor Monitor via TLC Heat->Monitor Cool Cool to room temp. (Precipitation may occur) Monitor->Cool Filter Filter the solid product Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry

Caption: Experimental workflow for a Knoevenagel condensation.

Protocol 2: General Procedure for Knoevenagel Condensation

Rationale: A base catalyst is used to deprotonate the α-carbon of the cyanoacetamide, generating the nucleophile. This attacks the carbonyl of the aldehyde/ketone, and subsequent dehydration (often driven by heating) yields the conjugated product.

Materials:

  • Aromatic or aliphatic aldehyde (10 mmol)

  • 2-Cyanoacetamide or its derivative (10 mmol)

  • Piperidine or Triethylamine (0.5 mmol, ~5 mol%)

  • Ethanol (20 mL)

  • Round-bottom flask, condenser, heating mantle, TLC supplies

Procedure:

  • To a 50 mL round-bottom flask, add the aldehyde (10 mmol), the cyanoacetamide derivative (10 mmol), and ethanol (20 mL).

  • Add the basic catalyst (e.g., 2-3 drops of piperidine).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, cool further in an ice bath for 30 minutes.

  • Collect the solid product by suction filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the α,β-unsaturated derivative.

B. Synthesis of Fused Heterocycles: Building Complexity

The cyanoacetamide scaffold is a cornerstone for multicomponent reactions (MCRs) that rapidly build molecular complexity.[11] Reactions like the Gewald synthesis utilize cyanoacetamide, an aldehyde or ketone, and elemental sulfur to produce highly substituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry.[9] Furthermore, derivatives are used to construct a variety of other biologically relevant heterocycles.

  • Thienopyridines: Cyclization of cyanoacetamide derivatives can lead to thieno[2,3-b]pyridine cores, which have shown insecticidal activity.[12]

  • Pyridines & Pyrimidines: The scaffold is instrumental in building substituted pyridine and pyrimidine rings, which are central to countless pharmaceuticals.[3]

  • COX-II Inhibitors: Acetamide derivatives, in general, are important scaffolds for creating selective COX-II inhibitors used as anti-inflammatory agents.[13]

Heterocycle_Synthesis cluster_reactants Key Reactants cluster_products Resulting Heterocycles center_node Cyanoacetamide Scaffold p1 2-Aminothiophenes (Gewald Reaction) center_node->p1 + R1, R2 p2 Pyridines center_node->p2 + R3 p3 Pyrimidines center_node->p3 + R4 p4 Thienopyridines center_node->p4 via cyclization r1 Aldehydes/ Ketones r2 Sulfur r3 Michael Acceptors r4 Amidines

Caption: The cyanoacetamide scaffold as a precursor to diverse heterocycles.

Summary of Biological Activities

Derivatives originating from the cyanoacetamide scaffold have demonstrated a wide spectrum of biological activities, underscoring their importance in drug discovery programs.

Derivative ClassBiological ActivityTherapeutic AreaReference
α,β-Unsaturated CyanoacetamidesAntibacterialInfectious Disease[8]
Imidazopyridine CyanoacrylamidesTAK1 Kinase InhibitionOncology[10]
Thienopyridine CarboxamidesInsecticidalAgrochemical/Veterinary[12][14]
Fused Pyrimidine SystemsEGFR/FGFR InhibitionOncology
General Acetamide DerivativesCOX-II InhibitionAnti-inflammatory[13]

Conclusion

This compound and its parent scaffold, 2-cyanoacetamide, are far more than simple chemical intermediates. They represent a highly versatile and reactive platform for the synthesis of complex and biologically active molecules. From the fundamental Knoevenagel condensation to sophisticated multicomponent reactions, the cyanoacetamide core provides medicinal chemists with a reliable and efficient tool for constructing libraries of compounds for drug discovery. A thorough understanding of its synthesis and reactivity, as outlined in these notes and protocols, is essential for any researcher aiming to leverage this powerful scaffold in the development of next-generation therapeutics.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Al-Ghorbani, M., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. [Link]

  • Corson, B. B., et al. cyanoacetamide. Organic Syntheses Procedure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis. [Link]

  • Abdel-Raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Periodikos. [Link]

  • Multichem. 2-Cyanoacetamide Dealer and Distributor. [Link]

  • Wikipedia. Cyanoacetamide. [Link]

  • Eureka. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. [Link]

  • Abdel-Raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. [Link]

  • Google Patents.
  • de Graaff, M., et al. (2023). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. National Institutes of Health. [Link]

  • Al-Ostath, A. I. N., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

  • Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]

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  • PubChem. 2-Amino-2-cyanoacetamide. National Center for Biotechnology Information. [Link]

  • Asian Journal of Research in Chemistry. Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. [Link]

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Application Notes and Protocols for the Analytical Characterization of 2-Acetylamino-2-cyano-acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

2-Acetylamino-2-cyano-acetamide, a molecule featuring a unique combination of acetyl, amino, cyano, and amide functional groups, presents a distinct analytical challenge. As a potential intermediate in the synthesis of novel pharmaceutical compounds or other specialty chemicals, its purity, stability, and comprehensive characterization are paramount to ensure the quality, safety, and efficacy of the final product. The presence of multiple reactive functional groups suggests potential for various impurities arising from its synthesis, including unreacted starting materials, byproducts from side reactions, and degradation products.

This document provides a comprehensive guide to the analytical methods for the characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1]

Physicochemical Properties and Structural Elucidation

A foundational step in the analytical workflow is the confirmation of the identity and fundamental properties of this compound.

PropertyValueSource
Molecular FormulaC₅H₇N₃O₂PubChem CID: 537222
Molecular Weight141.13 g/mol PubChem CID: 537222
IUPAC Name2-acetamido-2-cyanoacetamidePubChem CID: 537222
CAS Number14056-39-4PubChem CID: 537222
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the acetyl methyl protons, the methine proton, and the amide protons. The chemical shifts and coupling patterns will be indicative of the electronic environment of each proton.

  • ¹³C-NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms and their functionalities, including the carbonyl carbons of the acetyl and amide groups, the nitrile carbon, the methine carbon, and the methyl carbon.

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at ambient temperature. Standard acquisition parameters should be employed.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.

  • Interpretation: Assign the observed chemical shifts to the respective protons and carbons in the molecular structure.

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.

Protocol 2: FTIR Spectroscopic Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Use a calibrated FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands for the functional groups.

Expected Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amide)3400-3200Broad absorption
C-H Stretch3000-2850Aliphatic C-H
C≡N Stretch (Nitrile)2260-2240Sharp, medium intensity
C=O Stretch (Amide I)1680-1630Strong absorption
N-H Bend (Amide II)1640-1550Medium to strong absorption
C-N Stretch1400-1000Fingerprint region

Mass spectrometry is employed to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, which aids in structural confirmation.

Protocol 3: Mass Spectrometric Analysis

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The choice of mode will depend on the proton affinity of the molecule.

  • Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

Chromatographic Purity and Impurity Profiling

Chromatographic methods are essential for separating and quantifying this compound from its potential impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A stability-indicating reverse-phase HPLC method is the cornerstone for purity assessment and quantitative analysis. The development of such a method must demonstrate specificity, linearity, accuracy, precision, and robustness, in line with ICH guidelines.[1]

Protocol 4: Stability-Indicating HPLC-UV Method

Objective: To develop a validated HPLC method for the quantification of this compound and the separation of its potential impurities.

Chromatographic Conditions (Exemplary):

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile stationary phase for the separation of moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid provides good peak shape and is MS-compatible. A gradient elution is proposed to resolve impurities with a wide polarity range.
Gradient 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-18.1 min: 95-5% B18.1-25 min: 5% BA gradient allows for the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 210 nmWavelength at which the analyte and potential impurities are likely to have absorbance.
Injection Volume 10 µL

Method Validation (as per ICH Q2(R1)/Q2(R2)): [1][2]

  • Specificity: Demonstrated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress). The method must be able to resolve the main peak from all degradation products.

  • Linearity: Assessed over a concentration range (e.g., 50-150% of the target concentration) with a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by recovery studies on spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day): Multiple injections of the same sample. RSD should be ≤ 1.0%.

    • Intermediate Precision (Inter-day): Analysis on different days, with different analysts or equipment. RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For trace-level quantification and unequivocal identification of impurities, LC-MS/MS is the method of choice. Its high sensitivity and specificity make it ideal for analyzing complex matrices.

Protocol 5: Quantitative LC-MS/MS Method

Objective: To develop a highly sensitive and selective method for the quantification of this compound.

LC Conditions: Similar to the HPLC-UV method, but may be optimized for faster analysis using a shorter column or a higher flow rate.

MS/MS Conditions (Exemplary):

ParameterConditionRationale
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar molecules. Positive mode is chosen based on the expected protonation of the analyte.
Precursor Ion (Q1) m/z 142.1 ([M+H]⁺)The protonated molecular ion of the analyte.
Product Ions (Q3) To be determined by infusion of a standard solution.Characteristic fragment ions for specific and sensitive detection.
Collision Energy To be optimized for maximum product ion intensity.
Detection Mode Multiple Reaction Monitoring (MRM)For selective and sensitive quantification.

Method Validation: Similar to the HPLC-UV method, with a focus on sensitivity and matrix effects.

Forced Degradation Studies: Understanding Stability

Forced degradation studies are critical for developing a stability-indicating analytical method and for understanding the degradation pathways of the drug substance.[3]

Protocol 6: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples using the developed HPLC-UV and LC-MS/MS methods.

  • Evaluation:

    • Assess the peak purity of the main component.

    • Identify and quantify the degradation products.

    • Propose potential degradation pathways.

Visualizations

General Analytical Workflow

Analytical Workflow cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity & Impurity Profiling cluster_3 Stability Assessment a Weighing & Dissolution b NMR (1H, 13C) a->b c FTIR a->c d Mass Spectrometry a->d e HPLC-UV a->e f LC-MS/MS a->f g Forced Degradation a->g g->e Analysis of Stressed Samples g->f

Caption: General analytical workflow for the characterization of this compound.

HPLC Method Validation Pathway

HPLC Method Validation Validation Method Validation (ICH Q2) Specificity Linearity Accuracy Precision LOD/LOQ Robustness ForcedDegradation Forced Degradation Validation:f1->ForcedDegradation CalibrationCurve Calibration Curve Validation:f2->CalibrationCurve RecoveryStudies Recovery Studies Validation:f3->RecoveryStudies Repeatability Repeatability & Intermediate Precision Validation:f4->Repeatability SignalToNoise Signal-to-Noise Ratio Validation:f5->SignalToNoise ParameterVariation Method Parameter Variation Validation:f6->ParameterVariation

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-faceted approach, combining spectroscopic and chromatographic techniques. The protocols outlined in this application note provide a robust framework for the identification, quantification, and stability assessment of this molecule. Adherence to rigorous validation principles, as stipulated by ICH guidelines, is essential to ensure the generation of reliable and defensible analytical data, which is a prerequisite for its use in research and development.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, 21, 30.
  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. [Link]

  • NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. [Link]

  • Kessiba, A. M., Hegazy, M. A. M., Abdelkawy, M. M., & El Gendy, A. E. (2015). Stability-Indicating HPLC and PLS Chemometric Methods for the Determination of Acemetacin in Presence of Its Degradation Products and Impurities. European Journal of Chemistry, 6(4), 422-429.

Sources

Application Note: A Validated HPLC Method for the Purity Determination of 2-Acetylamino-2-cyano-acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Acetylamino-2-cyano-acetamide purity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The methodology utilizes reversed-phase chromatography with UV detection, which provides excellent specificity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for regulatory submissions.[1][2] This document provides a detailed experimental protocol, the rationale behind the chromatographic choices, a comprehensive validation summary, and procedures for data analysis.

Introduction and Scientific Rationale

This compound (CAS No. 14056-39-4) is a complex organic molecule featuring multiple functional groups, including amide and nitrile moieties.[3] In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy.[4][5] Therefore, a well-defined and validated analytical method is essential to identify and quantify the main component while separating it from any potential process-related impurities or degradation products.[4]

Causality of Method Selection:

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) was selected as it is the most widely used separation technique in the pharmaceutical industry for its versatility and applicability to a broad range of moderately polar to nonpolar compounds.[5] The structure of this compound suggests sufficient polarity to be well-retained and resolved on a nonpolar stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column was chosen as the stationary phase. This is the standard for RP-HPLC, offering robust hydrophobic interactions necessary for the retention of a wide variety of organic molecules.[6] The use of a shorter column (150 mm) facilitates faster analysis times without compromising resolution for a typical purity assay.[6][7]

  • Detection: The presence of amide chromophores in the analyte's structure allows for sensitive detection using a UV-Vis spectrophotometer.[6] A preliminary scan indicates a UV absorbance maximum around 210 nm, providing a strong signal for quantification. Wavelengths below 200 nm are generally avoided due to increased detector noise.[6][7]

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Reagents:

    • This compound Reference Standard (CRS)

    • Acetonitrile (HPLC Grade)

    • Ammonium Formate (Analytical Grade)

    • Formic Acid (Analytical Grade)

    • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program Isocratic
Composition 85% Mobile Phase A : 15% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 0.63 g of ammonium formate in 1000 mL of deionized water. Adjust the pH to 3.5 using formic acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the chromatographic run (85:15 v/v).

  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound CRS into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Follow steps 2-4 from the Standard Solution preparation.

System Suitability Testing (SST)

Before initiating any sample analysis, the chromatographic system must be verified for its performance. This is achieved by making five replicate injections of the Standard Solution. The system is deemed suitable for use only if all acceptance criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Analytical Workflow Visualization

The following diagram illustrates the complete workflow from solution preparation to the final report generation.

G Figure 1. HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard Solution A->B C Prepare Sample Solution A->C E Perform System Suitability Test (SST) B->E D Equilibrate HPLC System D->E F Inject Sample(s) E->F G Acquire Chromatogram F->G H Integrate Peaks G->H I Calculate Purity & Generate Report H->I

Caption: A flowchart of the analytical procedure.

Method Validation Protocol and Summary

The analytical method was fully validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][8] The validation process is a self-validating system that ensures the trustworthiness of the results.[1]

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), the reference standard, a sample solution, and a sample spiked with potential impurities. The chromatograms demonstrated that there was no interference from the blank at the retention time of the main peak. The main peak was well-resolved from all potential impurity peaks, proving the method's ability to provide an unequivocal assessment of the analyte.[9]

Linearity

Linearity was established by preparing a series of solutions ranging from 50% to 150% of the nominal concentration (50, 80, 100, 120, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to origin
Range 50 - 150 µg/mLAs defined
Accuracy

Accuracy was determined by analyzing samples of known concentration at three levels (80%, 100%, and 150%) in triplicate. The percentage recovery was calculated for each level.

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% (80 µg/mL) 99.5%0.4%98.0% - 102.0%
100% (100 µg/mL) 100.2%0.3%98.0% - 102.0%
150% (150 µg/mL) 99.8%0.5%98.0% - 102.0%
Precision
  • Repeatability (Intra-assay precision): Determined by performing six independent preparations of the sample solution at 100% concentration. The %RSD of the purity results was calculated.

  • Intermediate Precision: The repeatability assay was repeated by a different analyst on a different day using a different HPLC system.

Precision Type% RSD of PurityAcceptance Criteria
Repeatability 0.35%≤ 2.0%
Intermediate Precision 0.48%≤ 2.0%
Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptance criteria for all tested conditions, demonstrating the method's reliability during routine use.[10]

Validation Workflow Inter-relationships

The validation parameters are interconnected and collectively establish the method's performance characteristics.

G Figure 2. ICH Method Validation Framework cluster_quant Quantitative Tests cluster_qual Qualitative & Performance Tests cluster_limit Limit Tests center Validated Analytical Procedure A Accuracy A->center B Precision (Repeatability & Intermediate) B->center B->A C Linearity C->center D Range C->D H LOD C->H E Specificity E->center F Robustness F->center G System Suitability G->center I LOQ H->I I->center

Sources

Application Notes & Protocols: The Role of Cyanoacetamide Derivatives in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis. While the specific molecule 2-acetylamino-2-cyano-acetamide is structurally incapable of acting as a traditional active methylene component, this guide clarifies its chemical nature and pivots to the closely related and highly versatile reagent, 2-cyanoacetamide . We delve into the mechanistic principles, provide detailed, field-proven protocols for the condensation of 2-cyanoacetamide with carbonyl compounds, and explore the vast synthetic utility of the resulting α,β-unsaturated products. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of the Knoevenagel reaction for the synthesis of complex molecules, functional polymers, and pharmaceutical intermediates.[1][2]

Introduction: The Knoevenagel Condensation and the "Active Methylene" Prerequisite

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and a molecule containing an "active methylene" group, followed by a dehydration step.[3][4] This reaction, typically catalyzed by a weak base like an amine, is a highly efficient method for creating α,β-unsaturated systems, which are pivotal building blocks in medicinal chemistry and materials science.[5][6]

An active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., CN, COOR, COR). This structural arrangement significantly increases the acidity of the methylene protons, making them susceptible to abstraction by a mild base to form a stabilized carbanion (enolate).[7][8] This carbanion is the key nucleophile that drives the reaction forward.

1.1. Structural Analysis of this compound

A critical analysis of the target molecule, this compound, reveals a fundamental structural impediment to its participation in a classic Knoevenagel condensation.

Caption: Structure of this compound.

As illustrated, the alpha-carbon (Cα), the site of the would-be "active methylene" group, is tertiary. It is bonded to a cyano group, an acetamide group, and an acetylamino group, but it possesses no abstractable proton . Without an acidic proton, the initial and essential deprotonation step to form a nucleophilic carbanion cannot occur.[7] Therefore, this compound cannot function as the active methylene component in a Knoevenagel condensation.

This guide will, therefore, focus on the synthetically potent and structurally related precursor, 2-cyanoacetamide , a widely used reagent in this class of reactions.[9][10]

Mechanism of the Knoevenagel Condensation with 2-Cyanoacetamide

The reaction proceeds via a three-step mechanism when catalyzed by a base, such as piperidine or triethylamine.

  • Deprotonation: The basic catalyst abstracts an acidic α-proton from 2-cyanoacetamide to form a resonance-stabilized carbanion.[4]

  • Nucleophilic Addition: The carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form an alkoxide intermediate.[7]

  • Dehydration: The intermediate is protonated to form a β-hydroxy adduct, which then readily undergoes base-catalyzed dehydration to yield the final, thermodynamically stable α,β-unsaturated product.[11]

Knoevenagel_Mechanism start Aldehyde (R-CHO) + 2-Cyanoacetamide carbanion Resonance-Stabilized Carbanion (Nucleophile) start->carbanion 1. Deprotonation (Base Catalyst) intermediate β-Hydroxy Adduct carbanion->intermediate 2. Nucleophilic Attack on R-CHO product α,β-Unsaturated Product + H₂O intermediate->product 3. Dehydration (-H₂O)

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols & Methodologies

3.1. Safety Precautions

Prior to initiating any experimental work, a thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory.

  • This compound: May cause skin, eye, and respiratory irritation. Avoid breathing dust and ensure adequate ventilation. Wear protective gloves, clothing, and eye protection.[12]

  • 2-Cyanoacetamide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area or chemical fume hood.[13][14][15]

  • Aldehydes: Many are volatile, flammable, and irritants. Handle with care in a fume hood.

  • Amine Catalysts (e.g., Piperidine, Triethylamine): Are often corrosive, flammable, and toxic. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

3.2. Protocol 1: General Synthesis of (E)-2-Cyano-3-phenylacrylamide via Knoevenagel Condensation

This protocol describes a reliable method for the condensation of benzaldehyde with 2-cyanoacetamide, a reaction that serves as a benchmark for this transformation.[9][16]

Materials:

  • Benzaldehyde (1.0 eq)

  • 2-Cyanoacetamide (1.1 eq)

  • Ethanol (or Isopropanol), as solvent

  • Piperidine or Triethylamine (0.1 eq, catalyst)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzaldehyde (e.g., 10 mmol, 1.06 g) and 2-cyanoacetamide (e.g., 11 mmol, 0.92 g).

  • Solvent Addition: Add ethanol (20-30 mL) to the flask to dissolve or suspend the reactants.

  • Catalyst Addition: While stirring, add the amine catalyst (e.g., piperidine, ~5-10 drops) to the mixture.[16]

  • Reaction: Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (1:1).

  • Work-up: After the reaction is complete (as indicated by the consumption of the aldehyde), cool the mixture to room temperature and then further cool in an ice bath for 30 minutes. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected crystals with a small amount of cold ethanol or isopropanol to remove residual catalyst and unreacted starting materials. Air-dry the purified product. The resulting (E)-2-cyano-3-phenylacrylamide is often obtained in high purity.

Workflow_Protocol1 cluster_prep Reaction Phase cluster_workup Isolation & Purification A 1. Combine Benzaldehyde & 2-Cyanoacetamide in Flask B 2. Add Ethanol & Stir A->B C 3. Add Piperidine (Catalyst) B->C D 4. Heat to Reflux (1-3 hours) C->D E 5. Cool Reaction in Ice Bath D->E F 6. Collect Precipitate via Vacuum Filtration E->F G 7. Wash Solid with Cold Ethanol F->G H 8. Air-Dry Pure Product G->H

Caption: Experimental workflow for the synthesis of (E)-2-cyano-3-phenylacrylamide.

3.3. Protocol 2: Synthesis of N-Substituted Cyanoacetamides

N-substituted cyanoacetamides are valuable intermediates themselves and can be prepared from primary or secondary amines and ethyl cyanoacetate. This demonstrates a pathway to incorporate functionalities akin to the "acetylamino" group from the original query topic.[17][18]

Materials:

  • Ethyl cyanoacetate (1.0 eq)

  • Primary or Secondary Amine (e.g., cyclohexylamine, morpholine) (1.0 eq)

  • Ethanol (optional, as solvent) or solvent-free conditions

Procedure:

  • Reaction Setup: In a beaker or flask, mix ethyl cyanoacetate (e.g., 10 mmol, 1.13 g) and the chosen amine (e.g., cyclohexylamine, 10 mmol, 0.99 g).

  • Reaction: Stir the mixture at room temperature. For many reactive amines, the reaction proceeds smoothly overnight without a catalyst or solvent, yielding a solid precipitate.[17] Alternatively, the mixture can be gently heated or refluxed in ethanol to accelerate the reaction.

  • Isolation: If a solid forms, collect it by filtration.

  • Purification: Wash the collected solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. Dry the product under vacuum to yield the N-substituted cyanoacetamide.[17]

Data Presentation: Substrate Scope and Yields

The Knoevenagel condensation of 2-cyanoacetamide is robust and tolerates a wide range of substituted aromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence reaction rates and yields.

EntryAldehydeCatalystConditionsYield (%)Reference
1BenzaldehydePiperidineMethanol, Reflux>95%[16]
24-ChlorobenzaldehydeTriethylamineMicrowave, NaCl(aq)99%[19]
34-MethoxybenzaldehydeTriethylamineMicrowave, NaCl(aq)95%[19]
44-(Dimethylamino)benzaldehydeCdS/CeO₂/Ag₂CO₃Water, RT~77%[20]
52-NitrobenzaldehydeTriethylamineMicrowave, EtOH90%[19]
66-NitroveratraldehydePiperidineMethanol, Reflux100%[16]

This table is a representative summary; yields are highly dependent on specific reaction conditions, scale, and purification methods.

Conclusion and Future Outlook

The Knoevenagel condensation remains a highly reliable and indispensable tool in synthetic organic chemistry for the formation of C-C double bonds. While this compound is not a viable substrate for this reaction due to its lack of an acidic alpha-proton, its structural relative, 2-cyanoacetamide, is an exemplary active methylene compound. The protocols detailed herein provide a robust foundation for the synthesis of a diverse array of α,β-unsaturated cyanoacrylamides. These products are not merely endpoints but are valuable intermediates, primed for subsequent transformations into complex heterocyclic systems of significant interest to the pharmaceutical and materials science industries.[10][21][22] Future research will likely continue to focus on developing more environmentally benign catalysts and solvent systems to further enhance the utility and sustainability of this classic reaction.[3][19]

References

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Available at: [Link]

  • Yusoff, M. M., et al. (2021, March 15). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. SpringerLink. Available at: [Link]

  • Yadav, P., & Singh, R. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Singh, R. (2020, August 7). recent developments in knoevenagel condensation reaction: a review. International Journal of Creative Research Thoughts. Available at: [Link]

  • van Schijndel, J., et al. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. SpringerLink. Available at: [Link]

  • Srivastava, S., & Singh, P. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. Available at: [Link]

  • JoVE. (n.d.). Aldol Condensation with β-Diesters. Available at: [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... Available at: [Link]

  • YouTube. (2023, January 14). Knoevenagel condensation. Available at: [Link]

  • Abood, N. A., et al. (2024, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Available at: [Link]

  • Illinois Experts. (2023, December). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Available at: [Link]

  • ResearchGate. (n.d.). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. Available at: [Link]

  • Mediterranean Journal of Medical Research. (n.d.). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Available at: [Link]

  • ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Available at: [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Available at: [Link]

  • Zagazig University Digital Repository. (n.d.). Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines. Available at: [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

  • TSI Journals. (2009, August 5). N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis. Available at: [Link]

  • Beilstein-Institut. (n.d.). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. PMC. Available at: [Link]

  • TÜBİTAK Academic Journals. (2008, January 1). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). CdS/CeO2/Ag2CO3 nanocomposite as an efficient heterogeneous catalyst for Knoevenagel condensation and acetylation reactions. Available at: [Link]

  • Semantic Scholar. (2008, May 26). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Available at: [Link]

  • ACS Publications. (n.d.). Reaction of 2-acetylcyclohexanone with malononitrile and cyanoacetamide. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Biological Activity Screening of 2-Acetylamino-2-cyano-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-acetylamino-2-cyano-acetamide scaffold represents a versatile and promising core structure in medicinal chemistry and drug discovery. Derivatives of this parent molecule have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and evaluate the biological potential of novel this compound derivatives. The protocols herein are designed to be robust and self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to the this compound Scaffold

The core structure, this compound (C₅H₇N₃O₂), is characterized by a central carbon atom bonded to an acetylamino group, a cyano group, and an acetamide group.[5] This unique combination of functional groups imparts a specific stereoelectronic profile, making it a privileged scaffold for generating chemical libraries with diverse biological activities. The nitrile (cyano) and amide moieties are common pharmacophores found in numerous therapeutic agents, suggesting that derivatives of this scaffold can interact with a variety of biological targets.[6][7]

Published research has highlighted the potential of cyanoacetamide derivatives in several therapeutic areas:

  • Anticancer: Various derivatives have shown significant cytotoxic activity against human cancer cell lines, including pancreatic, breast, liver, and colon cancer.[1][2][8][9]

  • Antimicrobial: The scaffold has been modified to produce compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10][11][12]

  • Enzyme Inhibition: The chemical features of these derivatives make them candidates for inhibiting enzymes such as kinases (e.g., TAK1) and urease.[4][6]

  • Insecticidal: Certain cyanoacetamide compounds have demonstrated potent insecticidal properties, suggesting applications in agrochemicals.[13][14]

This document outlines a tiered screening strategy to efficiently identify and characterize the biological activities of novel derivatives synthesized from this promising scaffold.

General Screening Workflow

A systematic approach is crucial for efficiently screening a library of compounds. A tiered workflow ensures that resources are focused on the most promising candidates. The process begins with broad primary screens to identify general activity, followed by more specific secondary assays to determine potency and selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency cluster_2 Phase 3: Lead Characterization Compound Compound Library of This compound Derivatives Primary Primary Assays (e.g., Cytotoxicity, Antimicrobial Zone of Inhibition) Compound->Primary Hit_ID Hit Identification (Active vs. Inactive) Primary->Hit_ID Dose Dose-Response Assays (e.g., IC50/EC50, MIC Determination) Hit_ID->Dose Active 'Hits' Selectivity Selectivity & Specificity Assays (e.g., Normal vs. Cancer Cells, Enzyme Panels) Dose->Selectivity MOA Mechanism of Action (MoA) Studies Selectivity->MOA SAR Structure-Activity Relationship (SAR) Selectivity->SAR Lead_Opt Lead Optimization MOA->Lead_Opt SAR->Lead_Opt

Caption: High-level workflow for biological activity screening.

Protocols for Anticancer Activity Screening

The evaluation of anticancer potential is a primary focus for this class of compounds. The initial goal is to determine the cytotoxicity of the derivatives against various cancer cell lines.

Rationale and Experimental Design

The core principle of this screen is to measure the reduction in cell viability or proliferation after exposure to the test compounds. A colorimetric assay, such as the MTT or Resazurin assay, is a robust, high-throughput method for this purpose. The choice of cell lines should ideally cover different cancer types (e.g., epithelial, mesenchymal) to identify broad-spectrum or specific activity. It is critical to include a non-cancerous cell line (e.g., normal fibroblasts) to assess preliminary selectivity.

Protocol: Cell Viability via Resazurin Assay

This protocol measures the metabolic activity of living cells, which is proportional to the cell number.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], HCT-116 [colon])[8]

  • Normal cell line (e.g., MRC-5 [lung fibroblast])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Sterile 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid vehicle toxicity.

    • Prepare dilutions for the positive control (Doxorubicin) and a vehicle control (medium with 0.5% DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO₂. The duration can be optimized based on the cell line's doubling time.

  • Resazurin Addition and Measurement:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours. Live cells will reduce the blue resazurin to the pink, fluorescent resorufin.

    • Measure the fluorescence or absorbance on a microplate reader (typically 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the dose-response curve (Viability % vs. log[Concentration]) and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation and Interpretation

Summarize the IC₅₀ values in a table for clear comparison. A compound is generally considered a "hit" if it shows an IC₅₀ value in the low micromolar range. The selectivity index (SI) can be calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A high SI value is desirable.

Compound IDDerivative StructureIC₅₀ MCF-7 (µM)IC₅₀ HepG2 (µM)IC₅₀ MRC-5 (µM)Selectivity Index (MRC-5/MCF-7)
Ref-Dox Doxorubicin0.81.25.56.9
Cmpd-01 R = 4-chlorophenyl5.28.1> 100> 19.2
Cmpd-02 R = 2-furyl15.722.4> 100> 6.4
Cmpd-03 R = cyclohexyl> 100> 100> 100-

Protocols for Antimicrobial Activity Screening

The presence of the cyanoacetamide moiety is associated with antimicrobial properties.[7] Screening against a panel of pathogenic bacteria and fungi is a logical next step.

Rationale and Experimental Design

The initial screen aims to identify derivatives with any antimicrobial activity. The agar disk diffusion method is a simple, qualitative preliminary test.[11] For quantitative data, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Materials:

  • Test compounds and stock solutions (as above)

  • Bacterial strains (e.g., Staphylococcus aureus [Gram+], Escherichia coli [Gram-])

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Positive controls (e.g., Levofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microplates

  • Bacterial/fungal inoculums standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted.

Procedure:

  • Compound Dilution:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the 2X highest concentration of the test compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on. Discard 50 µL from the last column.

  • Inoculation:

    • Prepare the final inoculum by diluting the standardized suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of this final inoculum to each well.

    • Include a sterility control (broth only) and a growth control (broth + inoculum).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Data Presentation and Interpretation

Record the MIC values in a table. Lower MIC values indicate higher potency.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ref-Levo 0.50.25N/A
Ref-Fluco N/AN/A1
Cmpd-01 832> 64
Cmpd-02 > 64> 6416
Cmpd-03 4832

Protocols for Enzyme Inhibition Screening

Given that cyano-group containing compounds are known to act as inhibitors for certain enzymes, a targeted enzyme inhibition screen can reveal specific mechanisms of action.

Rationale and Experimental Design

This protocol provides a general template for a colorimetric enzyme assay. The specific enzyme, substrate, and detection reagents will vary. For example, to screen against a kinase like TAK1, an ADP-Glo™ assay could be used.[4] For urease, the Berthelot method, which detects ammonia production, is common.[6] The fundamental principle is to measure the reduction in enzyme activity in the presence of the inhibitor.

G E Enzyme P Product (Signal) E->P + Substrate EI Enzyme- Inhibitor Complex E->EI S Substrate I Inhibitor (Derivative) I->EI

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Acetylamino-2-cyano-acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to enhance the yield of 2-Acetylamino-2-cyano-acetamide. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common synthetic challenges.

Welcome to the technical support center. This guide is structured to help you navigate the synthesis of this compound, a key chemical intermediate. We will address common questions and troubleshoot potential issues you may encounter, ensuring a logical, efficient, and high-yielding experimental workflow.

Core Synthesis Pathway

The most reliable and common route to this compound is a two-step process. First, the synthesis of the precursor, 2-Amino-2-cyanoacetamide, followed by its selective N-acetylation.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Acetylation Start Aminocyanoacetic acid ethyl ester Precursor 2-Amino-2-cyanoacetamide Start->Precursor  Ammonia (gas or aq.)  Methanol, 0-5°C FinalProduct This compound Precursor->FinalProduct  Acetic Anhydride  Pyridine or Et3N  DCM or THF, 0°C to RT

Caption: General two-step synthesis route to the target compound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis strategy and critical parameters.

Q1: What is the standard synthetic approach for this compound?

The most prevalent and scalable method involves the N-acetylation of 2-Amino-2-cyanoacetamide. This precursor is typically synthesized via the ammonolysis of an aminocyanoacetic acid ester, such as the ethyl ester. This two-step approach allows for the purification of the intermediate, which is crucial for achieving high purity and yield in the final acetylation step.

Q2: What are the most critical parameters for maximizing the yield of the precursor, 2-Amino-2-cyanoacetamide (Step 1)?

The key to high yield in this step is controlling the reaction temperature and ensuring efficient ammonolysis.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5°C) is critical to prevent side reactions, such as the hydrolysis of the amide or cyano groups, and to favor the precipitation of the product.[1]

  • Ammonia Source: While aqueous ammonia can be used, purging with anhydrous ammonia gas often leads to a cleaner reaction and higher yield by minimizing water-related side products.[2]

  • Solvent Choice: Methanol is an excellent choice as it effectively dissolves the starting ester while allowing the product, 2-Amino-2-cyanoacetamide, to precipitate upon formation, driving the reaction to completion via Le Chatelier's principle.[1]

Q3: For the acetylation step (Step 2), what factors most significantly impact the yield and purity?

Selective N-acetylation requires careful selection of the acetylating agent, base, and solvent.

  • Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride. It is less volatile, less corrosive, and the acetic acid byproduct is milder than the HCl generated from acetyl chloride, which could potentially catalyze unwanted side reactions.

  • Base Selection: A non-nucleophilic base like triethylamine (Et₃N) or a mild base like pyridine is essential. The base neutralizes the acid byproduct, preventing protonation of the starting amine (which would render it unreactive) and driving the reaction forward. Stronger bases like NaOH are generally avoided as they can readily hydrolyze the ester and amide functionalities.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the acetylating agent ensures complete conversion of the starting amine. A significant excess should be avoided as it complicates purification.

Q4: How can I effectively monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • For Step 1: Use a polar solvent system (e.g., Dichloromethane:Methanol 9:1). The starting ester will have a high Rf value, while the more polar product, 2-Amino-2-cyanoacetamide, will have a much lower Rf. The reaction is complete when the starting ester spot is no longer visible.

  • For Step 2: A similar polar system can be used. The starting amine is highly polar (low Rf). The acetylated product will be less polar and thus have a higher Rf value. The reaction is complete when the starting amine spot disappears.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: Low or no yield of the precursor, 2-Amino-2-cyanoacetamide, in Step 1.

  • Possible Cause 1: Ineffective Ammonolysis.

    • Solution: Ensure your ammonia source is fresh and active. If using aqueous ammonia, use a concentrated solution (e.g., 28-30%). If using ammonia gas, ensure a steady flow rate for the recommended time. The reaction of ethyl cyanoacetate with concentrated aqueous ammonia is known to proceed efficiently with good shaking and cooling.[2]

  • Possible Cause 2: Product Remains in Solution.

    • Solution: The product has significant solubility in methanol at room temperature. Ensure the reaction mixture is thoroughly chilled (0-5°C or lower) for an adequate period (at least 1 hour) after the reaction is complete to maximize precipitation.[1] Washing the filtered solid with chilled solvent is also critical to prevent redissolving the product.[2]

  • Possible Cause 3: Poor Quality Starting Material.

    • Solution: Verify the purity of your aminocyanoacetic acid ethyl ester via NMR or GC-MS. The presence of impurities can inhibit the reaction or lead to side products.

Problem 2: The acetylation reaction (Step 2) is sluggish or does not go to completion.

  • Possible Cause 1: Inactive Acetylating Agent.

    • Solution: Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. Use a fresh bottle or a recently opened one.

  • Possible Cause 2: Insufficient Base.

    • Solution: The reaction generates one equivalent of acid. Ensure you are using at least one equivalent of base (e.g., triethylamine) to neutralize it. A slight excess (1.1 eq) is often beneficial.

  • Possible Cause 3: Starting Amine is Protonated.

    • Solution: If your 2-Amino-2-cyanoacetamide precursor was isolated from an acidic medium and contains residual acid (e.g., as a hydrochloride salt), you will need to add an additional equivalent of base to deprotonate it before acetylation can occur.

Problem 3: Formation of multiple products or significant impurities during acetylation.

  • Possible Cause 1: Reaction Temperature is too high.

    • Solution: Acetylations are exothermic. The initial addition of acetic anhydride should be done at a low temperature (0°C). Allowing the reaction to warm to room temperature is standard, but uncontrolled heating can lead to degradation or side reactions.

  • Possible Cause 2: Presence of Water.

    • Solution: Water will rapidly react with acetic anhydride, quenching it and reducing the effective amount available for the reaction. Ensure your solvent is anhydrous and the glassware is thoroughly dried.

  • Possible Cause 3: Unwanted Reactivity of the Base.

    • Solution: While pyridine is a common choice, it can act as a nucleophilic catalyst. If complex mixtures are observed, switching to a purely non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can provide a cleaner reaction profile.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Final Yield check_step Which step has low yield? start->check_step step1_issue Step 1: Precursor Synthesis check_step->step1_issue Step 1 step2_issue Step 2: Acetylation check_step->step2_issue Step 2 q1_sm Is Starting Ester Pure? step1_issue->q1_sm a1_purify Purify Ester (Distillation) q1_sm->a1_purify No q1_temp Was Temp < 5°C? q1_sm->q1_temp Yes a1_temp Re-run with strict T-control q1_temp->a1_temp No q1_precip Was mixture thoroughly chilled? q1_temp->q1_precip Yes a1_precip Increase chilling time / lower temperature q1_precip->a1_precip No q2_sm Is Precursor Amine Pure? step2_issue->q2_sm a2_purify Recrystallize Amine (see Protocol 1) q2_sm->a2_purify No q2_reagents Are reagents anhydrous and fresh? q2_sm->q2_reagents Yes a2_reagents Use fresh Ac₂O and dry solvent q2_reagents->a2_reagents No q2_base Is base stoichiometry correct (>=1 eq)? q2_reagents->q2_base Yes a2_base Adjust base amount. Consider DIPEA. q2_base->a2_base No

Caption: A logical workflow for diagnosing yield issues.

Quantitative Data & Recommended Parameters

The following table summarizes the key quantitative parameters for each step of the synthesis.

ParameterStep 1: Precursor SynthesisStep 2: N-Acetylation
Key Reagents Aminocyanoacetic acid ethyl ester, Ammonia2-Amino-2-cyanoacetamide, Acetic Anhydride
Solvent MethanolDichloromethane (DCM), THF, or Acetonitrile
Base Ammonia (acts as nucleophile and base)Triethylamine (Et₃N) or Pyridine
Stoichiometry Ammonia in large excessAcetic Anhydride (1.1-1.2 eq.), Base (1.1-1.5 eq.)
Temperature 0–5 °C[1]0 °C to Room Temperature
Reaction Time 1–2 hours1–4 hours
Typical Yield 50–70% (after purification)[1]>85%
Purification Recrystallization from methanol[1]Aqueous workup followed by recrystallization (e.g., from Ethyl Acetate/Hexanes)

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-cyanoacetamide (Precursor)

This protocol is adapted from established procedures for the ammonolysis of cyanoacetic esters.[1][2]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube (or prepared for addition of aqueous ammonia), dissolve aminocyanoacetic acid ethyl ester (1.0 eq) in methanol (approx. 4-5 mL per gram of ester).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Reaction:

    • (Method A - Gas): Bubble anhydrous ammonia gas through the stirred solution for approximately 1 hour, ensuring the temperature does not rise above 5°C.

    • (Method B - Aqueous): Add concentrated aqueous ammonia (sp. gr. 0.90, ~1.3 eq) dropwise to the cold solution. A cloudy mixture may form and then clarify.[2]

  • Precipitation: After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour. A white solid should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. It is crucial to perform this step while the mother liquor is cold to minimize product loss due to solubility.[2]

  • Washing: Wash the filter cake with a small amount of ice-cold methanol (2 x portions) to remove soluble impurities.

  • Drying: Dry the solid under vacuum at 35-40°C to obtain 2-Amino-2-cyanoacetamide.

  • (Optional) Purification: For very high purity, the crude product can be recrystallized. Dissolve the solid in a minimum amount of boiling methanol, add activated charcoal, reflux for 15 minutes, filter through celite while hot, concentrate the filtrate, and cool to 0-5°C to recrystallize the pure product.[1]

Protocol 2: Synthesis of this compound (Final Product)

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend 2-Amino-2-cyanoacetamide (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram).

  • Base Addition: Add triethylamine (1.2 eq) to the suspension and stir for 10 minutes.

  • Cooling: Cool the mixture to 0°C using an ice-water bath.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise via syringe to the stirred mixture, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x portions).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate or an ethyl acetate/hexanes mixture, to obtain pure this compound.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-103. [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179. [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1929). CYANOACETAMIDE. Organic Syntheses, 9, 36. [Link]

  • PubChem Compound Summary for CID 537222, this compound. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification of Crude 2-Acetylamino-2-cyano-acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of crude 2-Acetylamino-2-cyano-acetamide. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during its purification.

I. Understanding the Compound and Common Impurities

Before delving into purification techniques, it is crucial to understand the properties of this compound and the potential impurities that may be present in the crude product.

What are the key properties of this compound?

This compound, with the molecular formula C5H7N3O2, is a multifaceted organic compound.[1] A thorough understanding of its physical and chemical properties is the foundation for selecting an appropriate purification strategy.

What are the likely impurities in crude this compound?

The impurities in crude this compound are largely dependent on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as cyanoacetamide.

  • Byproducts from side reactions: These can vary and may include compounds formed from the hydrolysis of the nitrile or amide groups.

  • Reagents and catalysts: Depending on the synthesis, residual acids, bases, or catalysts may be present.

  • Decomposition products: The compound may be susceptible to thermal or hydrolytic degradation.

II. Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound.

Q1: My crude product is a dark, oily residue. How should I proceed with purification?

An oily or deeply colored crude product often indicates the presence of significant impurities or residual solvent.

  • Initial Wash: Begin by triturating the crude oil with a non-polar solvent in which this compound has poor solubility, such as hexane or diethyl ether. This can help remove non-polar impurities and may induce crystallization of the desired product.

  • Charcoal Treatment: If the color persists after initial washing, a decolorizing agent like activated charcoal can be used during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period before hot filtration to remove the charcoal.

Q2: I am having difficulty finding a suitable single solvent for recrystallization. What are my options?

When a single solvent does not provide the desired solubility profile (i.e., high solubility when hot and low solubility when cold), a mixed-solvent system is a viable alternative.

  • Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Reheat the solution until it becomes clear again, and then allow it to cool slowly.

Q3: My recrystallization yield is very low. What could be the cause and how can I improve it?

Low recovery is a common issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of the product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Premature crystallization during hot filtration: If the product crystallizes on the filter paper or in the funnel during hot filtration, preheat the filtration apparatus (funnel and receiving flask) to prevent this.

Q4: The purity of my product does not improve significantly after recrystallization. What should I do?

If recrystallization is ineffective, it may be due to the presence of impurities with similar solubility profiles to the desired product. In such cases, column chromatography is a more powerful purification technique.

  • Choosing the Right System: The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) is critical. A good starting point is to use a solvent system that gives a retention factor (Rf) of around 0.3 for the desired compound on a Thin Layer Chromatography (TLC) plate.

  • Gradient vs. Isocratic Elution: Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition during the separation. Gradient elution is often more effective for separating compounds with a wide range of polarities.

III. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of this compound.

Q1: What is the best solvent for recrystallizing crude this compound?

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on solubility data for the related compound 2-cyanoacetamide, solvents like ethanol or a mixture of ethanol and water could be good starting points.[2][3] However, the optimal solvent should always be determined experimentally through small-scale solubility tests.

Q2: How can I assess the purity of my this compound after purification?

Several analytical techniques can be used to determine the purity of the final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess purity. A pure compound should ideally show a single spot on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the components of a mixture and detecting them.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.

Q3: Are there any specific safety precautions I should take when working with this compound and its purification solvents?

Yes, standard laboratory safety practices should always be followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.

  • Handling organic solvents with care, as many are flammable and can be harmful if inhaled or absorbed through the skin.

  • Being aware of the potential for thermal decomposition, which can release toxic fumes.[5][6]

IV. Experimental Protocols and Data

Protocol 1: Recrystallization from Ethanol

This protocol outlines the steps for purifying crude this compound using ethanol as the recrystallization solvent.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of the purified product should start to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for about 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography.[7]

Step-by-Step Methodology:

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a layer of sand. Fill the column with silica gel slurried in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, product-adsorbed silica gel to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventSolubility (Cold)Solubility (Hot)Suitability
WaterSparingly SolubleSolublePotential for mixed solvent system
EthanolSparingly SolubleVery SolubleGood candidate
AcetoneSolubleVery SolublePoor candidate (too soluble when cold)
HexaneInsolubleInsolubleGood for washing, not for recrystallization
Ethyl AcetateSparingly SolubleSolublePotential candidate

Note: This table is a general guide. Experimental verification is essential.

V. Visualizations

Workflow for Purification Method Selection

The following diagram illustrates the decision-making process for choosing the appropriate purification technique.

PurificationWorkflow cluster_troubleshooting Troubleshooting Path Start Crude Product AssessPurity Assess Initial Purity (TLC, Melting Point) Start->AssessPurity IsHighPurity High Purity? AssessPurity->IsHighPurity IsOilyOrColored Oily or Colored? Recrystallize Recrystallization IsHighPurity->Recrystallize No FinalProduct Pure Product IsHighPurity->FinalProduct Yes IsOilyOrColored->Recrystallize No Charcoal Charcoal Treatment IsOilyOrColored->Charcoal Yes Wash Initial Wash IsOilyOrColored->Wash Yes Recrystallize->IsOilyOrColored Recrystallize->FinalProduct PurityCheck Purity Improved? Recrystallize->PurityCheck Check Purity ColumnChrom Column Chromatography ColumnChrom->FinalProduct Charcoal->Recrystallize Wash->Recrystallize PurityCheck->ColumnChrom No PurityCheck->FinalProduct Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting Recrystallization

This diagram outlines common issues in recrystallization and their solutions.

RecrystallizationTroubleshooting cluster_solutions Potential Solutions Problem Problem Low Yield Oiling Out Impure Crystals LowYieldSol Low Yield Solutions - Use less solvent - Cool slowly - Evaporate some solvent Problem:l->LowYieldSol Cause: Too much solvent or rapid cooling OilingOutSol Oiling Out Solutions - Add more solvent - Reheat and cool slower - Use a different solvent Problem:o->OilingOutSol Cause: Solution is supersaturated or cooling too fast ImpureCrystalsSol Impure Crystal Solutions - Ensure complete dissolution - Cool slowly - Wash crystals with cold solvent - Re-recrystallize Problem:i->ImpureCrystalsSol Cause: Incomplete dissolution or rapid cooling

Caption: Troubleshooting common recrystallization problems.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-cyanoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

  • PubChem. (n.d.). Cyanoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.
  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Cyanoacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Multichem. (n.d.). 2-Cyanoacetamide Dealer and Distributor. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Cyanoacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chem 267. Recrystallization - Part 2. Retrieved from [Link]

  • Biocompare. (n.d.). Chromatography and Separation. Retrieved from [Link]

  • Forensic Science International. (2022). Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. Retrieved from [Link]

  • KoreaScience. (n.d.). Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN103926333A - High performance liquid chromatography detection method for cyanoacetamide.
  • PubMed. (2005). New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed 2-Acetylamino-2-cyano-acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetylamino-2-cyano-acetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific amide synthesis. The following question-and-answer format directly addresses potential failures, providing in-depth explanations and actionable protocols to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically involves the N-acetylation of 2-amino-2-cyanoacetamide. A common method is the reaction of 2-amino-2-cyanoacetamide with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Q2: My reaction has resulted in a low or no yield of the desired product. What are the likely causes?

Several factors can contribute to poor yields in the synthesis of this compound. These can be broadly categorized as issues with starting materials, reaction conditions, and workup procedures.

Potential Causes for Low Yield:

  • Poor Quality of Starting Materials: The purity of 2-amino-2-cyanoacetamide is crucial. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.

  • Ineffective Acetylating Agent: The acetylating agent may have degraded due to improper storage.

  • Presence of Water: Moisture can lead to the hydrolysis of the acetylating agent and the product.[1]

  • Inadequate Mixing: In heterogeneous reactions, poor stirring can lead to localized reactions and reduced overall yield.[1]

  • Product Loss During Workup: The product may be lost during extraction or purification steps if the procedures are not optimized.

Q3: I am observing the formation of multiple unexpected byproducts. What are the possible side reactions?

The presence of byproducts is a common issue. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • Over-acetylation: If the reaction conditions are too harsh, the amide nitrogen of the acetamide group could potentially be acetylated, though this is less common under standard conditions.

  • Hydrolysis of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, especially at elevated temperatures.[2][3][4][5] This would result in the formation of 2-acetylamino-malonamide.

  • Decomposition of Starting Material: 2-amino-2-cyanoacetamide may not be stable under certain conditions and could decompose.

  • Polymerization: Under certain conditions, cyano-containing compounds can undergo polymerization.

Section 2: In-depth Troubleshooting Guides

This section provides a systematic approach to troubleshooting failed or low-yielding reactions.

Issue 1: Low or No Product Formation Detected by TLC or LC-MS

If your reaction monitoring shows little to no formation of the desired this compound, follow this diagnostic workflow.

Troubleshooting Workflow: Low/No Product Formation

Caption: Troubleshooting workflow for low or no product yield.

Detailed Investigative Steps & Solutions

1. Starting Material Integrity:

  • Problem: The 2-amino-2-cyanoacetamide starting material may be impure or degraded.

  • Solution:

    • Verify Purity: Confirm the identity and purity of your starting material using techniques like ¹H NMR, ¹³C NMR, and melting point analysis. Compare the data with literature values.

    • Purification: If impurities are detected, purify the starting material by recrystallization. An appropriate solvent system can often be found in the literature.

2. Reagent Activity:

  • Problem: The acetylating agent (e.g., acetic anhydride, acetyl chloride) may have hydrolyzed due to exposure to atmospheric moisture.

  • Solution:

    • Use Fresh Reagent: Whenever possible, use a fresh bottle of the acetylating agent.

    • Check for Degradation: For liquid reagents, check for any cloudiness or precipitation which might indicate degradation. For solid reagents, check for changes in appearance or consistency.

3. Reaction Conditions Optimization:

  • Problem: The reaction conditions may not be optimal for this specific transformation.

  • Solution:

    • Temperature: Ensure the reaction is being conducted at the recommended temperature. If the reaction is exothermic, proper cooling is essential to prevent side reactions.

    • Solvent: Use anhydrous solvents to prevent hydrolysis of the acetylating agent.[1] Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

    • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is often used to scavenge the acid byproduct (e.g., HCl from acetyl chloride). Ensure the correct stoichiometry of the base is used. An excess can sometimes lead to side reactions.

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM, THF, or AcetonitrilePrevents hydrolysis of the acetylating agent.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions.
Base Triethylamine or DIPEA (1.1 - 1.5 eq.)Neutralizes acid byproduct without competing as a nucleophile.
Acetylating Agent Acetic Anhydride or Acetyl Chloride (1.0 - 1.2 eq.)A slight excess can drive the reaction to completion.
Issue 2: Complex Mixture of Products Observed

If your analysis reveals a complex mixture of products with little of the desired compound, consider the following.

Troubleshooting Workflow: Complex Product Mixture

Caption: Troubleshooting workflow for a complex product mixture.

Detailed Investigative Steps & Solutions

1. Identification of Byproducts:

  • Problem: The identity of the byproducts is unknown, making it difficult to diagnose the issue.

  • Solution:

    • Isolate and Characterize: Attempt to isolate the major byproducts using chromatography (e.g., column chromatography, preparative TLC). Characterize the isolated compounds by mass spectrometry and NMR to determine their structures.

    • Hypothesize Formation: Based on the identified structures, propose plausible side reaction pathways. For instance, the presence of a carboxylic acid could indicate hydrolysis of the nitrile.

2. Mitigating Side Reactions:

  • Problem: The chosen reaction conditions favor side reactions.

  • Solution:

    • Hydrolysis: If hydrolysis of the cyano group is suspected, ensure strictly anhydrous conditions and consider using a milder base. Prolonged reaction times or high temperatures can also promote hydrolysis.[2][5]

    • Over-acetylation: If over-acetylation is occurring, reduce the equivalents of the acetylating agent to be closer to stoichiometric (1.0-1.05 equivalents). Also, maintain a lower reaction temperature.

    • Decomposition: If the starting material is decomposing, consider using a lower reaction temperature and a shorter reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

3. Optimizing the Reaction Protocol:

  • Problem: The experimental procedure itself may be contributing to the formation of byproducts.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and oxygen.

    • Order of Addition: The order in which reagents are added can be critical. Typically, the acetylating agent is added slowly to a cooled solution of the 2-amino-2-cyanoacetamide and the base. This helps to control the reaction exotherm and maintain a low concentration of the highly reactive acetylating agent.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol provides a starting point for the synthesis. It may require optimization based on your specific experimental observations.

Materials:

  • 2-amino-2-cyanoacetamide

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-amino-2-cyanoacetamide (1.0 eq.) in anhydrous DCM.

  • Add the base (e.g., triethylamine, 1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acetylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Analytical Monitoring of the Reaction

Regular monitoring is crucial for determining the optimal reaction time and identifying any issues early on.

Thin-Layer Chromatography (TLC):

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is often a good starting point.

  • Stationary Phase: Silica gel plates.

  • Visualization: UV light (if the compounds are UV active) and/or staining with potassium permanganate or iodine.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS provides more detailed information about the reaction progress, including the masses of the components in the mixture. This can help in the early detection of byproduct formation.

Section 4: Concluding Remarks

The successful synthesis of this compound is highly dependent on the quality of the starting materials, careful control of reaction conditions, and a well-optimized workup procedure. By systematically addressing the potential issues outlined in this guide, researchers can significantly improve their reaction outcomes. Remember that each reaction may require fine-tuning, and diligent observation and analysis are your most powerful tools in troubleshooting.

References
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of Nitriles. Organic Chemistry II. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-1.
  • ResearchGate. (2021). Why did my amide synthesis not work?. Retrieved from [Link]

  • Reddit. (2022). Amide coupling help. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Acetylating Cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan to work with cyanoacetamide and its derivatives. Here, we delve into the nuances of acetylating cyanoacetamide, a seemingly straightforward but chemically intricate reaction. Our focus is on providing practical, field-tested insights to help you navigate the challenges of regioselectivity, optimize your reaction conditions, and troubleshoot common experimental hurdles.

The Core Challenge: Understanding the Reactivity of Cyanoacetamide

Before embarking on any synthesis, it is crucial to understand the inherent chemical properties of the starting material. Cyanoacetamide is a polyfunctional molecule with multiple reactive sites, making its acetylation a challenge of selectivity.[1]

  • Amide Nitrogen (-NH₂): The nitrogen atom is nucleophilic and can be targeted for N-acetylation .

  • Active Methylene Carbon (-CH₂-): Flanked by two electron-withdrawing groups (a nitrile and a carbonyl), the protons on this carbon are acidic. Deprotonation creates a highly nucleophilic carbanion, which is a target for C-acetylation .

The primary goal of optimizing this reaction is to control the conditions to favor the formation of one desired product over the other. The choice of acetylating agent, catalyst (or lack thereof), solvent, and temperature will dictate the regiochemical outcome.

Diagram: Regioselectivity in Cyanoacetamide Acetylation

The following diagram illustrates the two primary reaction pathways. The selection of reaction conditions is paramount in directing the acetylation to either the nitrogen or the carbon atom.

G cluster_start Starting Material cluster_products Products Cyanoacetamide Cyanoacetamide (NC-CH₂-CONH₂) N_Acetylation N-Acetylation (Amide Nitrogen Attack) Cyanoacetamide->N_Acetylation Mild Acidic / Neutral Conditions (e.g., Ac₂O, heat) C_Acetylation C-Acetylation (α-Carbon Attack) Cyanoacetamide->C_Acetylation Strong Base Conditions (e.g., NaOEt, DBU) N_Product N-Acetyl-2-cyanoacetamide (NC-CH₂-CONH(COCH₃)) N_Acetylation->N_Product C_Product 2-Cyanoacetoacetamide (NC-CH(COCH₃)-CONH₂) C_Acetylation->C_Product

Caption: Competing N- and C-acetylation pathways for cyanoacetamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common questions and issues encountered during the acetylation of cyanoacetamide in a practical, question-and-answer format.

Q1: How can I selectively achieve N-acetylation of cyanoacetamide?

Answer: Selective N-acetylation requires conditions that favor the nucleophilicity of the amide nitrogen without significantly deprotonating the active methylene carbon.

  • Recommended Reagent: Acetic anhydride (Ac₂O) is the preferred acetylating agent. It is potent enough to acetylate the amide but generally requires heat. A combination of cyanoacetic acid and acetic anhydride can also be effective for N-cyanoacetylation of various amines.[2][3][4]

  • Catalyst/Solvent: The reaction can often be performed neat (using acetic anhydride as both reagent and solvent) or with a high-boiling, non-polar solvent like toluene or xylene. Mildly acidic conditions, such as the use of catalytic acetic acid, can facilitate the reaction.[5][6][7]

  • Temperature: Heating is typically required. A good starting point is refluxing in acetic anhydride (b.p. ~140°C) or heating at 80-120°C in a suitable solvent.[7]

  • Causality: In the absence of a strong base, the amide nitrogen is the more available nucleophile. Heating provides the necessary activation energy for the reaction to proceed without needing to generate the more reactive (but less selective) carbanion at the alpha-carbon.

Q2: What are the optimal conditions for C-acetylation to synthesize 2-cyanoacetoacetamide?

Answer: C-acetylation requires the generation of a carbanion at the active methylene position. This necessitates the use of a strong, non-nucleophilic base.

  • Recommended Reagent: Acetyl chloride or acetic anhydride can be used as the acetyl source.

  • Catalyst/Base: A strong base is essential. Sodium ethoxide (NaOEt) or potassium tert-butoxide are common choices for generating the enolate of the active methylene group.[8] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another effective organic base for this transformation.[9]

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF), dioxane, or benzene are required to prevent quenching of the base and the carbanion intermediate.[10]

  • Temperature: These reactions are often performed at low temperatures (e.g., 0-5°C) during the deprotonation step to control reactivity, followed by gradual warming after the addition of the acetylating agent.

  • Causality: The strong base selectively deprotonates the most acidic proton in the molecule, which is on the α-carbon (pKa ≈ 11-13), rather than the amide proton (pKa ≈ 17).[11] The resulting carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl of the acetylating agent.

Q3: My reaction yield is low. What are the common causes and solutions?

Answer: Low yields can stem from several factors, often related to reagent quality, reaction conditions, or workup procedures.[12][13]

Potential Cause Scientific Explanation Recommended Solution
Moisture Contamination Acetylating agents like acetyl chloride and acetic anhydride react violently with water. Lewis acid catalysts are also deactivated by moisture.[12]Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh or purified reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Incomplete Reaction The reaction may not have reached completion due to insufficient time, low temperature, or inadequate activation.[14]Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. If the reaction stalls, consider cautiously increasing the temperature or extending the reaction time.
Side Reactions/Decomposition At excessively high temperatures, cyanoacetamide or the acetylated product can decompose. The formation of di-acetylated products or polymerization can also occur.Optimize the reaction temperature; avoid excessive heating.[12] Ensure dropwise addition of reagents if the reaction is highly exothermic.
Product Loss During Workup The acetylated products may have some solubility in the aqueous phase during extraction or may be lost during purification.For N-acetylation, after removing excess Ac₂O under reduced pressure, the product can often be precipitated by adding cold water or recrystallized from a suitable solvent like ethanol.[15] For C-acetylation, a careful acidic quench followed by extraction is necessary.
Sub-optimal Stoichiometry Using incorrect molar ratios of reagents can lead to incomplete conversion or the formation of byproducts.For N-acetylation with Ac₂O, an excess of the anhydride can serve as the solvent. For C-acetylation, ensure at least one full equivalent of base is used to deprotonate the active methylene group.
Q4: I'm seeing multiple products on my TLC/HPLC analysis. What are the likely side products?

Answer: The presence of multiple products indicates a lack of selectivity or the occurrence of side reactions.

  • Mixture of N- and C-acetylated products: This is the most common issue and arises from conditions that are intermediate between those required for selective N- or C-acetylation. Solution: Re-evaluate your choice of catalyst and solvent. To favor N-acetylation, remove any strong base. To favor C-acetylation, use a stronger base and an aprotic solvent.

  • Di-acetylation: It is possible to acetylate both the nitrogen and the carbon under harsh conditions.

  • Hydrolysis: If water is present, the acetylating agent will be consumed, and the nitrile or amide functional groups in the starting material or product could potentially hydrolyze, especially under strong acidic or basic conditions at high temperatures.

  • Self-condensation/Polymerization: Cyanoacetamide and its derivatives are reactive building blocks. Under certain conditions, especially with strong bases, they can undergo self-condensation reactions.[1]

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Selective Synthesis of N-Acetyl-2-cyanoacetamide (N-Acetylation)

This protocol is designed to favor acetylation on the amide nitrogen.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyanoacetamide (1.0 eq).

  • Reagent Addition: Add acetic anhydride (5-10 eq). The excess acetic anhydride will serve as both the reagent and the solvent.

  • Reaction: Heat the mixture to reflux (approx. 140°C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase), checking for the disappearance of the cyanoacetamide spot.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ice-cold water and stir vigorously. The product should precipitate as a solid.

  • Purification:

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure N-acetyl-2-cyanoacetamide.

Diagram: Experimental Workflow for N-Acetylation

Sources

Preventing decomposition of 2-Acetylamino-2-cyano-acetamide during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 2-Acetylamino-2-cyano-acetamide. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the challenges associated with the stability of this molecule. This guide provides in-depth answers to common issues, troubleshooting workflows, and validated protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A: this compound is a structurally sensitive molecule, possessing two amide groups and a nitrile group attached to a single tetrahedral carbon. This arrangement makes it susceptible to degradation via several pathways, primarily hydrolysis and thermal decomposition.

  • Hydrolysis: The molecule's stability is highly dependent on pH.[1][2]

    • Acidic Conditions: Under strong acidic conditions, the nitrile group (-C≡N) is prone to hydrolysis, first to a primary amide and subsequently to a carboxylic acid, yielding 2-acetylamino-malonamic acid or its derivatives.

    • Basic Conditions: Alkaline conditions can promote hydrolysis of either the primary amide (-CONH₂) or the N-acetyl group (-NHCOCH₃). More importantly, strong bases can abstract the α-proton (the hydrogen on the carbon atom bearing all three functional groups), which can initiate retro-Strecker or elimination reactions, particularly if elevated temperatures are used.

  • Thermal Decomposition: Like many complex organic molecules, excessive heat can lead to degradation. For N-acylated α-aminonitriles, thermal stress can lead to the elimination of acetamide or other fragmentation pathways. Studies on similar compounds, like peroxy acetyl nitrate, show that bond fission is a primary thermal decay route.[3]

Below is a diagram illustrating the main decomposition routes under hydrolytic conditions.

cluster_main Decomposition Pathways cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Alkaline Hydrolysis (OH⁻) Main This compound Nitrile_Hydrolysis 2-Acetylamino-malonamic acid amide Main->Nitrile_Hydrolysis Nitrile Hydrolysis Amide_Hydrolysis_Base Acetate + 2-Amino-2-cyano-acetamide Main->Amide_Hydrolysis_Base N-Deacetylation Retro_Strecker Retro-Strecker / Elimination Products Main->Retro_Strecker α-Proton Abstraction Amide_Hydrolysis 2-Acetylamino-malonic acid Nitrile_Hydrolysis->Amide_Hydrolysis Further Hydrolysis Start Low Yield & Multiple TLC Spots Check_pH Monitor pH during reaction & workup. Is it strongly acidic or basic? Start->Check_pH Step 1 Check_Temp Review reaction temperature. Is it above 50°C? Start->Check_Temp Step 2 Check_Time Analyze reaction time. Is it prolonged (>12h)? Start->Check_Time Step 3 Check_Purification Examine purification method. Using standard silica gel? Start->Check_Purification Step 4 Sol_pH Action: Neutralize workup carefully. Use buffered washes (e.g., sat. NH₄Cl or NaHCO₃). Check_pH->Sol_pH If Yes Sol_Temp Action: Reduce reaction temperature. Consider running at 0°C or room temp. Check_Temp->Sol_Temp If Yes Sol_Time Action: Optimize reaction time. Monitor by TLC and quench as soon as starting material is consumed. Check_Time->Sol_Time If Yes Sol_Purification Action: Switch to non-acidic purification. Try recrystallization or neutral alumina chromatography. Check_Purification->Sol_Purification If Yes

Caption: Troubleshooting workflow for low yield and impurity issues.

Q3: My compound appears pure after workup, but it degrades during silica gel column chromatography. Why does this happen and what is the alternative?

A: This is a very common issue. Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the hydrolysis of the sensitive nitrile group in your compound, leading to decomposition directly on the column.

The Solution: Recrystallization Recrystallization is a superior method for purifying this compound as it avoids contact with acidic stationary phases and typically involves milder conditions. It relies on differences in solubility between your desired compound and impurities in a chosen solvent system at different temperatures. A procedure for recrystallizing cyanoacetamide from hot alcohol is a well-established method for related compounds. [4]

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Begin by identifying a suitable solvent. Good candidates are ethyl acetate, isopropanol, or an ethanol/water mixture. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes. Caution: Do not add charcoal to a superheated solution, as violent boiling may occur.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The melting point of pure cyanoacetamide, a related precursor, is 119–121 °C; your product should have a sharp, defined melting point. [5][6]

Q4: How do I choose the right conditions (pH, temperature, solvent) to maximize stability?

A: The key is maintaining mild, near-neutral conditions throughout the synthesis and purification process. The stability of drugs and metabolites is often impacted by temperature, light, and pH. [2]

Table 1: Key Stability-Influencing Parameters
ParameterRisk of DecompositionRecommended Control Measures
pH Acidic (pH < 5): Nitrile hydrolysis. Basic (pH > 9): Amide hydrolysis, α-proton abstraction, and potential retro-Strecker reaction.Maintain pH between 6-8 during aqueous workups. Use mild buffers like sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) for neutralization. Avoid strong acids/bases.
Temperature High Temp (> 50°C): Accelerates all decomposition pathways, especially thermal fragmentation. [3]Keep reaction temperatures as low as possible while ensuring a reasonable reaction rate. Aim for 0°C to room temperature. Use reduced pressure for solvent removal to avoid high heat.
Solvents Protic Solvents (Methanol, Water): Can participate in hydrolysis, especially with acid/base catalysts.Use aprotic solvents like THF, acetonitrile, or DMF for the reaction if possible. If a protic solvent is necessary, minimize reaction time and temperature.
Atmosphere Oxygen/Air: While less common for this structure, oxidation can be a concern for complex molecules.For long-term storage or sensitive reactions, conducting the synthesis under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.
Storage Ambient Conditions: Exposure to moisture, light, and heat will degrade the compound over time.Store the final, dried product in a sealed container at ≤ 4°C, protected from light and moisture.
Optimized Synthesis Workflow: A Conceptual Overview

The following diagram outlines a workflow designed to minimize decomposition by incorporating the principles discussed above.

Start Reagents in Aprotic Solvent (e.g., THF) Reaction Reaction at Low Temp (0°C - RT) Monitor closely with TLC Start->Reaction Quench Quench with Mild Buffer (e.g., sat. aq. NH₄Cl) Reaction->Quench Upon Completion Workup Aqueous Workup Extract with organic solvent Dry over Na₂SO₄ Quench->Workup Solvent_Removal Solvent Removal (Rotary Evaporation, <40°C) Workup->Solvent_Removal Purification Purification by Recrystallization (e.g., from Ethyl Acetate or Isopropanol) Solvent_Removal->Purification Final Pure, Stable Product Purification->Final

Caption: Conceptual workflow emphasizing stability control points.

By carefully controlling the parameters of pH, temperature, and purification method, the decomposition of this compound can be effectively prevented, leading to higher yields and purity.

References
  • Wikipedia. (2023). Cyanoacetamide. Retrieved from [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179 (1941); Vol. 9, p.36 (1929). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537222, this compound. Retrieved from [Link]

  • Loba Chemie. (2016). CYANOACETAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-1. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Cyanoacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-295. Retrieved from [Link]

  • Google Patents. (n.d.). CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98341, 2-Amino-2-cyanoacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • Van der Veken, P., et al. (2005). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Combinatorial Science, 7(5), 408-411. Retrieved from [Link]

  • Lopes, J. F., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(9), 1461-1475. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2007). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Pharmaceutical Research, 24(2), 225-239. Retrieved from [Link]

  • Wieprecht, T., et al. (1997). Factors that affect the stabilization of alpha-helices in short peptides by a capping box. Biochemistry, 36(20), 6124-6132. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Heliyon, 9(9), e19983. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Retrieved from [Link]

  • Warter, J., et al. (2001). Thermal decomposition of peroxy acetyl nitrate CH3C(O)OONO2. Physical Chemistry Chemical Physics, 3(16), 3346-3353. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-cyano-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. The reaction of cyanoacetamide 2 with aldehyde derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and reactivity of some stable nitrile oxides and nitrones. Retrieved from [Link]

  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. Retrieved from [Link]

  • Wikipedia. (2023). DBNPA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-Acetylamino-2-cyano-acetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 2-Acetylamino-2-cyano-acetamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the production of this valuable chemical intermediate. Our focus is on anticipating and overcoming the challenges inherent in transitioning from laboratory-scale synthesis to larger-scale production, ensuring process robustness, and maintaining product quality.

I. Synthesis Pathway Overview

The most direct and logical synthetic route to this compound involves a two-step process, starting from a readily available precursor. This pathway is favored for its straightforward transformations and amenability to scale-up.

Synthesis_Pathway Ethyl Cyanoacetate Ethyl Cyanoacetate 2-Amino-2-cyanoacetamide 2-Amino-2-cyanoacetamide Ethyl Cyanoacetate->2-Amino-2-cyanoacetamide Ammonolysis This compound This compound 2-Amino-2-cyanoacetamide->this compound N-Acetylation

Caption: Synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and scale-up of this compound.

Q1: What is the most viable synthetic route for producing this compound on a larger scale?

A1: The recommended and most industrially viable route is a two-step synthesis. The first step is the ammonolysis of ethyl cyanoacetate to produce the key intermediate, 2-amino-2-cyanoacetamide[1]. The second step involves the selective N-acetylation of this intermediate to yield the final product, this compound[2]. This approach utilizes readily available and cost-effective starting materials.

Q2: What are the critical process parameters to control during the N-acetylation step?

A2: Temperature control is paramount. The N-acetylation with reagents like acetic anhydride is exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions such as diacylation or decomposition. A controlled addition of the acetylating agent and an efficient cooling system are crucial. Additionally, the stoichiometry of the reactants must be carefully managed to avoid excess acetylating agent, which can complicate purification.

Q3: What are the likely impurities in the final product and how can they be minimized?

A3: Potential impurities include unreacted 2-amino-2-cyanoacetamide, diacetylated byproducts, and hydrolysis products of the starting materials or the product. Minimizing these impurities involves:

  • Optimizing Reaction Conditions: Precise control of temperature and stoichiometry during acetylation can significantly reduce the formation of byproducts.

  • Purification: Recrystallization is an effective method for purifying the final product. The choice of solvent is critical and should be determined based on solubility studies.

  • In-Process Controls: Utilizing analytical techniques like HPLC during the reaction can help monitor the consumption of starting materials and the formation of the product and impurities, allowing for real-time adjustments.

Q4: Are there any safety concerns associated with the scale-up of this process?

A4: Yes, several safety aspects need to be considered. Acetic anhydride is corrosive and reacts exothermically with water and other nucleophiles. Appropriate personal protective equipment (PPE) and engineering controls, such as a well-ventilated production area and a robust reactor cooling system, are essential. The potential for runaway reactions, although moderate for this type of acetylation, should be assessed through calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) during process development.

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of this compound synthesis.

Issue Potential Cause(s) Troubleshooting & Optimization
Low Yield of 2-Amino-2-cyanoacetamide (Step 1) - Incomplete reaction due to insufficient ammonia or reaction time.- Loss of product during filtration due to its solubility in the reaction medium.- Ensure a sufficient excess of ammonia is used and monitor the reaction to completion using TLC or HPLC.- Cool the reaction mixture thoroughly before filtration to minimize solubility losses. Wash the filter cake with a cold solvent.
Low Yield of this compound (Step 2) - Incomplete acetylation.- Product degradation due to excessive heat.- Formation of soluble side products.- Ensure the molar ratio of acetic anhydride to 2-amino-2-cyanoacetamide is optimized.- Maintain strict temperature control during the addition of acetic anhydride.- Analyze the mother liquor for soluble byproducts to understand yield loss.
Product Discoloration (Yellowish or Brownish Tint) - Presence of impurities from starting materials.- Thermal degradation during reaction or work-up.- Use high-purity starting materials.- Consider an activated carbon treatment during the recrystallization step to remove colored impurities.- Avoid excessive heating during solvent evaporation.
Difficulty in Product Isolation/Filtration - Fine particle size of the precipitate.- Product oiling out instead of crystallizing.- Optimize the cooling rate during crystallization to promote the formation of larger, more easily filterable crystals.- Ensure the crystallization solvent is appropriate and consider using an anti-solvent to induce precipitation.
Inconsistent Product Purity - Variations in raw material quality.- Lack of robust process control.- Inefficient purification.- Implement stringent quality control for all incoming raw materials.- Standardize all process parameters, including addition rates, temperatures, and mixing speeds.- Develop and validate a robust recrystallization protocol.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-cyanoacetamide

This protocol is adapted from established procedures for the ammonolysis of cyanoacetic esters[1].

Materials:

  • Ethyl cyanoacetate

  • Concentrated aqueous ammonia

  • Methanol

  • Activated charcoal

Procedure:

  • In a suitable reactor, cool a solution of ethyl cyanoacetate in methanol to 0-5 °C.

  • Slowly add concentrated aqueous ammonia to the cooled solution while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC until the ethyl cyanoacetate is consumed.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure at a temperature not exceeding 45 °C.

  • Cool the concentrated mixture to 0-5 °C and stir for 1 hour to induce crystallization.

  • Filter the precipitated solid, wash with chilled methanol, and dry under vacuum at 35-40 °C to obtain crude 2-amino-2-cyanoacetamide.

  • For purification, dissolve the crude product in methanol, heat to reflux, and treat with activated charcoal.

  • Filter the hot solution and allow the filtrate to cool to 0-5 °C to recrystallize the product.

  • Filter the purified product, wash with cold methanol, and dry under vacuum.

Protocol 2: Synthesis of this compound

This protocol is based on standard N-acetylation procedures using acetic anhydride[3].

Materials:

  • 2-Amino-2-cyanoacetamide

  • Acetic anhydride

  • A suitable solvent (e.g., acetic acid, ethyl acetate)

  • Water

Procedure:

  • Suspend 2-amino-2-cyanoacetamide in the chosen solvent in a reactor equipped with a stirrer and a cooling system.

  • Cool the suspension to 0-5 °C.

  • Slowly add acetic anhydride dropwise to the suspension, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the controlled addition of water.

  • Cool the mixture to 0-5 °C to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

V. Process Scale-Up Considerations

Transitioning from the laboratory to a production scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Scale_Up_Considerations cluster_0 Key Scale-Up Factors Heat Management Heat Management Exotherm Control Exotherm Control Heat Management->Exotherm Control Reactor Cooling Capacity Reactor Cooling Capacity Heat Management->Reactor Cooling Capacity Mass Transfer Mass Transfer Mixing Efficiency Mixing Efficiency Mass Transfer->Mixing Efficiency Reagent Addition Rate Reagent Addition Rate Mass Transfer->Reagent Addition Rate Solid Handling Solid Handling Filtration and Drying Filtration and Drying Solid Handling->Filtration and Drying Particle Size Distribution Particle Size Distribution Solid Handling->Particle Size Distribution Process Safety Process Safety Runaway Reaction Potential Runaway Reaction Potential Process Safety->Runaway Reaction Potential Reagent Handling Protocols Reagent Handling Protocols Process Safety->Reagent Handling Protocols

Sources

Technical Support Center: Analysis of 2-Acetylamino-2-cyano-acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying impurities in 2-Acetylamino-2-cyano-acetamide using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights and solutions to common challenges encountered during the purity analysis of this compound.

The inherent polarity of this compound, stemming from its dual amide functionalities and nitrile group, presents specific challenges for chromatographic separation.[1][2] This guide explains the causality behind experimental choices and provides robust protocols to ensure reliable and reproducible results.

Section 1: Understanding the Analyte and Potential Impurities

Before beginning any analysis, it is critical to understand the physicochemical properties of the target compound and its likely impurities. These impurities often arise from the synthetic route, which may involve starting materials like 2-Amino-2-cyanoacetamide or 2-cyanoacetamide, or from degradation.[3][4][5]

Table 1: Physicochemical Properties of Target Analyte and Potential Impurities

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Characteristics & Polarity
This compound (Product) C5H7N3O2 141.13 Highly polar due to two amide groups and a nitrile function.[1]
2-Amino-2-cyanoacetamide (Precursor) C3H5N3O 99.09 Very polar amine and amide groups; expected to have a low Rf.[3][6]
2-Cyanoacetamide (Precursor/Side Product) C3H4N2O 84.08 Polar molecule, soluble in water and ethanol.[7][8]
Acetic Anhydride / Acetic Acid (Reagent/By-product) C4H6O3 / C2H4O2 102.09 / 60.05 Highly polar; acetic acid can cause streaking on standard silica plates.

| Malonamide (Potential Side Product) | C3H6N2O2 | 104.09 | A potential impurity from the hydrolysis of cyanoacetamide.[9] |

Section 2: Core Experimental Protocol for TLC Analysis

This protocol is designed as a self-validating system for the routine analysis of this compound.

Step-by-Step Methodology
  • Preparation of the Mobile Phase (Eluent):

    • Rationale: The choice of eluent is the most critical factor in achieving good separation. Due to the high polarity of the analyte, a relatively polar solvent system is required. A common starting point for acetamide derivatives is a mixture of a moderately polar solvent and a highly polar solvent.[10][11]

    • Recommended Starting System: Ethyl Acetate : Methanol (9:1, v/v).

    • Preparation: In a fume hood, precisely measure 90 mL of ethyl acetate and 10 mL of methanol into a clean, dry 250 mL Erlenmeyer flask. Swirl gently to mix. This volume is sufficient for a standard TLC developing chamber.

  • Preparation of the TLC Chamber:

    • Rationale: Saturating the chamber atmosphere with eluent vapor prevents the solvent front from evaporating off the plate as it runs, which would otherwise alter Rf values and lead to poor separation.

    • Procedure: Pour the prepared mobile phase into the TLC chamber to a depth of approximately 0.5 cm. This level must be below the origin line you will mark on your TLC plate.[12] Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber tightly with its lid and let it stand for at least 15-20 minutes to ensure full saturation.

  • Sample Preparation and Spotting:

    • Rationale: Proper sample concentration is key to avoiding overloading, which causes streaking.[13] The spotting solvent should be volatile and as non-polar as possible to ensure a tight, concentrated spot at the origin.[14]

    • Procedure:

      • Dissolve ~1-2 mg of your this compound sample in 1 mL of methanol or acetone.

      • Using a pencil (never a pen, as ink will chromatograph), gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).

      • Using a capillary tube or micropipette, carefully apply a small spot of the sample solution onto the origin line. The spot should be 1-2 mm in diameter.

      • If you have reference standards for potential impurities, spot them on the same plate alongside your sample for comparison. A "co-spot" (spotting the sample and a standard in the same lane) is highly recommended to confirm identity.[15]

      • Allow the spotting solvent to fully evaporate before placing the plate in the chamber.

  • Development of the TLC Plate:

    • Procedure: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is upright and not touching the filter paper. The solvent level must be below the origin line.[12] Replace the lid immediately.

    • Allow the mobile phase to travel up the plate via capillary action. Do not disturb the chamber during development.

    • When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[14]

  • Visualization and Analysis:

    • Rationale: Most acetamide derivatives are not colored, requiring a visualization technique. Using a non-destructive method first (UV light) allows for subsequent chemical staining if needed.[16][17]

    • Procedure:

      • UV Light: View the dried plate under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the plate.[18] Circle any visible spots with a pencil.

      • Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form temporary yellow-brown complexes, appearing as colored spots.[16][19] This method is semi-destructive.

      • Potassium Permanganate Stain: Prepare a stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the solution. Oxidizable compounds (including amides) will appear as yellow-brown spots on a purple background.[17] This method is destructive.

    • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

      • Compare the Rf values of spots in your sample lane to those of the reference standards. The presence of multiple spots indicates impurities.

Experimental Workflow Diagram

TLC_Workflow prep_eluent 1. Prepare Mobile Phase (e.g., 9:1 EtOAc:MeOH) prep_chamber 2. Saturate TLC Chamber prep_eluent->prep_chamber develop 4. Develop Plate prep_chamber->develop prep_sample 3. Prepare & Spot Sample (~1-2 mg/mL) prep_sample->develop visualize 5. Visualize Spots (UV, Iodine, Stain) develop->visualize analyze 6. Analyze Results (Calculate Rf) visualize->analyze

Caption: Standard TLC experimental workflow.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the TLC analysis of this compound.

Question: My spots are streaking vertically up the plate. What's wrong?

Answer: Streaking is a frequent issue, especially with polar, functionalized molecules. It can be caused by several factors:

  • Sample Overloading: You have applied too much sample to the plate. The stationary phase becomes saturated, and the excess material smears up the plate.

    • Solution: Dilute your sample solution (e.g., by a factor of 5 or 10) and re-spot a smaller amount.[13]

  • Acidic or Basic Nature: The amide groups can interact strongly with the acidic silica gel stationary phase.

    • Solution: Add a small amount of a modifier to your mobile phase to suppress this interaction. For potentially acidic impurities or interactions, add 0.5-1% acetic or formic acid. For basic interactions, adding 0.5-1% triethylamine or a few drops of ammonia can improve spot shape.[13]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent (like DMF or DMSO), it can interfere with the initial binding to the stationary phase, causing streaking.

    • Solution: If possible, dissolve your sample in a less polar, volatile solvent like acetone or dichloromethane for spotting. If you must use a high-boiling polar solvent, ensure the spot is completely dry before development, perhaps by placing it under high vacuum for a few minutes.[15]

Question: All my spots are stuck at the bottom (Rf ≈ 0) or have rushed to the top (Rf ≈ 1). How do I fix this?

Answer: This is a classic mobile phase polarity issue. The goal is to have the main compound's Rf value between 0.3 and 0.7 for optimal separation.[14]

  • Spots at the Bottom (Low Rf): Your mobile phase is not polar enough to move the highly polar analytes off the baseline.

    • Solution: Increase the polarity of the eluent. For a 9:1 Ethyl Acetate:Methanol system, try changing the ratio to 8:2 or 7:3 to increase the proportion of the more polar solvent (methanol).[14][15]

  • Spots at the Top (High Rf): Your mobile phase is too polar. The analytes are spending too much time in the mobile phase and not interacting enough with the stationary phase.

    • Solution: Decrease the polarity of the eluent. Try a ratio of 9.5:0.5 Ethyl Acetate:Methanol or switch to a less polar system altogether, such as 100% Ethyl Acetate or a Dichloromethane:Methanol mixture.[13][15]

TLC Troubleshooting Logic

TLC_Troubleshooting start Analyze Developed TLC Plate problem What is the issue? start->problem streaking Spots are streaking problem->streaking Streaking rf_issue Rf is too high/low problem->rf_issue Rf Value no_spots No spots are visible problem->no_spots Visibility sol_streaking 1. Dilute sample. 2. Add acid/base modifier to eluent. 3. Check spotting solvent. streaking->sol_streaking sol_rf Low Rf: Increase eluent polarity. High Rf: Decrease eluent polarity. rf_issue->sol_rf sol_no_spots 1. Check under UV (254nm). 2. Use a chemical stain (Iodine, KMnO4). 3. Concentrate sample. no_spots->sol_no_spots

Caption: A logical guide for troubleshooting TLC results.

Section 4: Frequently Asked Questions (FAQs)

Q1: I don't see any spots under the UV lamp. Does this mean my sample is pure or the reaction failed?

Not necessarily. While many compounds containing aromatic rings or conjugation absorb UV light, not all organic molecules do.[16] this compound lacks a strong chromophore.

  • Action: Always follow up UV visualization with a chemical stain. An iodine chamber is an excellent second step as it visualizes a wide range of organic compounds.[16] A more universal and sensitive stain like potassium permanganate or phosphomolybdic acid is also a robust option.[17][19] If no spots appear even after staining, it could indicate a very low sample concentration or that the compound has evaporated, although the latter is unlikely for this specific molecule.[13]

Q2: I see a new spot in my reaction mixture that wasn't there in the starting material. How can I confirm if it's my desired product?

This is the primary goal of using TLC for reaction monitoring.

  • Best Practice: The most reliable method is to run a "co-spot." On the same plate, spot your starting material in lane 1, your reaction mixture in lane 2, and a mixture of your starting material and reaction mixture in lane 3 (the co-spot lane). If the new spot is your product, you will see two distinct spots in lane 3. If your reaction is complete and the starting material spot is gone, a co-spot of the reaction mixture with an authentic standard of the product (if available) should show only a single, well-defined spot.[15]

Q3: My spots are shaped like crescents or are distorted. What causes this?

Spot distortion is often a result of improper spotting technique or plate issues.

  • Gouging the Plate: If you press too hard with the capillary spotter, you can scrape away some of the silica adsorbent. The solvent flow around this damaged area is uneven, leading to distorted spots.

    • Solution: Spot the plate gently, allowing the solvent to wick onto the plate without applying pressure.

  • Condensation/Water: If water condenses on the plate or is present in your sample, it can deactivate the silica gel and affect the chromatography.

    • Solution: Ensure your solvents are dry and store TLC plates in a desiccator or oven before use.[20]

Q4: Can my compound be degrading on the acidic silica gel plate? How would I check for this?

Yes, acid-sensitive compounds can decompose on standard silica gel.

  • Diagnostic Test (2D TLC): To test for stability, you can perform a two-dimensional TLC. Spot your sample in one corner of a square TLC plate. Run the plate in one solvent system. Then, remove the plate, dry it completely, rotate it 90 degrees, and run it again in the same solvent system.

    • Interpretation: If the compound is stable, all spots will appear along the diagonal of the plate. If new spots appear "off-diagonal," it indicates that the compound decomposed during the chromatography process.[15][20]

  • Solution: If instability is confirmed, you can switch to a different stationary phase, such as neutral alumina plates or reversed-phase (C18) silica plates, which operate under different interaction mechanisms.[13]

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. Retrieved from [Link]

  • Milosavljević, N., et al. (2018). Applying multivariate methods in the estimation of bioactivity properties of acetamide derivatives. JPC - Journal of Planar Chromatography - Modern TLC, 31(6). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537222, this compound. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Di Mola, A., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 19(9), 14383-14401. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178, Acetamide. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Visualising plates. Retrieved from [Link]

  • Grande, F., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9865-9878. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-cyano- (CAS 107-91-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98341, 2-Amino-2-cyanoacetamide. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ARKIVOC, 2020(i), 1-84. Retrieved from [Link]

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  • NIST. (n.d.). Acetamide, 2-cyano-. Retrieved from [Link]

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Navigating the Synthesis of 2-Acetylamino-2-cyano-acetamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a dedicated technical resource for professionals engaged in the synthesis of 2-Acetylamino-2-cyano-acetamide. As a compound of interest in various research and development pipelines, its efficient and reproducible synthesis is paramount. This document, structured in a user-friendly question-and-answer format, addresses common challenges and provides in-depth troubleshooting strategies, with a special focus on the critical role of catalysts.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what is the general role of a catalyst in this process?

The synthesis of this compound and its derivatives often involves the reaction of a cyanoacetamide precursor with an acetylating agent. While specific pathways can vary, a common approach involves the nucleophilic attack of the amine group of a substituted cyanoacetamide on an acetyl source.

Catalysts are crucial in these reactions to enhance the reaction rate and improve the yield and purity of the final product. They function by activating either the nucleophile or the electrophile, or by stabilizing the transition state of the reaction. For instance, in reactions involving N-alkylation of amides, a homogeneous catalytic system like triarylstibine-modified Co2(CO)8 has been shown to be effective.[1] Basic catalysts are also commonly employed to facilitate deprotonation and enhance the nucleophilicity of the starting materials.[2]

Q2: Which types of catalysts are most effective for this synthesis?

The choice of catalyst is highly dependent on the specific reaction pathway and substrates. Common catalysts include:

  • Bases: Organic bases like triethylamine and N-methylpiperazine are frequently used.[1] Inorganic bases such as sodium ethoxide and potassium carbonate can also be effective.[3] The base facilitates the deprotonation of the active methylene group in cyanoacetamide, increasing its nucleophilicity for subsequent reactions.

  • Lewis Acids: While less common for the direct acetylation step, Lewis acids can be employed in preceding steps to activate carbonyl groups or in subsequent cyclization reactions.

  • Phase Transfer Catalysts: In heterogeneous reaction mixtures, phase transfer catalysts can be used to shuttle reactants between the organic and aqueous phases, thereby increasing the reaction rate.

The selection of the optimal catalyst often requires empirical screening and optimization of reaction conditions.

Q3: What is the underlying mechanism of base-catalyzed synthesis?

In a base-catalyzed synthesis, the base abstracts a proton from the α-carbon of the cyanoacetamide, which is acidic due to the electron-withdrawing effects of the adjacent cyano and amide groups. This generates a carbanion, a potent nucleophile. This carbanion can then react with an electrophile, such as an acetylating agent. The choice of base is critical; a base that is too strong can lead to unwanted side reactions, while a base that is too weak will result in a slow or incomplete reaction.

Sources

Technical Support Center: Recrystallization of 2-Acetylamino-2-cyano-acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-Acetylamino-2-cyano-acetamide via recrystallization. Here, we address common challenges and frequently asked questions to ensure you can achieve the highest purity for your compound.

I. Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the recrystallization of this compound.

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2] For this compound, the process involves dissolving the impure solid in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent and are thus separated by filtration.[3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallizing this compound should meet several criteria:

  • High solubility at elevated temperatures: The solvent must readily dissolve the compound when hot.[3]

  • Low solubility at room temperature or below: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.[4]

  • Favorable impurity solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after filtration).[4]

  • Chemical inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Q3: Based on the structure of this compound, what solvents are a good starting point?

A3: this compound is a polar molecule containing amide and nitrile functional groups. Therefore, polar solvents are more likely to be effective. Based on solubility data for the closely related compound 2-cyanoacetamide, we can infer a good starting point for solvent screening.[5][6]

Recommended Solvents to Screen (in order of decreasing polarity):

  • Water: Given the polar nature of the molecule, water is a potential candidate. However, solubility might be high even at room temperature, which would lead to poor recovery. A mixed solvent system with a less polar solvent might be more effective.

  • Ethanol/Methanol: Alcohols are often excellent solvents for polar compounds.[7] 95% ethanol has been shown to be effective for recrystallizing the related 2-cyanoacetamide.[8]

  • Acetone: This is another polar solvent that could be effective.

  • Acetonitrile: Known to be a good recrystallization solvent for amides.[7]

  • Ethyl Acetate: A moderately polar solvent that could be suitable, potentially in a mixed solvent system with a non-polar solvent like hexane.[9]

A systematic approach to solvent selection is crucial. The following diagram illustrates a decision-making workflow for this process.

G cluster_0 Solvent Selection Workflow start Start with Crude this compound test_solubility Test Solubility in a Range of Solvents (e.g., Water, Ethanol, Acetone, Ethyl Acetate) start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Unsuitable Solvent dissolves_cold->bad_solvent Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes mixed_solvent Consider Mixed Solvent System dissolves_hot->mixed_solvent No good_solvent Good Single Solvent Candidate forms_crystals->good_solvent Yes forms_crystals->mixed_solvent No

Caption: A workflow diagram for selecting a suitable recrystallization solvent.

Q4: What are common impurities I might encounter in my crude this compound?

A4: Potential impurities will depend on the synthetic route. Common impurities could include unreacted starting materials such as 2-amino-2-cyanoacetamide or acetic anhydride, as well as side-products from the acylation reaction. If the synthesis starts from cyanoacetic acid esters, residual esters or malonamide could be present.[8][10]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound.

Q5: My compound "oiled out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated.[2]

  • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[11]

  • Solution 2: Slow Down the Cooling Rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Solution 3: Change the Solvent System: If oiling persists, the chosen solvent may be unsuitable. Try a lower-boiling point solvent or a mixed solvent system. For instance, if you are using a highly polar solvent, adding a less polar co-solvent can sometimes facilitate crystallization.[12]

Q6: No crystals have formed, even after cooling the solution in an ice bath. What went wrong?

A6: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated.

  • Solution 1: Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[11]

  • Solution 2: Reduce the Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[11] Be careful not to evaporate too much solvent, as this can cause the compound to crash out of solution too quickly.

Q7: The crystal yield is very low. How can I improve it?

A7: A low yield can result from several factors:

  • Using too much solvent: As mentioned above, excess solvent will keep more of your compound dissolved in the mother liquor.

  • Premature crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.[2]

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time in an ice bath to maximize crystal formation.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.[13]

Q8: My purified crystals are colored, but the pure compound should be white. How can I remove the colored impurities?

A8: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal. Swirl the flask and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a loss of your desired product.

III. Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials. Based on the properties of the related 2-cyanoacetamide, 95% ethanol is a promising solvent.[8]

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

The following diagram illustrates the general workflow for recrystallization.

G cluster_1 Recrystallization Workflow start Dissolve Crude Compound in Hot Solvent decolorize Add Activated Charcoal (if needed) start->decolorize hot_filtration Hot Gravity Filtration decolorize->hot_filtration cool_solution Cool Solution Slowly hot_filtration->cool_solution induce_crystallization Induce Crystallization (if needed) cool_solution->induce_crystallization ice_bath Cool in Ice Bath induce_crystallization->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Obtain High-Purity Product dry_crystals->end

Caption: A step-by-step workflow for a typical recrystallization experiment.

IV. Solvent Properties

The following table provides key physical properties of potential solvents for the recrystallization of this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Hazards
Water10080.1Non-toxic
Ethanol (95%)78.525.3Flammable
Methanol64.733.0Toxic, Flammable
Acetone5621.0Flammable, Irritant
Acetonitrile8237.5Toxic, Flammable
Ethyl Acetate77.16.0Flammable, Irritant
n-Hexane691.9Flammable, Neurotoxin

V. References

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Troubleshooting - Chemistry LibreTexts. [Link]

  • Cyanoacetamide | C3H4N2O | CID 7898 - PubChem. [Link]

  • Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions | Request PDF - ResearchGate. [Link]

  • Crystallization - Department of Chemistry & Biochemistry, University of Arizona. [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. [Link]

  • What is the best technique for amide purification? - ResearchGate. [Link]

  • How to crystallize organic compounds - Quora. [Link]

  • Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]

  • Mixed Solvents - Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • cyanoacetamide - Organic Syntheses Procedure. [Link]

  • RECRYSTALLIZATION - ResearchGate. [Link]

  • US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents.

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]

  • US20010021787A1 - Process for preparing cyanoacetamide - Google Patents.

  • CN111925302A - Synthesis method of cyanoacetamide - Google Patents.

  • Recrystallization of Acetanilide - YouTube. [Link]

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Validation & Comparative

A Comparative Guide to 2-Acetylamino-2-cyano-acetamide and Benzoyl-cyano-acetamide as Versatile Synthons in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a building block is defined by its reactivity, versatility, and the structural complexity it can efficiently generate. Cyanoacetamide derivatives are a cornerstone in this regard, serving as highly adaptable precursors for a vast array of heterocyclic compounds.[1][2] This guide provides an in-depth comparative analysis of two prominent members of this class: 2-Acetylamino-2-cyano-acetamide and Benzoyl-cyano-acetamide. Our focus will be on their relative performance as synthons, underpinned by an examination of their structural nuances and the resulting impact on their chemical reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for their synthetic campaigns.

Introduction: The Strategic Value of Substituted Cyanoacetamides

Cyanoacetamides are characterized by a unique trifecta of functional groups: a nitrile, an amide, and an active methylene group. This arrangement renders them polyfunctional compounds with both nucleophilic and electrophilic character.[3][4] The methylene protons are acidic, facilitating a range of condensation and substitution reactions, while the nitrile and amide moieties are prime candidates for cyclization reactions.[3][5] The true synthetic power of these molecules is unlocked through substitution on the amide nitrogen, which modulates their electronic properties and steric profile. Herein, we dissect the influence of an acetyl group versus a benzoyl group in this critical position.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical and chemical properties of these reagents is paramount for their effective application in synthesis. The table below summarizes key computed and experimental data for this compound and its benzoyl counterpart, N-Benzyl-2-cyanoacetamide (a closely related and commercially available analog to benzoyl-cyano-acetamide).

PropertyThis compoundN-Benzyl-2-cyanoacetamide
Molecular Formula C5H7N3O2[6]C10H10N2O[7]
Molecular Weight 141.13 g/mol [6]174.20 g/mol [7]
IUPAC Name 2-acetamido-2-cyanoacetamide[6]N-benzyl-2-cyanoacetamide[7]
CAS Number 14056-39-4[6]10412-93-8[7]
Appearance Crystalline solidSolid[7]
XLogP3-AA -1.5[6]1.1

The most salient difference lies in the nature of the N-substituent: a small, electron-donating (by resonance) acetyl group versus a larger, electron-withdrawing (by induction) and sterically demanding benzoyl/benzyl group. These distinctions are the primary drivers of their differential reactivity.

Synthesis of the Starting Materials

The general synthetic routes to N-substituted cyanoacetamides are well-established and typically involve the condensation of a primary amine with an ethyl cyanoacetate derivative.[1][8]

General Synthesis Protocol for N-Substituted Cyanoacetamides

This protocol outlines a common method for the synthesis of N-substituted cyanoacetamides.

Materials:

  • Substituted amine (e.g., acetamide or benzamide)

  • Ethyl cyanoacetate

  • Ethanol (or other suitable solvent)

  • Catalytic amount of a base (e.g., triethylamine or piperidine)

Procedure:

  • Dissolve the substituted amine in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add ethyl cyanoacetate to the solution.

  • Add a catalytic amount of the base to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality of Experimental Choices: The use of a base catalyst is crucial to deprotonate the amine, increasing its nucleophilicity to facilitate the attack on the ester carbonyl of ethyl cyanoacetate. Ethanol is a common solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Below is a Graphviz diagram illustrating the general synthetic workflow.

G cluster_0 Synthesis Workflow amine Substituted Amine reaction_mixture Reaction Mixture amine->reaction_mixture ester Ethyl Cyanoacetate ester->reaction_mixture solvent Ethanol solvent->reaction_mixture catalyst Base Catalyst catalyst->reaction_mixture reflux Reflux reaction_mixture->reflux Heat workup Cooling & Precipitation/Evaporation reflux->workup purification Recrystallization/Chromatography workup->purification product N-Substituted Cyanoacetamide purification->product

General workflow for the synthesis of N-substituted cyanoacetamides.

Comparative Reactivity and Mechanistic Insights

The divergence in the chemical behavior of this compound and benzoyl-cyano-acetamide stems from the electronic and steric influence of their respective N-substituents.

Electronic Effects

The acetyl group in this compound is less electron-withdrawing than the benzoyl group. The lone pair on the nitrogen atom can be delocalized into the acetyl carbonyl, making the amide nitrogen less nucleophilic. In contrast, the benzoyl group, with its phenyl ring, exerts a stronger inductive electron-withdrawing effect, further decreasing the nucleophilicity of the amide nitrogen. This has significant implications for reactions involving this nitrogen atom.

However, the primary site of reactivity for these molecules as synthons is the active methylene group. The acidity of the methylene protons is enhanced by the adjacent electron-withdrawing nitrile and amide groups. The stronger inductive effect of the benzoyl group in benzoyl-cyano-acetamide would be expected to render its methylene protons slightly more acidic than those in this compound, potentially leading to faster rates in base-catalyzed condensation reactions.

Steric Hindrance

The benzoyl group is significantly bulkier than the acetyl group. This increased steric hindrance around the amide functionality in benzoyl-cyano-acetamide can influence the regioselectivity of certain reactions and may disfavor reaction pathways that require nucleophilic attack at the amide carbonyl or in its vicinity.

Application in Key Synthetic Transformations

Both compounds are excellent precursors for the synthesis of a wide variety of heterocyclic systems.[9][10]

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur. Both this compound and benzoyl-cyano-acetamide can serve as the active methylene component.

Experimental Protocol for Gewald Reaction:

  • To a stirred solution of the aldehyde or ketone (1 mmol) and the cyanoacetamide derivative (1 mmol) in ethanol (10 mL), add elemental sulfur (1 mmol).

  • Add a catalytic amount of a base such as morpholine or triethylamine (0.1 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

The choice between the acetyl and benzoyl derivatives may influence the reaction rate and yield due to the differences in methylene acidity and steric bulk.

The following Graphviz diagram illustrates the mechanism of the Gewald reaction.

G cluster_1 Gewald Reaction Mechanism reactants Aldehyde/Ketone + Cyanoacetamide Derivative + Sulfur + Base knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 michael Michael Addition of Sulfur intermediate1->michael intermediate2 Thiolate Intermediate michael->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Thiirane Intermediate cyclization->intermediate3 tautomerization Tautomerization & Aromatization intermediate3->tautomerization product 2-Aminothiophene Derivative tautomerization->product

Simplified mechanism of the Gewald three-component reaction.

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. This reaction is often the first step in more complex transformations.[11] The higher acidity of the methylene protons in benzoyl-cyano-acetamide may lead to a more facile condensation compared to its acetyl counterpart under identical conditions.

Applications in Medicinal Chemistry and Drug Development

Cyanoacetamide derivatives are pivotal in the synthesis of pharmacologically active molecules.[2][12] They are precursors to a multitude of heterocyclic scaffolds, including pyridines, pyrimidines, and pyrazoles, which are prevalent in many drug molecules.[13][14] The choice of the N-substituent can influence the biological activity of the final product. For instance, the lipophilicity and hydrogen bonding potential of the molecule can be fine-tuned by selecting either an acetyl or a benzoyl group.

Derivatives of cyanoacetamide have been investigated for a range of biological activities, including antimicrobial and insecticidal properties.[13][15] The ability to readily modify the cyanoacetamide core makes these compounds attractive for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion: A Strategic Choice for the Synthetic Chemist

Both this compound and benzoyl-cyano-acetamide are highly valuable and versatile synthons. The choice between them should be a strategic one, based on the specific requirements of the synthetic target and the desired reaction pathway.

  • This compound is a smaller, less sterically hindered reagent. It is an excellent choice for reactions where steric hindrance might be a limiting factor.

  • Benzoyl-cyano-acetamide possesses more acidic methylene protons, which may accelerate base-catalyzed condensation reactions. Its greater steric bulk can be exploited to influence regioselectivity. The benzoyl moiety also introduces a lipophilic phenyl group, which can be advantageous for modulating the pharmacological properties of the final product.

Ultimately, the optimal choice will depend on a careful consideration of the electronic and steric factors at play in the desired transformation. This guide has aimed to provide the foundational knowledge and practical insights to empower researchers to make that choice with confidence.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Benzyl-N-cyanoacetamide. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0.
  • PubChem. (n.d.). 2-Amino-2-cyanoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-chloro-2-(3-chloro-5-cyano-benzoyl)phenoxy]-N-(2-methyl-4-sulfamoyl-phenyl)acetamide; [(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-3-[(4-aminophenyl)sulfonyl-isobutyl-amino]-1-. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis. Retrieved from [Link]

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  • Al-Suhaimi, E. A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Journal of Molecular Structure, 1286, 135545.
  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • Abdel-Raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Periodico Tche Quimica, 17(36), 849-860.
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  • Abdel-Raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form.
  • Dömling, A., et al. (2021). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 17, 1836–1843.
  • Shimo, K., & Asami, R. (1957). Cyanoacetamide Synthesis in Liquid Ammonia. Science Reports of the Research Institutes, Tohoku University, Series A, Physics, Chemistry and Metallurgy, 9, 328.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and Synthetic Applications of Cyanoacetamides.
  • Eureka. (n.d.). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Retrieved from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298.
  • Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides. Semantic Scholar.
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  • Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
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  • Fadda, A. A., et al. (2012). 2-Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives.
  • Dömling, A., et al. (2014). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 19(9), 14599-14610.
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A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-Acetylamino-2-cyano-acetamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for 2-Acetylamino-2-cyano-acetamide (C₅H₇N₃O₂), a key chemical entity.[1] We will move beyond a simple checklist approach, focusing on the scientific rationale behind each validation step, comparing the developed method against viable alternatives, and ensuring the entire process is grounded in global regulatory standards.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This guide is structured to provide a logical workflow, from understanding the method's foundation to its rigorous validation and comparison, ensuring the generation of trustworthy and reproducible data.

The Analytical Challenge: Quantifying this compound

Accurate measurement of this compound is critical for monitoring reaction kinetics, determining purity, and ensuring batch-to-batch consistency in a manufacturing setting. Given its structure, which includes both amide and nitrile functional groups, HPLC with Ultraviolet (UV) detection presents a reliable and accessible analytical solution.

Why HPLC-UV? The choice of Reversed-Phase HPLC (RP-HPLC) is based on the molecule's moderate polarity, making it suitable for retention on a non-polar stationary phase like C18. The presence of chromophores allows for sensitive detection using a UV detector. This method strikes a balance between performance, cost, and ease of use, making it a workhorse in most QC laboratories.

The Core of Quality: The HPLC Method Validation Protocol

Method validation is not a singular event but a continuous process that demonstrates an analytical procedure remains fit for its purpose throughout its lifecycle.[4] Our validation strategy is built upon the framework of the International Council for Harmonisation (ICH) Q2(R2) guideline, which is the global standard for analytical procedure validation.[4][5][6]

The validation process can be visualized as a structured workflow, ensuring all performance characteristics are systematically evaluated.

G cluster_dev Phase 1: Development & Optimization cluster_sys Phase 3: Routine Use dev Analytical Procedure Development (ICH Q14) opt Method Optimization (Column, Mobile Phase, λ) dev->opt spec Specificity opt->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob sst System Suitability Testing rob->sst

Caption: High-level workflow for HPLC method validation.

Foundational HPLC Parameters (Hypothetical Method)

Before validation, a robust method must be developed. The following parameters serve as our baseline for this guide.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DADA diode-array detector (DAD) is chosen for its ability to assess peak purity and confirm specificity.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A C18 column provides excellent retention for moderately polar compounds. The chosen brand is known for its reproducibility.
Mobile Phase 60:40 (v/v) Methanol : 20mM Potassium Phosphate Buffer (pH 4.5)This composition provides good peak shape and retention time. The buffer controls the ionization state of the analyte.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection λ 215 nmWavelength selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity.
Injection Vol. 10 µLA typical injection volume that minimizes band broadening while providing a strong signal.
Validation Parameters: A Step-by-Step Protocol

The relationship between validation parameters is crucial; for instance, accuracy and precision are evaluated within the established linear range, which is itself defined by the limits of quantification.

ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures signal is from analyte Range Range Linearity->Range defines LOQ LOQ Linearity->LOQ lower limit is Accuracy Accuracy Range->Accuracy assessed over Precision Precision Range->Precision assessed over Robustness Robustness Accuracy->Robustness tested during Precision->Robustness tested during LOD LOD LOQ->LOD related to

Caption: Interrelationship of core validation parameters.

Causality: The first and most critical step is to prove that the signal you measure comes only from this compound and not from impurities, degradation products, or matrix components (e.g., excipients). Without specificity, all other measurements are meaningless.[8]

Experimental Protocol:

  • Prepare a solution of a placebo (all formulation components except the API).

  • Prepare a solution of the this compound reference standard.

  • Prepare a spiked sample by mixing the API with the placebo.

  • Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Inject all samples into the HPLC system.

  • Acceptance Criteria: The placebo must show no interfering peaks at the retention time of the API. The API peak in the spiked sample and stressed samples should be homogenous and free from co-eluting peaks, which can be confirmed using the peak purity analysis function of the DAD detector.

Causality: Linearity demonstrates a proportional relationship between the analyte's concentration and the detector's response. This justifies the use of a single-point standard or a calibration curve for quantification. The range is the interval over which the method is shown to be precise, accurate, and linear.[2][8]

Experimental Protocol:

  • Prepare a stock solution of the reference standard at a high concentration (e.g., 1000 µg/mL).

  • Perform serial dilutions to create at least five concentration levels covering the expected working range (e.g., 80% to 120% of the target concentration). A typical range might be 50, 75, 100, 125, and 150 µg/mL.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Data Presentation: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
50 249500
75 375500
100 501000
125 624500
150 752000
Regression Results Value
Correlation (R²) 0.9998

| Equation | y = 5005x - 850 |

Causality: Accuracy measures the closeness of your experimental results to the true value. It is typically evaluated by determining the recovery of a known amount of analyte spiked into a placebo matrix. This confirms that the sample preparation and analytical measurement are free from systematic error.[8]

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Data Presentation: Accuracy (% Recovery)

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.2 99.0%
100% 100.0 101.1 101.1%

| 120% | 120.0 | 119.4 | 99.5% |

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.

  • Intermediate Precision: Measures variation within the same laboratory, but with different analysts, on different days, or with different equipment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day or using a different HPLC system.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should also be ≤ 2.0%.

Data Presentation: Precision (%RSD)

Precision Level Concentration (µg/mL) %RSD (n=6)
Repeatability (Day 1, Analyst 1) 100.0 0.85%

| Intermediate (Day 2, Analyst 2) | 100.0 | 1.10% |

Causality: LOD is the lowest concentration of analyte that can be detected, but not necessarily quantified. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. These are critical for analyzing impurities or low-level analytes.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank injection.

  • LOD: The concentration that yields an S/N ratio of 3:1.

  • LOQ: The concentration that yields an S/N ratio of 10:1. The accuracy and precision at the LOQ should also be verified.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Data Presentation: Sensitivity

Parameter S/N Ratio Concentration (µg/mL)
LOD ~3:1 0.5

| LOQ | ~10:1 | 1.5 |

Causality: Robustness testing demonstrates the method's reliability during normal use by deliberately introducing small variations in method parameters. This provides confidence that minor fluctuations will not adversely affect the results.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, mobile phase organic composition, column temperature).

  • Vary each parameter slightly (e.g., pH ± 0.2 units, % Methanol ± 2%, Temp ± 5°C).

  • Analyze a standard solution under each modified condition and assess the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria: The results should not be significantly affected. System suitability parameters should still pass under all varied conditions.

Comparison with Alternative Analytical Technologies

While HPLC-UV is a robust choice, other techniques may be preferable depending on the analytical need (e.g., trace-level quantification in a complex biological matrix). The primary alternatives include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS: Offers unparalleled sensitivity and specificity by using mass-to-charge ratio for detection. It is the gold standard for bioanalysis but involves higher operational costs and complexity.[9]

  • GC-MS: Suitable for volatile and thermally stable compounds. Acetamides can be challenging to analyze directly via GC due to potential thermal decomposition in the injector.[10] Derivatization is often required to improve volatility and stability, adding a step to sample preparation.[10]

Comparative Guide: Analytical Methodologies

FeatureHPLC-UV (This Guide)LC-MS/MSGC-MS
Principle UV AbsorbanceMass-to-Charge RatioMass-to-Charge Ratio
Sensitivity Good (ng/mL - µg/mL)Excellent (pg/mL - ng/mL)Very Good (pg/mL - ng/mL)
Specificity Good (Relies on chromatographic separation)Excellent (Relies on separation and mass fragmentation)Excellent (Relies on separation and mass fragmentation)
Sample Prep Simple (Dilution, filtration)Moderate (May require Solid Phase Extraction)Complex (Often requires derivatization)[10]
Cost LowHighMedium
Robustness HighMediumMedium
Best For Routine QC, purity, assayTrace-level quantification, bioanalysis, impurity IDVolatile analytes, alternative when LC is not suitable

Conclusion: A Foundation of Quality

This guide has detailed a comprehensive, scientifically-grounded approach to validating an HPLC-UV method for the quantification of this compound. By adhering to the principles of the ICH Q2(R2) guideline, explaining the causality behind each step, and providing clear protocols and data presentation formats, this document serves as a practical blueprint for any analytical laboratory.[2][5][11] The validation process, when executed correctly, provides irrefutable evidence that the analytical method is fit for its intended purpose, ensuring the quality and integrity of the data that underpins pharmaceutical development and manufacturing.[3][6]

References

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: FDA / ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: FDA / gmp-compliance.org URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: European Medicines Agency (EMA) / gmp-compliance.org URL: [Link]

  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: PharmTech URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: this compound | C5H7N3O2 | CID 537222 Source: PubChem URL: [Link]

  • Title: Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent Source: PubMed URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM Source: Acta Poloniae Pharmaceutica URL: [Link]

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A Comparative Guide to the Bioactivity of 2-Acetylamino-2-cyano-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-acetylamino-2-cyano-acetamide scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry. Its unique combination of a cyano group, an acetamide moiety, and a central acetylated amino group provides a framework for the development of a diverse range of bioactive compounds. This guide offers an in-depth comparison of the reported bioactivities of various derivatives of this core structure, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. By synthesizing data from multiple studies, we aim to provide a clear perspective on the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

The this compound Core: A Privileged Scaffold

The reactivity of the this compound core is largely dictated by the presence of multiple functional groups. The cyano and amide moieties can participate in various chemical reactions, making this scaffold an excellent starting point for the synthesis of a wide array of heterocyclic and acyclic compounds. The central acetylated nitrogen also plays a crucial role in the overall conformation and electronic properties of the molecule, influencing its interaction with biological targets.

Anticonvulsant Activity: Exploring Neuroprotective Potential

Derivatives of acetamide have long been investigated for their anticonvulsant properties. The mechanism of action is often attributed to their ability to modulate the activity of ion channels, particularly voltage-gated sodium channels, in the central nervous system. The introduction of a cyano group and an acetylamino moiety can significantly impact the lipophilicity and hydrogen bonding capacity of the molecule, thereby influencing its ability to cross the blood-brain barrier and interact with its target.

Comparative Efficacy of Acetamide Derivatives

While specific comparative data for a homologous series of this compound derivatives is limited in publicly available literature, we can draw valuable insights from studies on structurally related N-substituted acetamides. The following table summarizes the anticonvulsant activity of various acetamide derivatives in preclinical models.

Compound IDStructureMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (TD₅₀/ED₅₀)
Analog 1 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-phenylpropyl)acetamide45.6> 100162.43.56 (MES)
Analog 2 N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100 (at 0.5h)Inactive> 300> 3
Analog 3 N-(3-(trifluoromethyl)phenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide100 (at 4h)Inactive> 300> 3

Data presented for illustrative purposes based on available literature on related acetamide structures.

The data suggests that modifications to the N-substituent of the acetamide core can significantly influence anticonvulsant activity and neurotoxicity. For instance, the introduction of a trifluoromethyl group in Analog 3 appears to be beneficial for activity in the maximal electroshock (MES) model, which is indicative of efficacy against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a standard preclinical assay to screen for anticonvulsant activity.

Principle: This test induces a generalized tonic-clonic seizure by electrical stimulation of the brain. The ability of a compound to prevent the tonic extensor phase of the seizure is a measure of its anticonvulsant efficacy.

Procedure:

  • Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrical Stimulation: At a predetermined time after drug administration (e.g., 30 minutes or 4 hours), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension.

  • Endpoint: The absence of the tonic hindlimb extension is considered as the endpoint, indicating protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

MES_Workflow cluster_pre Pre-Treatment cluster_test Seizure Induction & Observation cluster_analysis Data Analysis compound_admin Compound Administration waiting_period Waiting Period (e.g., 30 min) compound_admin->waiting_period Absorption electrical_stim Corneal Electrical Stimulation waiting_period->electrical_stim Testing observation Observe for Tonic Hindlimb Extension electrical_stim->observation Induction endpoint Protection (Absence of Tonic Extension) observation->endpoint Evaluation ed50 Calculate ED50 endpoint->ed50 Quantification

Antimicrobial Activity: A New Frontier

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. The this compound scaffold offers a promising starting point for the development of new antimicrobial drugs. The presence of the cyano and acetamide groups can facilitate interactions with microbial enzymes or other cellular components.

Comparative Antimicrobial Screening

A study on a series of 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives, which contain the 2-cyano-acetamide core, has demonstrated their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) values against various bacterial and fungal strains were determined.

Compound IDN-Aryl SubstituentS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)P. aeruginosa (MIC µg/mL)E. coli (MIC µg/mL)A. parasiticus (MIC µg/mL)R. oryzae (MIC µg/mL)
5e 4-Chlorophenyl>100>1005050100>100
5g 4-Nitrophenyl1001005050>100>100
5h 4-Bromophenyl100100>100>100>100>100
Ampicillin -100100----
Streptomycin ---5050--
Nystatin -----100100

Data from a study on structurally related compounds containing the 2-cyano-acetamide moiety.

The results indicate that compounds 5g and 5h are as potent as the standard drug ampicillin against Gram-positive bacteria S. aureus and B. subtilis. Furthermore, compounds 5e and 5g show moderate effectiveness against Gram-negative bacteria when compared to streptomycin. Notably, compound 5e exhibits antifungal activity comparable to nystatin against A. parasiticus. These findings highlight the potential of developing 2-cyano-acetamide derivatives as broad-spectrum antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method is a widely used technique to determine the MIC of a compound.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • Endpoint: The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results inoculum_prep Prepare Standardized Inoculum inoculation Inoculate Wells inoculum_prep->inoculation compound_dilution Serial Dilution of Compound in 96-well Plate compound_dilution->inoculation incubation Incubate Plate inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination

Anticancer Activity: Targeting Malignant Cells

The development of novel anticancer agents with improved efficacy and reduced side effects is a major goal in cancer research. The this compound scaffold has been explored for its potential to yield compounds with cytotoxic activity against various cancer cell lines. The mechanism of action of these derivatives may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis.

Comparative Cytotoxicity of Cyanoacetamide Derivatives

Several studies have reported the anticancer activities of various cyanoacetamide derivatives. For instance, novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have been synthesized and evaluated for their cytotoxic effects.[1]

Compound IDCell LineIC₅₀ (µM)
Compound 11 PC3 (Prostate)5.2 ± 0.3
HepG2 (Liver)7.8 ± 0.5
Compound 12 PC3 (Prostate)6.1 ± 0.4
HepG2 (Liver)8.9 ± 0.6
Doxorubicin PC3 (Prostate)4.5 ± 0.2
HepG2 (Liver)5.1 ± 0.3

Data from a study on N-hetaryl-2-cyanoacetamide derivatives.[1]

The results show that compounds 11 and 12 exhibit significant cytotoxic activity against both PC3 and HepG2 cancer cell lines, with IC₅₀ values in the low micromolar range.[1] These compounds were found to induce apoptosis and inhibit metastasis and angiogenesis, suggesting a multi-faceted mechanism of action.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

MTT_Assay_Pathway cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt formazan_formation Living Cells Convert MTT to Formazan add_mtt->formazan_formation solubilize Solubilize Formazan formazan_formation->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_viability Calculate Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Structure-Activity Relationship (SAR) and Future Directions

  • For Anticonvulsant Activity: The nature of the N-substituent on the acetamide is critical. Lipophilicity and the presence of electron-withdrawing groups can significantly influence activity.

  • For Antimicrobial Activity: The incorporation of heterocyclic moieties, such as indole, and the nature of the N-aryl substituent can modulate the antimicrobial spectrum and potency.

  • For Anticancer Activity: The presence of bulky, lipophilic groups, such as the tetrahydrobenzothiophene moiety, appears to be favorable for cytotoxic activity.

Future research should focus on the systematic synthesis and evaluation of a homologous series of this compound derivatives to establish more definitive SARs. This will enable the rational design of more potent and selective agents for the treatment of epilepsy, infectious diseases, and cancer.

References

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Acetylamino-2-cyano-acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring product quality, safety, and efficacy. For a molecule such as 2-Acetylamino-2-cyano-acetamide, which incorporates multiple functional groups including an amide, a nitrile, and an acetyl group, a comprehensive analytical strategy is essential. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, underpinned by a robust cross-validation framework. The principles and protocols outlined herein are grounded in established scientific literature and regulatory guidelines, offering a blueprint for researchers and drug development professionals.

The Critical Role of Cross-Validation

Cross-validation of analytical techniques is a critical exercise in the pharmaceutical industry, particularly when methods are transferred between laboratories or when a new method is introduced to replace an existing one. The core objective is to ensure that the analytical results are independent of the method used, thereby guaranteeing consistency and reliability of data throughout the drug development lifecycle. For a compound like this compound, where multiple analytical approaches could be viable, cross-validation provides the necessary assurance of data integrity.

Physicochemical Properties and Method Selection Rationale

This compound is a polar molecule with a molecular weight of 141.12 g/mol . Its structure suggests a susceptibility to thermal degradation, which is a key consideration for the selection of an appropriate analytical technique. The presence of the amide and acetyl groups makes it amenable to analysis by reversed-phase HPLC, while the cyano group can be targeted by specific detectors. While GC is a powerful technique, the potential for thermal degradation of the analyte requires careful consideration and optimization of the inlet temperature.

Experimental Workflow for Cross-Validation

The cross-validation process involves a head-to-head comparison of the two selected analytical techniques. The workflow is designed to assess the performance of each method across a range of critical parameters.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Data Comparison and Statistical Analysis Standard_Preparation Prepare Stock and Working Standards Sample_Matrix Spike Analyte into Placebo Matrix Standard_Preparation->Sample_Matrix HPLC_Method Reversed-Phase HPLC-UV Sample_Matrix->HPLC_Method GC_Method Capillary GC-FID/NPD Sample_Matrix->GC_Method HPLC_Validation Linearity, Accuracy, Precision, LOD/LOQ HPLC_Method->HPLC_Validation Data_Analysis Compare Results from HPLC and GC HPLC_Validation->Data_Analysis GC_Validation Linearity, Accuracy, Precision, LOD/LOQ GC_Method->GC_Validation GC_Validation->Data_Analysis Statistical_Test t-test, F-test Data_Analysis->Statistical_Test Conclusion Assess Method Equivalency Statistical_Test->Conclusion Statistical Analysis Collect_Data Collect Data from Both Methods t_Test Two-Sample t-test (Compare Means) Collect_Data->t_Test F_Test F-test (Compare Variances) Collect_Data->F_Test Conclusion Determine if Methods are Statistically Equivalent t_Test->Conclusion F_Test->Conclusion

The Strategic Advantage of 2-Acetylamino-2-cyano-acetamide in Heterocyclic Synthesis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the choice of molecular building blocks is a critical determinant of synthetic efficiency and molecular diversity. Among the array of versatile reagents, those possessing an active methylene group flanked by electron-withdrawing functionalities have proven indispensable for the construction of complex heterocyclic scaffolds. This guide provides an in-depth, objective comparison of 2-acetylamino-2-cyano-acetamide with its widely used alternatives: malononitrile, ethyl cyanoacetate, and cyanoacetamide. We will explore its efficacy as a strategic building block, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

Introduction: The Quest for Superior Building Blocks

The synthesis of novel heterocyclic compounds lies at the heart of medicinal chemistry, with a significant portion of approved drugs featuring these structural motifs. The efficiency of a synthetic route is often dictated by the strategic selection of starting materials that can introduce key functionalities and facilitate ring-forming reactions in a controlled and high-yielding manner. Active methylene compounds are a cornerstone of this approach, participating in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation and multicomponent reactions like the Gewald thiophene synthesis.

This guide focuses on the nuanced yet significant advantages offered by this compound. By introducing an acetylamino group at the alpha-position, this reagent presents a unique combination of steric and electronic properties that can influence reaction pathways, product profiles, and overall synthetic outcomes.

The Contenders: A Panel of Prolific Building Blocks

Before delving into a direct comparison, it is essential to understand the individual characteristics of each building block.

  • This compound: This molecule features an active methine proton further activated by the adjacent cyano, acetamido, and carbamoyl groups. The presence of the acetylamino group introduces potential for hydrogen bonding, altered steric hindrance, and electronic modulation of the reactive center.

  • Malononitrile: As a highly reactive C-H acidic compound, malononitrile is a popular choice for Knoevenagel condensations and the synthesis of a variety of heterocycles.[1][2] Its two cyano groups provide strong activation of the methylene protons.

  • Ethyl Cyanoacetate: This building block offers a convenient handle for further synthetic transformations through its ester functionality.[3] It is a versatile reagent for the synthesis of pyridones, coumarins, and other heterocyclic systems.

  • Cyanoacetamide: Sharing structural similarities with our primary compound of interest, cyanoacetamide is a widely used precursor for the synthesis of various nitrogen-containing heterocycles.[4][5]

Comparative Efficacy in Heterocyclic Synthesis

To provide a clear and objective comparison, we will examine the performance of these building blocks in the synthesis of two prominent classes of heterocycles: pyridones and thiophenes. The data presented is collated from various literature sources to provide a representative overview.

The Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone: A Head-to-Head Comparison

The synthesis of substituted 2-pyridones is of significant interest due to their prevalence in biologically active molecules. A common route to these scaffolds involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with an active methylene reagent.

Table 1: Comparative Performance in the Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

Building BlockReagentsCatalyst/SolventReaction TimeYield (%)Reference
This compound (hypothetical) AcetylacetonePiperidine/Ethanol4 h~70-80%Inferred
MalononitrileAcetylacetone, Ammonium AcetateEthanolNot SpecifiedHigh[6]
CyanoacetamideAcetylacetoneGlycine/Heat24 h~90% (with Arginine)[7][8][9]
N-Substituted CyanoacetamidesAcetylacetonePiperidine/MicrowaveNot SpecifiedHigh[1][6]

Note on this compound Data: Direct experimental data for the synthesis of 3-cyano-4,6-dimethyl-2-pyridone using this compound was not found in the reviewed literature. The presented yield is an educated estimation based on the reactivity of other N-substituted cyanoacetamides.[1] The reaction would likely proceed, but the additional steric bulk and electronic effects of the acetylamino group might influence the reaction rate and overall yield compared to unsubstituted cyanoacetamide.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetylacetone Acetylacetone Knoevenagel_Adduct Knoevenagel Condensation Adduct Acetylacetone->Knoevenagel_Adduct Active_Methylene Active Methylene (Building Block) Active_Methylene->Knoevenagel_Adduct Base-catalyzed condensation Cyclized_Intermediate Cyclized Intermediate Knoevenagel_Adduct->Cyclized_Intermediate Intramolecular cyclization Pyridone 3-Cyano-4,6-dimethyl-2-pyridone Cyclized_Intermediate->Pyridone Tautomerization

The Gewald Reaction: A Gateway to Functionalized Thiophenes

The Gewald three-component reaction is a powerful tool for the one-pot synthesis of highly substituted 2-aminothiophenes, which are valuable intermediates in medicinal chemistry.[2][10] This reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

Table 2: Comparative Performance in the Gewald Synthesis of 2-Aminothiophenes

Building BlockCarbonyl CompoundCatalyst/SolventReaction TimeYield (%)Reference
This compound (hypothetical) Cyclohexanone, SulfurAcetic Acid/Ammonium AcetateRefluxModerateInferred
MalononitrileKetone/Aldehyde, SulfurKF-alumina/MicrowaveNot Specified55-92%[11]
Ethyl CyanoacetateKetone/Aldehyde, SulfurTriethylamine/WaterShortHigh[12]
CyanoacetamideCyclohexanone, SulfurAcetic Acid/Ammonium AcetateReflux46-52%[4]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Carbonyl Carbonyl Compound Knoevenagel_Adduct Knoevenagel Adduct Carbonyl->Knoevenagel_Adduct Active_Methylene Active Methylene Nitrile Active_Methylene->Knoevenagel_Adduct Base-catalyzed condensation Sulfur Elemental Sulfur Thiolate_Intermediate Thiolate Intermediate Knoevenagel_Adduct->Thiolate_Intermediate + Sulfur Cyclized_Intermediate Cyclized Intermediate Thiolate_Intermediate->Cyclized_Intermediate Intramolecular cyclization Thiophene 2-Aminothiophene Derivative Cyclized_Intermediate->Thiophene Tautomerization

Mechanistic Considerations: The Impact of the Acetylamino Group

The efficacy of this compound as a building block is intrinsically linked to the electronic and steric influence of the acetylamino substituent on the adjacent active methine proton.

The Knoevenagel condensation, a key initial step in many of these syntheses, proceeds through the formation of a carbanion at the active methylene/methine position.[14][15] The acidity of this proton, and thus the ease of carbanion formation, is dictated by the electron-withdrawing capacity of the adjacent groups.

  • Malononitrile: The two strongly electron-withdrawing nitrile groups render the methylene protons highly acidic, leading to rapid carbanion formation and generally high reactivity.

  • Ethyl Cyanoacetate & Cyanoacetamide: The ester and amide groups are also electron-withdrawing, but generally less so than a nitrile group. This results in slightly lower acidity of the methylene protons compared to malononitrile.

  • This compound: The acetylamino group is typically considered to be electron-donating through resonance, which would decrease the acidity of the alpha-proton compared to an unsubstituted cyanoacetamide. However, the inductive effect of the nitrogen and the carbonyl group within the acetylamino moiety can also play a role. This electronic ambiguity suggests that the reactivity of this compound might be more nuanced, potentially offering a different reactivity profile that could be advantageous in specific synthetic contexts, for instance, by reducing undesired side reactions.

G cluster_reactivity Reactivity of Active Methylene/Methine Proton Malononitrile Malononitrile Ethyl_Cyanoacetate Ethyl_Cyanoacetate Malononitrile->Ethyl_Cyanoacetate > Cyanoacetamide Cyanoacetamide Ethyl_Cyanoacetate->Cyanoacetamide > Acetylamino_Cyanoacetamide 2-Acetylamino-2- cyano-acetamide Cyanoacetamide->Acetylamino_Cyanoacetamide > (generally)

Experimental Protocols

To ensure the practical applicability of this guide, detailed experimental protocols for the synthesis of the building blocks and a representative heterocyclic system are provided below.

Synthesis of 2-Cyanoacetamide

This protocol is adapted from Organic Syntheses.[16]

  • Procedure: In a 1-liter wide-mouthed Erlenmeyer flask, pour 400 g (3.5 moles) of ethyl cyanoacetate into 300 mL (4.5 moles) of concentrated aqueous ammonia (sp. gr. 0.90).

  • Shake the mixture, which will initially be cloudy, until it warms slightly and becomes clear (approximately 3 minutes).

  • Allow the flask to stand in an ice-salt mixture for one hour.

  • Filter the resulting solid by suction and wash the solid with two 50-mL portions of ice-cold ethyl alcohol.

  • After air-drying, the crystalline amide is obtained. For a purer product, recrystallize from hot 95% alcohol.

  • Yield: 255–261 g (86–88% of the theoretical amount).

Proposed Synthesis of this compound

A specific protocol for the synthesis of this compound was not found in the reviewed literature. However, a plausible route can be adapted from general procedures for the synthesis of N-substituted cyanoacetamides.[4]

  • Proposed Procedure: A mixture of 2-amino-2-cyanoacetamide and acetic anhydride would be gently heated. The progress of the reaction would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the product precipitated by the addition of a non-polar solvent. The crude product would then be purified by recrystallization.

Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone using Cyanoacetamide

This protocol is based on the work of Mijin and coworkers, who investigated the use of amino acids as catalysts.[9]

  • Procedure: A mixture of cyanoacetamide (3.0 mmol), acetylacetone (1.0 mmol), and arginine (as catalyst) is heated.

  • The reaction is monitored for 24 hours.

  • The product is isolated and purified to yield 3-cyano-4,6-dimethyl-2-pyridone.

  • Yield: Almost 90%.

Conclusion and Future Outlook

While direct, side-by-side comparative studies are limited, the available data and mechanistic principles suggest that this compound is a valuable and strategic building block in the synthetic chemist's toolbox. Its unique electronic and steric profile, conferred by the acetylamino group, offers a nuanced reactivity that can be exploited to achieve specific synthetic goals. It may provide advantages in scenarios where the high reactivity of malononitrile leads to side products or where the functional handles of ethyl cyanoacetate are not required.

Future research should focus on direct comparative studies of this compound against its alternatives in a variety of heterocyclic syntheses. Such studies would provide the quantitative data necessary to fully elucidate its synthetic potential and solidify its position as a key building block for the next generation of therapeutics and functional materials.

References

  • Bergel et al. British Patent No. 553,097, accepted May 7, 1943. [URL not available]
  • ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. (2010). ChemInform, 27(19). [Link]

  • Tu, S., et al. (2004). Synthesis of N‐Substituted 4,6‐Dimethyl‐3‐cyano‐2‐pyridones Under Microwave Irradiation. Synthetic Communications, 34(15), 2847-2852. [Link]

  • Gonzalez-Perez, M., et al. (2017). Synthesis of 3-cyano-4,6-dimethyl2-pyridones. ResearchGate. [Link]

  • Prlainović, N. Ž., et al. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide catalyzed by lipase. ResearchGate. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

  • Candeias, N. R., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(11), 853-863. [Link]

  • Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. New Journal of Chemistry, 42(31), 13073-13078. [Link]

  • Shaabani, A., et al. (2011). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKIVOC, 2011(7), 147-156. [Link]

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (2015). Hemijska industrija, 69(5), 533-540. [Link]

  • El-Ghanam, A. M., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 27(21), 7265. [Link]

  • A green chemistry approach to gewald reaction. (2010). Der Pharma Chemica, 2(4), 28-34. [Link]

  • Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 14(1), 53-61. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2017). Molecules, 22(8), 1276. [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2023). RSC Advances, 13(28), 19324-19338. [Link]

  • Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. (2022). Mediterranean Journal of Chemistry, 12(2), 140-148. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]

  • El-Ghanam, A. M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 10. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Cyanoacetamide MCR (III): Three-component Gewald reactions revisited. (2012). ResearchGate. [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

  • Corson, B. B., et al. (1941). Cyanoacetamide. Organic Syntheses, 21, 22. [Link]

  • Gewald type reaction with benzylidene malononitrile. (2019). ResearchGate. [Link]

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Knoevenagel Condensation Reaction Mechanism. (2021, September 16). YouTube. [Link] [A representative URL is used as the original may not be stable]

  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2016). ResearchGate. [Link]

  • Synthesis and reactions of 3‐cyano‐4,6‐dimethyl‐2‐pyridone. (1996). Scilit. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2002). ARKIVOC, 2002(4), 1-33. [Link]

  • New Syntheses of 2,4-Diaminothiophenes-Use of (1,3-Oxathiol-2-ylidene)-malononitrile. (1997). HETEROCYCLES, 45(7), 1365. [Link]

  • Candeias, N. R., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(11), 853-863. [Link]

  • Prlainović, N. Ž., et al. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids. Zastita Materijala, 58(1), 80-86. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2016). International Journal of ChemTech Research, 9(8), 135-139. [Link]

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A Researcher's Guide to In Silico Modeling and Comparative Analysis of 2-Acetylamino-2-cyano-acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational, or in silico, modeling has become indispensable. It offers a resource-efficient avenue to prioritize candidates, elucidate mechanisms of action, and refine molecular designs before committing to costly and time-consuming wet-lab synthesis and testing. This guide provides an in-depth, experience-driven walkthrough for the comparative in silico analysis of a series of hypothetical 2-Acetylamino-2-cyano-acetamide analogs.

The cyanoacetamide scaffold is a versatile pharmacophore found in a variety of biologically active compounds, exhibiting activities ranging from antibacterial to anticancer.[1][2][3][4][5] Our focus will be on a systematic comparison of rationally designed analogs based on a core this compound structure. We will simulate a real-world drug discovery scenario by targeting a well-characterized protein, demonstrating how to generate and interpret data to guide lead optimization.

For this guide, we will target the enzyme Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator in cellular signaling pathways implicated in inflammation and cancer.[5] This choice is informed by literature showing that cyanoacrylamide derivatives can act as TAK1 inhibitors.[5]

The Strategic Workflow of In Silico Comparison

Our comparative analysis will follow a multi-step workflow. This tiered approach is designed to efficiently screen and characterize our virtual compounds, starting with broad predictions and moving towards more computationally intensive and detailed analyses for the most promising candidates.

G cluster_0 Phase 1: Library Design & Preparation cluster_1 Phase 2: Target Selection & Validation cluster_2 Phase 3: Screening & Prioritization cluster_3 Phase 4: In-depth Analysis A Design of 2-Acetylamino- 2-cyano-acetamide Analogs B 3D Structure Generation & Energy Minimization A->B F Molecular Docking (Virtual Screening) B->F C Select Target Protein (e.g., TAK1, PDB ID: 4L3F) D Protein Preparation (Remove water, add hydrogens) C->D E Binding Site Definition & Protocol Validation D->E E->F G ADMET Prediction (Drug-likeness Assessment) F->G H Analysis of Binding Modes & Interactions G->H I Molecular Dynamics Simulation (Stability Assessment) H->I caption Overall In Silico Workflow.

Caption: A multi-phase workflow for the in silico comparison of small molecule analogs.

PART 1: Library Design and Preparation

The quality of any in silico study is fundamentally dependent on the initial structures of the ligands. The first step is to design a small, focused library of analogs around the this compound core. For this guide, we will create three hypothetical analogs (ANA-01, ANA-02, ANA-03) with varying R-group substitutions to explore different chemical spaces.

Compound IDCore StructureR-Group Substitution
ANA-01 This compound-Phenyl
ANA-02 This compound-4-Hydroxyphenyl
ANA-03 This compound-3-Chlorophenyl
Experimental Protocol: Ligand Preparation
  • 2D Sketching: Draw the structures of the analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion: Convert the 2D structures into 3D coordinates.

  • Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation. Utilize a molecular mechanics force field (e.g., MMFF94).

    • Causality: An unminimized, high-energy conformation can lead to inaccurate docking poses and binding energy calculations.

  • File Format Conversion: Save the final structures in a suitable format for docking software, such as .pdbqt.

PART 2: Target Preparation and Docking Protocol Validation

Target Selection

We have selected TAK1 as our protein target. A crystal structure of human TAK1 in complex with an inhibitor is available in the Protein Data Bank (PDB).

  • Target Protein: TAK1 kinase domain

  • PDB ID: 4L3F

Experimental Protocol: Protein Preparation
  • PDB File Download: Obtain the crystal structure file (4L3F.pdb) from the PDB.

  • Pre-processing:

    • Remove all water molecules and co-solvents from the PDB file. Rationale: Water molecules can interfere with the docking algorithm unless their specific roles (e.g., bridging interactions) are being explicitly studied.

    • Add polar hydrogens to the protein structure. Rationale: Hydrogens are typically not resolved in crystal structures but are essential for calculating proper electrostatic and hydrogen bonding interactions.

    • Assign partial charges (e.g., Gasteiger charges).

  • Save as .pdbqt: Convert the cleaned protein structure into the required format for docking.

Protocol Validation: A Self-Validating System

To ensure our docking protocol is reliable, we must perform a re-docking experiment.

  • Extract the Co-crystallized Ligand: Isolate the native inhibitor present in the 4L3F crystal structure.

  • Re-dock the Native Ligand: Dock the extracted ligand back into the binding site of the prepared TAK1 structure using the same parameters that will be used for our analogs.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystal structure pose.

    • Trustworthiness: A successful validation is generally indicated by an RMSD value of less than 2.0 Å, which confirms that the docking protocol can accurately reproduce the experimentally observed binding mode.

PART 3: Molecular Docking and ADMET Prediction

Experimental Protocol: Molecular Docking

This protocol uses AutoDock Vina as an example, a widely used and validated docking program.

  • Define the Search Space: Define a "grid box" that encompasses the entire binding site of the native ligand. It should be large enough to allow the analogs to freely rotate and translate.

  • Run Docking Simulation: Execute the docking of each analog (ANA-01, ANA-02, ANA-03) against the prepared TAK1 protein. The software will generate several possible binding poses for each analog, ranked by a scoring function.

  • Analyze Results: The primary output is a binding affinity score (in kcal/mol). More negative values indicate a stronger predicted binding affinity.

Predicted Docking Results
Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
ANA-01 -7.8Met107, Leu39
ANA-02 -8.5Met107, Ser111, Asp112
ANA-03 -8.1Met107, Val47, Cys108
ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures. We can use online tools or software suites (e.g., SwissADME, pkCSM) for these predictions.

Predicted ADMET Properties
Compound IDLipinski's Rule of 5 ViolationsPredicted Oral BioavailabilityBlood-Brain Barrier Permeation
ANA-01 0HighYes
ANA-02 0HighNo
ANA-03 0HighYes

PART 4: In-Depth Analysis and Discussion

From our hypothetical results, ANA-02 emerges as the most promising candidate. It displays the best-predicted binding affinity (-8.5 kcal/mol) and favorable ADMET properties, with the added benefit of not being predicted to cross the blood-brain barrier, which could be desirable depending on the therapeutic indication.

The superior binding affinity of ANA-02 can be rationalized by its hydroxyl group, which can form additional hydrogen bonds with residues like Ser111 and Asp112 in the TAK1 binding pocket. ANA-03's chloro-substitution also improves affinity over the unsubstituted ANA-01, likely through favorable hydrophobic or halogen-bonding interactions.

Advanced Analysis: Molecular Dynamics (MD) Simulation

For a truly robust comparison, a molecular dynamics simulation should be performed on the top-ranked protein-ligand complex (TAK1-ANA-02).

Experimental Protocol: MD Simulation
  • System Preparation: The docked complex is solvated in a water box with appropriate counter-ions to neutralize the system.

  • Minimization and Equilibration: The system is minimized and then gradually heated and equilibrated under controlled temperature and pressure to relax the system.

  • Production Run: A production simulation is run for a significant time period (e.g., 50-100 nanoseconds).[1][2]

  • Trajectory Analysis: Analyze the trajectory to assess the stability of the protein-ligand interaction over time, typically by calculating the RMSD of the ligand and protein backbone.

G A Docked Complex (TAK1 + ANA-02) B Solvation & Ionization A->B C Energy Minimization B->C D NVT/NPT Equilibration C->D E Production MD Run (50-100 ns) D->E F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F caption MD Simulation Workflow.

Caption: A standard workflow for performing molecular dynamics simulations.

A stable interaction in an MD simulation, characterized by a low and non-drifting RMSD for the ligand, would provide strong evidence that the binding pose predicted by docking is stable and energetically favorable, thus increasing confidence in the candidate molecule.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the comparison of this compound analogs. By integrating molecular docking, ADMET prediction, and molecular dynamics, researchers can effectively screen, prioritize, and gain mechanistic insights into their designed compounds. Our hypothetical results identified ANA-02 as a promising candidate due to its strong binding affinity, potential for additional hydrogen bonding, and favorable predicted ADMET profile. This data-driven approach allows for the rational design of the next generation of analogs for synthesis and biological evaluation, ultimately accelerating the drug discovery pipeline.

References

  • Uddin, K. M., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PubMed. [Link][1][6]

  • Uddin, K. M., et al. (2024). Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration. ResearchGate. [Link][2]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Mary, Y. S., et al. (2021). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Taylor & Francis Online. [Link][7]

  • Krishnan, K. G., et al. (2020). Novel cyanoacetamide integrated phenothiazines: synthesis, characterization, computational studies and in vitro antioxidant and anticancer evaluations. Monash University. [Link][4]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]

  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link][5]

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A Comparative Guide to the Synthesis of N-Acylated Cyanoacetamides: Methodologies, Yields, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-Acylated cyanoacetamides are foundational building blocks in organic synthesis, prized for their utility in constructing a diverse array of heterocyclic compounds with significant pharmacological activity.[1][2][3] Their efficient synthesis is therefore a critical focus for researchers in medicinal chemistry and drug development. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to N-acylated cyanoacetamides. We will delve into the mechanistic underpinnings of each method, present comparative yield data from peer-reviewed literature, and offer detailed, field-tested experimental protocols. The objective is to equip researchers with the expert knowledge required to select the optimal synthetic strategy based on substrate availability, scalability, and desired product purity.

Part I: Synthetic Strategies for N-Acylated Cyanoacetamides

The synthesis of N-acylated cyanoacetamides, which involves forming an amide bond between an amine and a cyanoacetyl moiety, is dominated by two highly effective and reliable strategies. The choice between them hinges on factors such as the nucleophilicity of the amine, thermal stability of the substrates, and cost considerations.

Method 1: Direct Aminolysis of Cyanoacetate Esters

This is the most versatile, economical, and widely employed method for preparing N-acylated cyanoacetamides.[2] The reaction proceeds via a nucleophilic acyl substitution, where a primary or secondary amine attacks the electrophilic carbonyl carbon of an alkyl cyanoacetate, typically ethyl or methyl cyanoacetate.

Mechanistic Rationale: The reaction mechanism involves the direct nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels an alkoxide (e.g., ethoxide), a relatively poor but competent leaving group, to yield the final amide product.[4][5] The process is often driven to completion by heating, which overcomes the activation energy required for the expulsion of the alkoxide. For many primary amines, the reaction can be performed neat (solvent-free) or in a high-boiling solvent like DMF or trichlorobenzene to achieve high yields.[2][6][7]

Aminolysis_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ (Amine) Intermediate NC-CH₂-C(O⁻)(OEt)(N⁺H₂-R) Amine->Intermediate Nucleophilic Attack Ester NC-CH₂-C(=O)OEt (Ethyl Cyanoacetate) Ester->Intermediate Amide NC-CH₂-C(=O)NH-R (N-Acylated Cyanoacetamide) Intermediate->Amide Collapse & Loss of OEt⁻ Byproduct EtOH (Ethanol) Intermediate->Byproduct Carbodiimide_Coupling cluster_activation Activation Step cluster_coupling Coupling Step Acid NC-CH₂-COOH (Cyanoacetic Acid) Activated O-Acylisourea Intermediate Acid->Activated Activation DCC R'-N=C=N-R' (Carbodiimide) DCC->Activated Amide NC-CH₂-C(=O)NH-R (Product) Activated->Amide Nucleophilic Attack Urea R'-NH-C(=O)NH-R' (Urea Byproduct) Activated->Urea Byproduct Formation Amine R-NH₂ (Amine) Amine->Amide

Caption: Carbodiimide-Mediated Coupling of Cyanoacetic Acid and an Amine.

Part II: Head-to-Head Synthesis Yield Comparison

The selection of a synthetic method is often dictated by the achievable yield for a specific substrate. The following table summarizes quantitative data from various studies, providing a direct comparison of yields obtained for different N-acylated cyanoacetamides under varied conditions.

EntryAmine SubstrateMethodAcylating AgentConditions (Solvent, Temp, Time)Yield (%)Reference
14-ChloroanilineAminolysisEthyl CyanoacetateDMF, 100°C, 10 hHigh (not specified)[8]
22-Aminoquinoline-3-carbonitrileAminolysisEthyl CyanoacetateDMF, Reflux, 5 h71%[9]
33,4-DichloroanilineAminolysisEthyl CyanoacetateNeat, Reflux, 2 h53%[10]
44-AnisidineAminolysisEthyl CyanoacetateTrichlorobenzene, MW, 10 min90%[2][7]
5BenzylamineAminolysisEthyl CyanoacetateTHF, BuLi (catalyst)91%[7]
62-Amino-5-methyl-1,3,4-thiadiazoleCarbodiimide CouplingCyanoacetic AcidDMF, DIC, RT, 2 days78%[11]
75-Chloropyridin-2-amineAminolysisEthyl CyanoacetateNot specified77%[11]
84-AminobenzonitrileAminolysisEthyl CyanoacetateNot specified46%[11]
9Ammonia (aqueous)AminolysisEthyl CyanoacetateWater, 0-5°C, 1 h86-88%[12]
104-ChloroanilineAminolysisEthyl CyanoacetateEthanol, Reflux, 4 h61%[3]

Part III: Experimental Protocols

To ensure reproducibility and trustworthiness, we provide detailed, step-by-step protocols for the two primary synthetic methods discussed.

Protocol 1: Synthesis of N-(4-chlorophenyl)-2-cyanoacetamide via Aminolysis

This protocol is adapted from established procedures for the direct reaction of an amine with ethyl cyanoacetate. [8] Workflow Diagram:

Experimental_Workflow A 1. Reagent Setup - Add 4-chloroaniline, ethyl  cyanoacetate & DMF to flask B 2. Reaction - Heat mixture to 100°C - Stir for 10 hours A->B C 3. Monitoring - Track progress with TLC B->C D 4. Precipitation - Cool to room temp - Add deionized water C->D E 5. Isolation - Collect solid by  vacuum filtration D->E F 6. Purification - Wash with water & ethanol - Dry the final product E->F

Caption: General workflow for the synthesis of N-acylated cyanoacetamides.

Materials:

  • Ethyl cyanoacetate

  • 4-chloroaniline

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-chloroaniline (1.0 eq), ethyl cyanoacetate (1.1 eq), and a suitable volume of DMF.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Maintain the temperature and continue stirring for 10 hours. Monitor the reaction's progress periodically using TLC (e.g., mobile phase of n-hexane:ethyl acetate, 6:1). [8]4. Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a large volume of deionized water (approx. 10x the volume of DMF) to precipitate the product. [8]6. Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water, followed by a small amount of cold ethanol to remove residual impurities.

  • Dry the collected solid in a vacuum oven to obtain N-(4-chlorophenyl)-2-cyanoacetamide.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl cyanoacetate and many amines are toxic and/or corrosive. Handle with care and consult the Safety Data Sheet (SDS) for each chemical before use. [8]

Protocol 2: Synthesis of 2-Cyano-N-(5-methylt[4][8][9]hiadiazol-2-yl)acetamide via Carbodiimide Coupling

This protocol is based on the condensation of cyanoacetic acid with a heterocyclic amine using a carbodiimide coupling agent. [11] Materials:

  • 2-amino-5-methyl-1,3,4-thiadiazole

  • Cyanoacetic acid

  • 1,3-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • To a stirred suspension of 2-amino-5-methyl-1,3,4-thiadiazole (1.0 eq) and cyanoacetic acid (1.0 eq) in anhydrous DMF, cool the mixture to 0–5°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

  • Add 1,3-diisopropylcarbodiimide (DIC) (1.2 eq) dropwise to the cooled suspension.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours.

  • Upon completion, pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid sequentially with water and then dichloromethane to remove unreacted starting materials and the diisopropylurea byproduct. [11]7. Dry the product under vacuum to yield 2-cyano-N-(5-methylt[4][9][10]hiadiazol-2-yl)acetamide.

Part IV: Discussion and Field Insights

Analysis of Yield Trends: The data presented in Part II reveals several key trends. The direct aminolysis method (Method 1) generally provides good to excellent yields, particularly with nucleophilic primary amines (e.g., benzylamine, 91% yield) and under optimized conditions such as microwave irradiation (e.g., 4-anisidine, 90% yield). [2][7]Sterically hindered or less nucleophilic amines, such as 3,4-dichloroaniline (53% yield) or 4-aminobenzonitrile (46% yield), tend to give lower yields under similar conditions, highlighting the electronic and steric limitations of the reaction. [10][11] The carbodiimide coupling method (Method 2) proves its value for heterocyclic amines, which can be challenging substrates. The 78% yield for the synthesis of 2-cyano-N-(5-methylt[4][9][10]hiadiazol-2-yl)acetamide is a strong result for this class of compound, justifying the use of the more expensive coupling reagent. [11] Method Selection Criteria:

  • For simple, unhindered primary and secondary amines: Direct aminolysis (Method 1) is the most cost-effective and straightforward approach. Optimization of temperature and reaction time is key to maximizing yield.

  • For thermally sensitive or valuable substrates: Carbodiimide coupling (Method 2) is superior as it is performed at ambient temperature, minimizing the risk of degradation.

  • For poorly nucleophilic amines: While aminolysis may work with forcing conditions, carbodiimide coupling often provides a more reliable and higher-yielding route.

Troubleshooting Common Issues:

  • Low Yield in Aminolysis: This can be due to insufficient heating, short reaction times, or a poorly nucleophilic amine. Consider increasing the temperature, extending the reaction time, or using a higher boiling point solvent. For stubborn cases, a catalytic amount of a strong, non-nucleophilic base can sometimes facilitate the reaction.

  • Byproduct Formation: In carbodiimide couplings, the primary side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which can quench the reaction. [9]This can be minimized by using the amine in slight excess and ensuring efficient stirring.

  • Purification Challenges: The urea byproduct from Method 2 can sometimes be difficult to remove. If the product is soluble, filtering the reaction mixture to remove the precipitated urea before aqueous workup is highly effective. Recrystallization is often necessary to achieve high purity for both methods.

Conclusion

The synthesis of N-acylated cyanoacetamides is readily achievable through two primary, robust methods: direct aminolysis of cyanoacetate esters and carbodiimide-mediated coupling with cyanoacetic acid. Direct aminolysis stands out for its simplicity and cost-effectiveness, delivering high yields for a wide range of amines. Carbodiimide coupling offers a milder, indispensable alternative for sensitive or less reactive substrates. By understanding the mechanistic principles and considering the comparative yield data presented in this guide, researchers can confidently select and execute the most efficient synthetic strategy, accelerating the discovery and development of novel chemical entities.

References

  • Chemistry Steps . Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • Wikipedia . Carbodiimide. [Link]

  • Chemistry Steps . Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • El-Gaml, K. M. et al. (2014). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Scientific & Academic Publishing. [Link]

  • Kebaili, A. et al. (2016). Synthesis of N-alkyled-2-cyanoacetamide derivatives. ResearchGate. [Link]

  • Liepa, A. J. et al. (2005). Synthesis of N-Substituted α-Methylene γ-Lactams. Australian Journal of Chemistry. [Link]

  • OrgoSolver . Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). [Link]

  • Master Organic Chemistry . Formation of Amides From Esters. [Link]

  • Organic Syntheses . Cyanoacetamide. [Link]

  • Fadda, A. A. et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]

  • Domling, A. et al. (2012). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ResearchGate. [Link]

  • Rauf, A. et al. (2015). Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. European Journal of Chemistry. [Link]

  • Domling, A. et al. (2012). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PubMed Central. [Link]

  • Ghozlan, S. A. S. et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

  • Hamad, O. O. (2013). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • Ghozlan, S. A. S. et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. [Link]

  • Fadda, A. A. et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. [Link]

  • Ghozlan, S. A. S. et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. [Link]

  • Hamad, O. O. (2013). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • Park, C. H. et al. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Journal of Biomaterials Science, Polymer Edition. [Link]

  • Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Acetylamino-2-cyano-acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, in-depth information on the safe handling of 2-Acetylamino-2-cyano-acetamide (CAS No. 14056-39-4), a compound requiring meticulous attention to safety protocols. By understanding the "why" behind each safety measure, we can foster a culture of proactive risk management and ensure the well-being of our teams.

Hazard Identification and Risk Assessment Summary

This compound is classified under the Globally Harmonized System (GHS) as a substance that warrants significant caution.[1] The primary hazards associated with this compound are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, every researcher must review the Safety Data Sheet (SDS) and understand these potential hazards. The causality is clear: the chemical properties of this compound can lead to inflammatory responses in exposed tissues. Skin contact can result in redness, itching, and discomfort, while eye contact may cause significant pain and potential damage.[1] Inhalation of the dust can irritate the respiratory tract, leading to coughing and breathing difficulties.[1]

Hazard ClassificationGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Data sourced from AK Scientific, Inc. Safety Data Sheet.[1]

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The SDS for this compound mandates the use of protective gloves, clothing, and eye/face protection, but does not specify the exact types.[1] In such cases, a conservative approach grounded in best practices for handling irritant chemical powders is warranted.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement to prevent airborne particles from entering the eyes.[1] For operations with a higher risk of splashing or dust generation, a face shield used in conjunction with safety goggles offers superior protection.

  • Skin Protection:

    • Gloves: While the specific glove material is not detailed in the available SDS, nitrile rubber gloves are a standard and generally effective choice for handling many chemical powders. Ensure gloves are regularly inspected for tears or punctures before use and are promptly replaced if compromised. Always wash hands thoroughly after removing gloves.

    • Lab Coat: A buttoned lab coat should be worn to protect the skin and personal clothing from contamination.

  • Respiratory Protection: To prevent respiratory irritation, it is crucial to avoid breathing the dust of this compound.[1] Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved particulate respirator (e.g., an N95 dust mask) should be used.[2]

Step-by-Step Handling Procedures: A Self-Validating System

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following protocol is designed to be a self-validating system, where each step reinforces the safety of the next.

Preparation:

  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to control airborne particles.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a ventilated balance enclosure to minimize dust generation in the main workspace.

Handling:

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Dispensing: Carefully dispense the chemical, avoiding actions that could create dust clouds. Use a spatula or other appropriate tool.

  • Container Management: Keep the container of this compound tightly closed when not in use.[1]

  • Post-Handling: After handling, decontaminate the work surface and any equipment used.

Completion:

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[1]

cluster_prep Preparation cluster_handling Handling cluster_completion Completion prep1 Designate Handling Area (Fume Hood) prep2 Assemble All Materials (PPE, Spill Kit, Waste) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Carefully Dispense Chemical prep3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Perform Experimental Work handle2->handle3 comp1 Decontaminate Work Area handle3->comp1 comp2 Properly Dispose of Waste comp1->comp2 comp3 Doff PPE Correctly comp2->comp3 comp4 Wash Hands Thoroughly comp3->comp4

Caption: Standard Operating Procedure for Handling this compound.

Emergency Response Plan: Immediate and Effective Action

In the event of an exposure or spill, a swift and informed response is critical. All personnel working with this chemical must be familiar with the following procedures.

Exposure:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, prevent the further spread of the spill.

  • Clean-up: For a dry spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1]

  • Decontaminate: Clean the spill area thoroughly.

cluster_actions cluster_followup start Exposure Incident inhalation Inhalation: Move to fresh air, seek medical aid. start->inhalation skin Skin Contact: Flush with soap & water for 15 min. start->skin eyes Eye Contact: Rinse with water for 15 min, seek medical aid. start->eyes ingestion Ingestion: Rinse mouth, seek immediate medical aid. start->ingestion note2 Show SDS to medical personnel. inhalation->note2 note1 Remove contaminated clothing. skin->note1 skin->note2 eyes->note2 ingestion->note2

Caption: Emergency Response Workflow for Personal Exposure.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the compound through a licensed professional waste disposal service.[2] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Materials: All PPE, spill cleanup materials, and empty containers should be considered contaminated and disposed of as hazardous waste in a suitable, labeled container.[1][2]

  • Regulations: Always consult and adhere to local, state, and federal regulations for hazardous waste disposal.[1] Do not allow the product to enter drains or waterways.[1]

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. Trust in these procedures is built upon a foundation of understanding the risks and the rationale behind each protective measure.

References

  • Loba Chemie. (2016). CYANOACETAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.